Hydroxy celecoxib
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-[5-[4-(hydroxymethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3S/c18-17(19,20)16-9-15(12-3-1-11(10-24)2-4-12)23(22-16)13-5-7-14(8-6-13)27(21,25)26/h1-9,24H,10H2,(H2,21,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRSYPPLGADZKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432707 | |
| Record name | 4'-Hydroxycelecoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170571-00-3 | |
| Record name | 4'-Hydroxycelecoxib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170571003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Hydroxycelecoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-HYDROXYCELECOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DIW8DT7Q3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hydroxycelecoxib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013995 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Primary Metabolic Pathway of Celecoxib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary metabolic pathway of the nonsteroidal anti-inflammatory drug (NSAID), celecoxib (B62257). The document details the enzymatic processes involved in its biotransformation, presents quantitative data on its metabolites, outlines typical experimental protocols for its metabolic analysis, and includes visualizations of the metabolic cascade.
Introduction
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor widely used for the management of pain and inflammation. Its efficacy and potential for drug-drug interactions are significantly influenced by its metabolic fate. A thorough understanding of its biotransformation is therefore critical for drug development professionals and researchers in the fields of pharmacology and toxicology. Celecoxib undergoes extensive hepatic metabolism, with less than 3% of the drug being excreted unchanged.[1][2][3][4] The primary metabolic route involves a multi-step enzymatic conversion into inactive metabolites.[1][2][3]
The Primary Metabolic Pathway of Celecoxib
The biotransformation of celecoxib is a sequential process initiated by oxidation, followed by further oxidation and finally, conjugation. The key enzymes and resulting metabolites are detailed below.
Step 1: Hydroxylation of the Methyl Group
The initial and rate-limiting step in celecoxib metabolism is the hydroxylation of the tolyl methyl group to form hydroxycelecoxib.[1][5][6] This reaction is predominantly catalyzed by the cytochrome P450 isoform CYP2C9 .[1][5][6][7] The cytochrome P450 isoform CYP3A4 also contributes to this hydroxylation, but to a lesser extent, accounting for less than 25% of the metabolic activity.[1][3][4]
Step 2: Oxidation to Carboxylic Acid
The intermediate metabolite, hydroxycelecoxib, is further oxidized to form carboxycelecoxib. This step is carried out by cytosolic alcohol dehydrogenases (ADH), specifically ADH1 and ADH2 .[1][3] Carboxycelecoxib is the major metabolite of celecoxib found in circulation.[2][5][6]
Step 3: Glucuronide Conjugation
The final step in the primary metabolic pathway is the conjugation of the carboxylic acid group of carboxycelecoxib with glucuronic acid, forming carboxycelecoxib 1-O-glucuronide.[1][3][5][6] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) .[3] The resulting glucuronide conjugate is more water-soluble, facilitating its excretion.
It is important to note that none of the metabolites of celecoxib—hydroxycelecoxib, carboxycelecoxib, or its glucuronide conjugate—are pharmacologically active as COX-1 or COX-2 inhibitors.[1][2][3]
Quantitative Data on Celecoxib Metabolism
The following tables summarize the quantitative data on the excretion and metabolism of celecoxib, based on a study conducted in healthy male volunteers who received a single oral 300 mg dose of [14C]celecoxib.[5][6]
Table 1: Excretion of [14C]Celecoxib and its Metabolites
| Route of Excretion | Percentage of Administered Dose |
| Urine | 27.1% (± 2.2%) |
| Feces | 57.6% (± 7.3%) |
| Total Recovery | 84.8% (± 4.9%) |
Table 2: Distribution of Celecoxib and its Major Metabolite in Excreta
| Analyte | Matrix | Percentage of Administered Dose |
| Unchanged Celecoxib | Urine and Feces | 2.56% |
| Carboxycelecoxib | Feces | 54.4% (± 6.8%) |
| Carboxycelecoxib | Urine | 18.8% (± 2.1%) |
| Carboxycelecoxib 1-O-glucuronide | Urine | 1.48% (± 0.15%) |
Experimental Protocols
The elucidation of the metabolic pathway of celecoxib has been achieved through a combination of in vitro and in vivo studies. Below are generalized methodologies for key experiments.
4.1. In Vitro Metabolism of Celecoxib using Human Liver Microsomes
This protocol is designed to identify the primary enzymes responsible for the initial oxidative metabolism of celecoxib.
-
Materials:
-
Pooled human liver microsomes (HLM)
-
Celecoxib
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Recombinant human CYP enzymes (e.g., CYP2C9, CYP3A4)
-
Selective chemical inhibitors (e.g., sulfaphenazole (B1682705) for CYP2C9, ketoconazole (B1673606) for CYP3A4)
-
Acetonitrile (B52724) (for reaction quenching)
-
Internal standard for HPLC analysis
-
-
Procedure:
-
Prepare incubation mixtures containing human liver microsomes (e.g., 0.5 mg/mL protein), celecoxib at various concentrations (e.g., 1-100 µM), and potassium phosphate buffer.
-
For enzyme inhibition studies, pre-incubate the microsomes with selective inhibitors before adding celecoxib.
-
Pre-warm the mixtures at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the presence of hydroxycelecoxib using a validated HPLC method.
-
To confirm the role of specific CYP isoforms, repeat the incubation using recombinant human CYP enzymes instead of HLM.
-
4.2. Analysis of Celecoxib and its Metabolites by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of celecoxib and its metabolites in biological matrices.
-
Instrumentation:
-
HPLC system with a UV or mass spectrometric detector
-
Reversed-phase C18 column
-
-
Mobile Phase (Isocratic):
-
A mixture of acetonitrile and water (e.g., 50:50 v/v), with potential pH adjustment using a buffer like potassium dihydrogen phosphate.[8]
-
-
Sample Preparation:
-
For plasma samples, perform a liquid-liquid extraction. To 0.5 mL of plasma, add an internal standard, a buffer (e.g., phosphate buffer, pH 5), and an extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol).[8]
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject a portion into the HPLC system.
-
-
Detection:
Visualizations
Diagram 1: Primary Metabolic Pathway of Celecoxib
Primary metabolic pathway of celecoxib.
Diagram 2: Experimental Workflow for In Vitro Metabolism Assay
Workflow for in vitro celecoxib metabolism.
References
- 1. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ClinPGx [clinpgx.org]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism and excretion of [(14)C]celecoxib in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. HPLC method for the determination of celecoxib and its related impurities | Semantic Scholar [semanticscholar.org]
The Central Role of Cytochrome P450 2C9 in the Bioactivation of Celecoxib to Hydroxy Celecoxib
A Technical Guide for Drug Development Professionals
Introduction
Celecoxib (B62257), a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) for the management of pain and inflammation.[1][2] Its therapeutic efficacy and safety profile are intrinsically linked to its metabolic fate within the body. The primary metabolic pathway for celecoxib involves its conversion to inactive metabolites, a process initiated by the hydroxylation of its methyl group to form hydroxy celecoxib.[3][4] This critical bioactivation step is predominantly catalyzed by the cytochrome P450 enzyme, CYP2C9.[3][5] Understanding the kinetics, influencing factors, and experimental determination of CYP2C9's role is paramount for researchers, scientists, and drug development professionals in predicting drug-drug interactions, understanding interindividual variability in response, and ensuring patient safety. This technical guide provides an in-depth examination of the pivotal role of CYP2C9 in this compound formation, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Quantitative Analysis of Enzyme Kinetics
The enzymatic conversion of celecoxib to this compound is a quantifiable process governed by Michaelis-Menten kinetics. In vitro studies utilizing human liver microsomes (HLMs) and recombinant cDNA-expressed CYP enzymes have been instrumental in elucidating the kinetic parameters of this reaction. The data consistently demonstrates that CYP2C9 is the primary enzyme responsible for this metabolic step, exhibiting a significantly higher affinity (lower K_m) and catalytic efficiency (V_max) compared to other CYP isoforms, such as CYP3A4.[6]
Table 1: Kinetic Parameters for this compound Formation
| Enzyme Source | Enzyme | K_m (μM) | V_max | Units |
| Human Liver Microsomes (n=4 livers) | Pooled CYPs | 3.8 ± 0.95 | 0.70 ± 0.45 | nmol/min/mg protein |
| cDNA-expressed Recombinant CYP | CYP2C9 | 5.9 | 21.7 | pmol/min/pmol CYP |
| cDNA-expressed Recombinant CYP | CYP3A4 | 18.2 | 1.42 | pmol/min/pmol CYP |
Data compiled from Tang, C. et al. (2000).[6]
The genetic polymorphism of the CYP2C9 gene further underscores its importance in celecoxib metabolism. Allelic variants, such as CYP2C92 and CYP2C93, result in decreased enzyme activity, leading to a reduced rate of this compound formation.[7][8][9] This diminished metabolic capacity can significantly alter the pharmacokinetic profile of celecoxib in individuals carrying these variants.[3][10]
Table 2: Impact of CYP2C9 Genotype on Celecoxib Metabolism (in vitro)
| System | CYP2C9 Genotype | Metric | % Decrease Compared to Wild-Type (1/1) |
| cDNA-expressed Recombinant CYP | CYP2C92 | V_max/K_m | 34% |
| cDNA-expressed Recombinant CYP | CYP2C93 | V_max/K_m | 90% |
| Human Liver Microsomes | CYP2C91/2 | V_max/K_m | 47% |
| Human Liver Microsomes | CYP2C91/3 | V_max/K_m | 59% |
| Human Liver Microsomes | CYP2C93/3 | This compound Formation | Up to 5.3-fold reduction |
Data compiled from Tang, C. et al. (2001) and Sandberg, M. et al. (2002).[8][9]
Metabolic Pathway and Logic Diagrams
The metabolic cascade of celecoxib is a multi-step process initiated by CYP2C9. The logical flow from drug administration to excretion, and the impact of genetic variability, can be visualized to better comprehend the process.
Experimental Protocols
The determination of CYP2C9's role in this compound formation relies on a series of well-established in vitro experimental protocols.
Protocol 1: In Vitro Metabolism with Human Liver Microsomes (HLMs)
This protocol determines the rate of this compound formation in a pooled human liver enzyme system, which represents an average metabolic capacity.
1. Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Celecoxib
-
This compound analytical standard
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Quenching solution (e.g., cold acetonitrile)
2. Procedure:
-
Preparation: Thaw HLMs on ice. Prepare a reaction mixture containing potassium phosphate buffer and HLMs (e.g., final concentration of 0.25 mg/mL protein).
-
Substrate Addition: Add celecoxib dissolved in a suitable solvent (e.g., methanol) to the reaction mixture to achieve a range of final concentrations (e.g., 0.5 to 50 µM) to determine kinetic parameters. The final solvent concentration should be low (e.g., <1%) to avoid enzyme inhibition.
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation: Incubate for a predetermined time (e.g., 15 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding a volume of cold quenching solution.
-
Sample Processing: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis of this compound formation.
Protocol 2: Metabolism Assay with cDNA-Expressed Recombinant CYP Enzymes
This assay isolates the activity of a single CYP isoform to determine its specific contribution to celecoxib metabolism.
1. Materials:
-
Recombinant human CYP2C9, CYP3A4, and other relevant CYP isoforms (e.g., expressed in baculovirus-infected insect cells)
-
Cytochrome P450 reductase
-
Liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)
-
All materials listed in Protocol 1
2. Procedure:
-
Enzyme Preparation: Reconstitute the recombinant CYP enzyme, P450 reductase, and liposomes according to the manufacturer's instructions.
-
Incubation Setup: The procedure is analogous to Protocol 1, with the key difference being the use of the specific recombinant CYP enzyme system instead of HLMs.
-
Reaction Conditions: The final incubation mixture will contain the specific CYP isoform (e.g., 5-10 pmol), buffer, celecoxib, and the NADPH regenerating system.
-
Analysis: The subsequent steps of incubation, termination, processing, and HPLC analysis are the same as described in Protocol 1. This allows for the direct comparison of the metabolic activity of different CYP isoforms.[6]
Protocol 3: Chemical and Antibody Inhibition Assays
These assays confirm the role of specific CYPs by measuring the reduction in metabolite formation in the presence of a known selective inhibitor.
1. Materials:
-
All materials from Protocol 1
-
Selective chemical inhibitor for CYP2C9: Sulfaphenazole (e.g., 10 µM final concentration)[8]
-
Selective chemical inhibitor for CYP3A4: Ketoconazole (e.g., 1 µM final concentration)[6]
-
Anti-CYP2C9 polyclonal antibodies
-
Control IgG (from the same species as the inhibitory antibody)
2. Procedure:
-
Setup: Prepare the HLM incubation mixture as described in Protocol 1.
-
Inhibitor Pre-incubation:
-
Chemical Inhibition: Add the selective chemical inhibitor (sulfaphenazole or ketoconazole) to the HLM mixture. Pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C before adding the substrate.
-
Antibody Inhibition: Add the anti-CYP2C9 antibody or control IgG to the HLM mixture. Pre-incubate on ice for a longer duration (e.g., 15-20 minutes) to allow for antibody binding.
-
-
Metabolic Reaction: Add celecoxib (at a concentration near the K_m, e.g., 5 µM) and initiate the reaction with the NADPH regenerating system.
-
Analysis: Following incubation and termination, quantify the amount of this compound formed and compare it to a control incubation without the inhibitor. A significant decrease in metabolite formation in the presence of the CYP2C9 inhibitor (but not others) confirms its primary role.[6]
Protocol 4: HPLC Analysis of this compound
This protocol quantifies the product of the metabolic reaction.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
2. Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile). A typical ratio might be 60:40 (v/v) aqueous buffer to acetonitrile.[3]
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Injection Volume: 20-50 µL.
-
Internal Standard: A suitable compound, such as flutamide (B1673489) or indole, can be used for improved quantitation.[3][7]
3. Procedure:
-
Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or reconstitution solvent.
-
Injection: Inject the processed samples from the metabolism assays and the standard solutions into the HPLC system.
-
Quantification: Identify the this compound peak based on its retention time compared to the analytical standard. Calculate the concentration of this compound in the samples by comparing the peak area to the standard curve.
Conclusion
The formation of this compound is a critical detoxification step in the metabolism of celecoxib, and in vitro evidence has conclusively established that CYP2C9 is the principal enzyme mediating this reaction. The high affinity and catalytic efficiency of CYP2C9 for celecoxib, combined with the significant impact of its genetic polymorphisms on drug exposure, highlight its central role. For professionals in drug development, a thorough understanding of this metabolic pathway is essential. It informs the design of clinical trials, aids in the prediction of drug-drug interactions with CYP2C9 inhibitors or inducers, and provides a mechanistic basis for personalized medicine approaches based on CYP2C9 genotype. The experimental protocols detailed herein provide a robust framework for investigating the metabolic pathways of new chemical entities and for characterizing the enzymatic basis of drug metabolism.
References
- 1. lnhlifesciences.org [lnhlifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. metfop.edu.in [metfop.edu.in]
- 6. benchchem.com [benchchem.com]
- 7. HPLC method for the determination of celecoxib and its related impurities | Semantic Scholar [semanticscholar.org]
- 8. A stability-indicating HPLC method to determine Celecoxib in capsule formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Chemical Structure and Properties of Hydroxy Celecoxib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy celecoxib (B62257), scientifically known as 4-(5-(4-(hydroxymethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide, is the principal active metabolite of the widely prescribed nonsteroidal anti-inflammatory drug (NSAID), celecoxib.[1][2] Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used in the management of pain and inflammation.[1] Understanding the chemical and biological properties of its metabolites is crucial for a comprehensive assessment of the parent drug's pharmacology and toxicology. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and biological activities of hydroxy celecoxib, with a focus on its interaction with the PI3K/Akt signaling pathway.
Chemical Structure and Properties
This compound is formed in the liver primarily through the action of the cytochrome P450 enzyme CYP2C9, which catalyzes the hydroxylation of the methyl group on the p-tolyl moiety of celecoxib.[2]
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-(5-(4-(hydroxymethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | |
| CAS Number | 170571-00-3 | [3] |
| Molecular Formula | C₁₇H₁₄F₃N₃O₃S | [3] |
| Molecular Weight | 397.37 g/mol | [3] |
| Melting Point | 157-158 °C | |
| Solubility | Slightly soluble in DMSO and methanol. |
Spectroscopic Data
Mass Spectrometry: The mass spectrum of this compound shows a deprotonated molecular ion [M-H]⁻ at an m/z of 396.[4] Further fragmentation analysis is crucial for structural elucidation and metabolite identification in complex biological matrices.
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of this compound involves the condensation of a suitably protected 4-(hydroxymethyl)phenyl derivative with a trifluoromethyl-β-diketone, followed by cyclization with 4-sulfamoylphenylhydrazine. A generalized synthetic scheme is presented below.
Protocol: Synthesis of 4-(5-(4-(hydroxymethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
Materials:
-
4-(Hydroxymethyl)acetophenone
-
Sodium methoxide
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid
-
Sodium bicarbonate
-
Ethyl acetate (B1210297)
-
Heptane
-
Anhydrous sodium sulfate
Procedure:
-
Step 1: Synthesis of 1-(4-(hydroxymethyl)phenyl)-4,4,4-trifluorobutane-1,3-dione.
-
To a solution of 4-(hydroxymethyl)acetophenone in a suitable solvent (e.g., toluene), add sodium methoxide.
-
Slowly add ethyl trifluoroacetate to the mixture and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a weak acid and extract the product with an organic solvent.
-
Purify the intermediate diketone.
-
-
Step 2: Cyclization to form this compound.
-
Dissolve the purified 1-(4-(hydroxymethyl)phenyl)-4,4,4-trifluorobutane-1,3-dione in ethanol.
-
Add 4-sulfamoylphenylhydrazine hydrochloride and a catalytic amount of hydrochloric acid.
-
Reflux the mixture and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized this compound using NMR, mass spectrometry, and elemental analysis.
Determination of Aqueous Solubility
The equilibrium solubility of this compound can be determined using the shake-flask method.
Protocol: Equilibrium Solubility Determination
Materials:
-
This compound
-
Phosphate buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0)
-
Calibrated pH meter
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Add an excess amount of this compound to a known volume of PBS at a specific pH in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to separate the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Determine the concentration of this compound in the filtered supernatant using a validated HPLC method.
-
Repeat the experiment at different pH values to determine the pH-solubility profile.
Biological Activity: PI3K/Akt Signaling Pathway Activation
Recent studies have indicated that this compound is an activator of the PI3K/Akt signaling pathway, a critical pathway involved in cell survival, growth, and proliferation.[8]
Signaling Pathway
The PI3K/Akt pathway is a cascade of intracellular signaling molecules. Upon activation by upstream signals, such as growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 then recruits Akt to the cell membrane, where it is phosphorylated and activated by other kinases. Activated Akt then phosphorylates a variety of downstream targets, leading to diverse cellular responses.
Caption: PI3K/Akt signaling pathway activated by this compound.
Experimental Workflow for Assessing Akt Activation
The activation of the PI3K/Akt pathway by this compound can be assessed by measuring the phosphorylation of Akt at key residues (e.g., Ser473 and Thr308) using Western blotting.
Caption: Workflow for Western blot analysis of Akt phosphorylation.
Protocol: Western Blot for Akt Phosphorylation
Materials:
-
Cell line of interest (e.g., HEK293, cancer cell lines)
-
Cell culture medium and supplements
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473), rabbit anti-total-Akt, mouse anti-GAPDH
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for different time points. Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt, 1:1000 dilution) overnight at 4 °C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal.
-
Conclusion
This compound, the primary metabolite of celecoxib, possesses a distinct chemical structure and a set of physicochemical properties that influence its biological fate. While considered pharmacologically inactive in the context of COX-2 inhibition, its activity as a PI3K/Akt signaling activator suggests a potential role in cellular processes that warrants further investigation. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of this compound, enabling further research into its mechanism of action and potential pharmacological effects. A deeper understanding of this metabolite is essential for a complete picture of celecoxib's in vivo activity and for the development of safer and more effective anti-inflammatory therapies.
References
- 1. Synthesis and in vivo evaluation of [18F]-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide as a PET imaging probe for COX-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. | Advent [adventchembio.com]
- 4. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. latamjpharm.org [latamjpharm.org]
- 6. Celecoxib(169590-42-5) 1H NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
Hydroxy Celecoxib: An In-depth Examination of its Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celecoxib (B62257), a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) for the management of pain and inflammation.[1][2] Upon administration, celecoxib undergoes extensive hepatic metabolism, leading to the formation of several metabolites. The primary metabolite, formed through the oxidation of the methyl group, is hydroxy celecoxib.[3][4] This technical guide provides a comprehensive analysis of the pharmacological activity of this compound, addressing its role as a COX inhibitor and exploring other potential biological activities. This document details the metabolic pathway of celecoxib, presents quantitative data on its activity, and provides methodologies for relevant experimental protocols.
Core Conclusion: Is this compound Pharmacologically Active?
Based on available scientific literature and clinical pharmacology reviews, This compound is considered pharmacologically inactive as a cyclooxygenase (COX-1 and COX-2) inhibitor .[3][4] The anti-inflammatory and analgesic effects of celecoxib are attributed to the parent drug's ability to selectively inhibit COX-2.[2] The metabolic conversion of celecoxib to this compound is a key step in the drug's elimination from the body.[4]
While the primary mechanism of celecoxib is COX-2 inhibition, some studies have explored its off-target effects, including interactions with the PI3K/Akt signaling pathway. However, the current body of evidence suggests that these effects are mediated by celecoxib itself, and there is limited to no evidence to suggest that this compound is an activator of the PI3K/Akt signaling pathway.[5][6][7]
Metabolic Pathway of Celecoxib
Celecoxib is predominantly metabolized in the liver by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[3][8] The primary metabolic transformation is the hydroxylation of the p-methyl group of celecoxib to form this compound. This metabolite is then further oxidized by cytosolic alcohol dehydrogenases (ADH1 and ADH2) to form carboxy celecoxib.[3][8] Carboxy celecoxib can then be conjugated with glucuronic acid to form its 1-O-glucuronide, which is subsequently excreted.[3][8]
Quantitative Data on Pharmacological Activity
To date, specific IC50 values for this compound against COX-1 and COX-2 are not widely reported in the literature, which is consistent with its classification as an inactive metabolite. For comparative purposes, the following table summarizes the reported IC50 values for the parent drug, celecoxib.
| Compound | Target | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Celecoxib | COX-1 | 15 | 375 |
| COX-2 | 0.04 |
Note: IC50 values for celecoxib can vary depending on the specific assay conditions.[9]
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.
1. Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Test compound (e.g., celecoxib) and suspected active compounds
-
Enzyme Immunoassay (EIA) kit for prostaglandin (B15479496) E2 (PGE2) detection
2. Procedure:
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or vehicle control for a specified time at a controlled temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined period.
-
Terminate the reaction.
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of COX activity for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9][10]
UPLC-MS/MS Method for Quantification of Celecoxib and its Metabolites
This protocol provides a general framework for the sensitive and specific quantification of celecoxib and this compound in biological matrices.
1. Sample Preparation (Protein Precipitation):
-
To a small aliquot of the biological sample (e.g., plasma, blood), add an internal standard.
-
Add a protein precipitating agent (e.g., methanol (B129727) or acetonitrile).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. UPLC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Chromatographic Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of organic solvent (e.g., methanol or acetonitrile) and an aqueous solution with a modifier (e.g., formic acid or ammonium (B1175870) acetate).
-
Ionization: Electrospray Ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the analytes in the unknown samples by interpolation from the calibration curve.
Celecoxib and the PI3K/Akt Signaling Pathway
While this compound is not known to be active in this pathway, the parent drug, celecoxib, has been shown to interact with the PI3K/Akt signaling pathway in a COX-2-independent manner.[5][7] This pathway is crucial for cell survival, proliferation, and apoptosis. In some cancer cell lines, celecoxib has been observed to inhibit the phosphorylation of Akt, a key protein in this pathway, leading to the induction of apoptosis.[7][11] This suggests that some of the anti-cancer effects of celecoxib may be mediated through this pathway.[8]
Conclusion
References
- 1. scientificliterature.org [scientificliterature.org]
- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Celecoxib analogues disrupt Akt signaling, which is commonly activated in primary breast tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib activates PI-3K/Akt and mitochondrial redox signaling to enhance heme oxygenase-1-mediated anti-inflammatory activity in vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Celecoxib regulates apoptosis and autophagy via the PI3K/Akt signaling pathway in SGC-7901 gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
In Vitro Synthesis of Hydroxy Celecoxib Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro synthesis of hydroxy celecoxib (B62257), the primary metabolite of the selective COX-2 inhibitor, celecoxib. The synthesis of a pure analytical standard of this metabolite is crucial for a variety of research applications, including pharmacokinetic studies, drug metabolism assays, and as a reference in the development of new analytical methods. This document outlines both enzymatic and chemical approaches to the synthesis, presents relevant quantitative data, and provides detailed experimental protocols.
Introduction to Celecoxib Metabolism
Celecoxib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[1][2] The principal metabolic pathway involves the oxidation of the tolyl-methyl group to form hydroxy celecoxib.[2] This primary metabolite is subsequently oxidized by cytosolic alcohol dehydrogenases to carboxy celecoxib, which is the major metabolite found in circulation.[1] For the purpose of producing a this compound standard, the initial hydroxylation step is the key focus.
Enzymatic Synthesis of this compound
The in vitro enzymatic synthesis of this compound mimics the metabolic pathway in the liver, utilizing cytochrome P450 enzymes to catalyze the hydroxylation of celecoxib. This method offers high specificity and produces the biologically relevant enantiomer.
Experimental Protocol: Enzymatic Synthesis using Human Liver Microsomes
This protocol describes the synthesis of this compound from celecoxib using human liver microsomes, which contain a mixture of drug-metabolizing enzymes, including CYP2C9.
Materials:
-
Celecoxib
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent)
-
Incubator/shaking water bath at 37°C
-
Centrifuge
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and human liver microsomes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Add celecoxib (dissolved in a minimal amount of a suitable solvent like methanol (B129727) or DMSO) to the pre-incubated mixture to initiate the reaction. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme inhibition.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes) with gentle shaking. The optimal incubation time should be determined experimentally to maximize the yield of this compound while minimizing its further oxidation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
-
Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the synthesized this compound.
-
Purification: The this compound can be purified from the supernatant using techniques such as preparative High-Performance Liquid Chromatography (HPLC).
-
Characterization: The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as LC-MS/MS and NMR.
Quantitative Data: Enzymatic Synthesis
The rate of this compound formation is dependent on the specific activity of the enzyme source and the reaction conditions. The following table summarizes kinetic parameters for celecoxib hydroxylation by different CYP2C9 variants.
| Enzyme Source | Celecoxib Concentration (µM) | Rate of this compound Formation (pmol/min/mg protein or nmol P450) |
| Human Liver Microsomes (CYP2C91/1) | 1 | ~15 |
| Human Liver Microsomes (CYP2C91/1) | 20 | ~100 |
| Human Liver Microsomes (CYP2C91/3) | 1 | ~7 |
| Human Liver Microsomes (CYP2C91/3) | 20 | ~55 |
| Recombinant CYP2C9.1 (yeast microsomes) | - | Vmax: ~0.8 nmol/min/nmol P450, Km: ~4 µM |
| Recombinant CYP2C9.3 (yeast microsomes) | - | Vmax: ~0.4 nmol/min/nmol P450, Km: ~8 µM |
Data compiled from studies on celecoxib metabolism.[3]
Chemical Synthesis of this compound
While enzymatic synthesis provides the biologically relevant metabolite, chemical synthesis can be a more scalable and cost-effective method for producing larger quantities of the this compound standard. A plausible synthetic route would involve the use of a starting material that already contains the protected hydroxymethyl group on the phenyl ring.
Proposed Chemical Synthesis Pathway
A potential pathway for the chemical synthesis of this compound is outlined below. This is a hypothetical pathway based on known methods for synthesizing celecoxib and its analogs.
-
Protection of the Hydroxymethyl Group: Start with 4-(hydroxymethyl)acetophenone. The hydroxyl group is protected with a suitable protecting group (e.g., tert-butyldimethylsilyl (TBDMS) or benzyl) to prevent it from reacting in subsequent steps.
-
Claisen Condensation: The protected 4-(hydroxymethyl)acetophenone undergoes a Claisen condensation with an ethyl trifluoroacetate (B77799) in the presence of a strong base (e.g., sodium ethoxide) to form the corresponding β-diketone.
-
Cyclization: The resulting β-diketone is then reacted with 4-sulfamoylphenylhydrazine in an acidic medium (e.g., ethanol (B145695) with a catalytic amount of HCl) to form the pyrazole (B372694) ring.
-
Deprotection: The protecting group on the hydroxymethyl group is removed under appropriate conditions (e.g., using a fluoride (B91410) source for TBDMS or hydrogenation for benzyl) to yield this compound.
-
Purification: The final product is purified by recrystallization or column chromatography.
Visualization of Pathways and Workflows
Celecoxib Metabolic Pathway
References
- 1. In-vitro metabolism of celecoxib, a cyclooxygenase-2 inhibitor, by allelic variant forms of human liver microsomal cytochrome P450 2C9: correlation with CYP2C9 genotype and in-vivo pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Oxidation of celecoxib by polymorphic cytochrome P450 2C9 and alcohol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of Hydroxy Celecoxib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celecoxib (B62257), a selective cyclooxygenase-2 (COX-2) inhibitor, represents a significant milestone in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). Its therapeutic efficacy is intrinsically linked to its metabolic fate within the body. This technical guide provides an in-depth exploration of the discovery, synthesis, and initial characterization of its primary metabolite, hydroxy celecoxib. Understanding the properties and formation of this metabolite is crucial for a comprehensive assessment of celecoxib's pharmacokinetics and overall drug profile. Although pharmacologically inactive, the study of this compound provides a critical framework for comprehending the metabolic pathways of celecoxib and the impact of genetic polymorphisms on its clearance.
Discovery and Metabolic Pathway
Following the oral administration of celecoxib, it undergoes extensive metabolism primarily in the liver.[1][2] The discovery of this compound was a direct result of in vitro and in vivo metabolic studies aimed at elucidating the biotransformation of the parent drug. The principal metabolic pathway is the oxidation of the methyl group on the p-tolyl moiety of celecoxib to a hydroxymethyl group, yielding this compound.[3][4]
This hydroxylation reaction is predominantly catalyzed by the cytochrome P450 isoenzyme CYP2C9.[3][5] While CYP3A4 plays a minor role, the metabolic clearance of celecoxib is largely dependent on CYP2C9 activity.[3][5] This dependency has significant pharmacogenetic implications, as individuals with genetic variants of CYP2C9 that result in decreased enzyme activity may exhibit altered celecoxib pharmacokinetics.[5]
This compound is an intermediate metabolite and is further oxidized by cytosolic alcohol dehydrogenases to form carboxycelecoxib, which is the major metabolite found in plasma and excreta.[1] Neither this compound nor carboxycelecoxib possess significant inhibitory activity against COX-1 or COX-2 enzymes.[3]
Physicochemical and Pharmacological Data
A comparative summary of the key physicochemical and pharmacological properties of celecoxib and this compound is presented below. The data underscores the transformation from a lipophilic, active drug to a more polar, inactive metabolite.
| Property | Celecoxib | This compound |
| IUPAC Name | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | 4-[5-[4-(hydroxymethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide[6] |
| Molecular Formula | C₁₇H₁₄F₃N₃O₂S[2] | C₁₇H₁₄F₃N₃O₃S[6] |
| Molecular Weight | 381.37 g/mol [2] | 397.37 g/mol [6] |
| pKa | ~11.1 (sulfonamide)[2] | 9.67 (Predicted)[7] |
| logP | 3.53[2] | 2.2 (Computed)[6] |
| Water Solubility | Practically insoluble[8] | Slightly soluble in DMSO and Methanol[9] |
| COX-1 IC₅₀ | 22.9 µM[10] | Inactive[3] |
| COX-2 IC₅₀ | 0.05 µM[10] | Inactive[3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound for research and analytical purposes can be achieved through a multi-step process starting from celecoxib. A common approach involves the selective oxidation of the methyl group of celecoxib.
Materials:
-
Celecoxib
-
Oxidizing agent (e.g., potassium permanganate, chromium trioxide)
-
Solvents (e.g., acetone, dichloromethane, water)
-
Acids and bases for pH adjustment and workup
-
Purification media (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Protection of the Sulfonamide Group (Optional): To prevent unwanted side reactions, the sulfonamide group of celecoxib can be protected using a suitable protecting group.
-
Oxidation: Celecoxib (or its protected form) is dissolved in an appropriate solvent and treated with a controlled amount of an oxidizing agent. The reaction is typically carried out at a specific temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the conversion to this compound.
-
Quenching and Workup: Once the reaction is complete, the excess oxidizing agent is quenched. The reaction mixture is then subjected to an aqueous workup to remove inorganic byproducts. This may involve extractions with an organic solvent.
-
Deprotection (if applicable): If a protecting group was used, it is removed under appropriate conditions.
-
Purification: The crude this compound is purified using column chromatography on silica gel or by recrystallization to obtain the pure compound.
-
Characterization: The structure and purity of the synthesized this compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Metabolism of Celecoxib
This protocol outlines a general procedure to study the formation of this compound from celecoxib using human liver microsomes.
Materials:
-
Celecoxib
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching)
-
Internal standard for analytical quantification
Procedure:
-
Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes, celecoxib (at various concentrations), and phosphate buffer.
-
Pre-incubation: The mixture is pre-incubated at 37°C for a few minutes to allow for temperature equilibration.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Incubation: The reaction is allowed to proceed at 37°C for a specified time period.
-
Termination of Reaction: The reaction is stopped by adding a quenching solvent, typically cold acetonitrile, which also serves to precipitate proteins.
-
Sample Preparation: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the analyte and metabolite, is collected for analysis.
-
LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to quantify the amount of this compound formed.
Analytical Characterization by HPLC-MS/MS
This protocol describes a general method for the simultaneous quantification of celecoxib and this compound in a biological matrix.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.
-
Injection Volume: A small volume, typically 5-20 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive or negative electrospray ionization (ESI) can be used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both celecoxib and this compound are monitored.
-
Source Parameters: Parameters such as capillary voltage, cone voltage, and gas flows are optimized to achieve maximum signal intensity.
Signaling Pathways and Pharmacological Inactivity
Celecoxib exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, which is a key enzyme in the conversion of arachidonic acid to prostaglandins. Prostaglandins are potent inflammatory mediators. By blocking this pathway, celecoxib reduces pain and inflammation.
In contrast, its metabolite, this compound, is considered pharmacologically inactive.[3] In vitro studies have demonstrated that it does not significantly inhibit either COX-1 or COX-2 at therapeutically relevant concentrations.[3] Therefore, this compound is not expected to directly modulate the prostaglandin (B15479496) synthesis pathway or other signaling cascades that are targets of the parent drug. One study has suggested that this compound may act as a PI3K/Akt signaling activator, but this is not its primary and well-established role in the context of celecoxib's overall pharmacology.[11]
Conclusion
The discovery and characterization of this compound have been instrumental in defining the metabolic profile of celecoxib. As the primary product of CYP2C9-mediated metabolism, its formation is a key determinant of the parent drug's clearance and is subject to inter-individual variability due to genetic factors. While pharmacologically inactive, a thorough understanding of its synthesis, analytical quantification, and physicochemical properties is essential for researchers and drug development professionals. This knowledge aids in the design of comprehensive pharmacokinetic studies, the interpretation of clinical data, and the development of future drug candidates with optimized metabolic profiles.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4'-Hydroxycelecoxib | C17H14F3N3O3S | CID 9908776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. HYDROXYMETHYL CELECOXIB | 170571-00-3 [chemicalbook.com]
- 8. pmda.go.jp [pmda.go.jp]
- 9. caymanchem.com [caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
The Pharmacokinetics of Hydroxy Celecoxib in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celecoxib (B62257), a selective cyclooxygenase-2 (COX-2) inhibitor, undergoes extensive metabolism in preclinical species, leading to the formation of several metabolites. The primary metabolic pathway involves the oxidation of the tolyl methyl group, resulting in the formation of hydroxy celecoxib (also known as HMC or M3). This active metabolite is subsequently oxidized to a carboxylic acid metabolite.[1][2] Understanding the pharmacokinetic profile of this compound is crucial for a comprehensive assessment of the parent drug's disposition, potential drug-drug interactions, and for the interpretation of toxicological studies. This technical guide provides a detailed overview of the pharmacokinetics of this compound in preclinical models, focusing on available quantitative data, experimental methodologies, and relevant metabolic pathways.
While extensive data exists for celecoxib, it is important to note that publicly available literature does not currently contain pharmacokinetic data from studies where this compound has been directly administered to preclinical models. Therefore, this guide focuses on the pharmacokinetic profile of this compound as a primary metabolite following the administration of celecoxib.
Metabolic Pathway of Celecoxib
The biotransformation of celecoxib to its metabolites is a critical determinant of its pharmacokinetic profile. This process is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.
The metabolic cascade begins with the oxidation of the methyl group on the celecoxib molecule to form this compound.[1] This reaction is predominantly catalyzed by the CYP2C9 isoenzyme, with a minor contribution from CYP3A4.[3] Subsequently, this compound is further oxidized by cytosolic alcohol dehydrogenases to form carboxy celecoxib.[3] This carboxylic acid metabolite can then undergo glucuronidation before excretion.[1] Feces and urine are the main routes of elimination for these metabolites.[1] It is noteworthy that the primary metabolites of celecoxib, including this compound, are pharmacologically inactive as COX inhibitors.
Quantitative Pharmacokinetic Data
The following table summarizes the available quantitative pharmacokinetic data for this compound as a metabolite following oral administration of celecoxib to Sprague-Dawley rats.
Table 1: Pharmacokinetic Parameters of this compound (M3) in Rat Blood Following Oral Administration of Celecoxib (20 mg/kg) [4]
| Parameter | Value (Mean) | Units |
| Cmax (Maximum Concentration) | 7.55 | µM |
| Tmax (Time to Maximum Concentration) | 13.3 | h |
| AUC(0-∞) (Area Under the Curve) | 215.41 | h*µM |
Data obtained from a study in Sprague-Dawley rats.[4]
Experimental Protocols
A thorough understanding of the experimental methodologies is essential for the interpretation and replication of pharmacokinetic studies. Below are detailed protocols for key experiments related to the preclinical evaluation of celecoxib and its metabolites.
Animal Models and Dosing
-
Species: Sprague-Dawley rats are a commonly used model for pharmacokinetic studies of celecoxib.[4]
-
Administration Route: Oral gavage is a standard method for the administration of celecoxib in preclinical studies.[4]
-
Procedure for Oral Gavage in Rats:
-
Animals should be fasted overnight prior to dosing, with water provided ad libitum.
-
The appropriate gavage needle size should be selected based on the animal's weight.
-
The animal is restrained, and the gavage needle is gently inserted into the esophagus. The substance is then slowly administered directly into the stomach.
-
The volume administered should not exceed recommended limits (typically 10-20 mL/kg for rats).
-
-
Blood Sampling
-
Methodology in Rats: Serial blood samples can be collected via a catheter inserted into the jugular vein.
-
Methodology in Mice: Due to smaller blood volumes, several microsampling techniques are employed:
-
Tail Vein Sampling: Allows for the collection of small, serial blood samples (20-30 µL) without anesthesia.
-
Saphenous Vein Sampling: Another viable method for serial blood collection.
-
Retro-orbital and Submandibular Sampling: These methods are also used but may be more stressful to the animal and are often used for terminal bleeds.[4]
-
Bioanalytical Method: UPLC-MS/MS
A sensitive and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is crucial for the simultaneous quantification of celecoxib and its metabolites in biological matrices.[4]
-
Sample Preparation: A common method involves salting-out liquid-liquid extraction from blood or plasma samples.[4]
-
Chromatography: Separation is typically achieved on a C18 reverse-phase column.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[4]
-
Validation: The method should be validated for linearity, accuracy, precision, recovery, and matrix effects. For the quantification of this compound (M3), the linear response range in rat blood has been established from 0.3 to 20,000 nM.[4]
Discussion and Conclusion
The pharmacokinetic profile of this compound in preclinical models is intrinsically linked to the metabolism of the parent drug, celecoxib. Following oral administration of celecoxib in rats, this compound is the most abundant metabolite observed in the blood.[4] Its formation is a key step in the clearance of celecoxib. The available data indicates that after a 20 mg/kg oral dose of celecoxib in rats, this compound reaches its maximum concentration in the blood at approximately 13.3 hours.[4]
The lack of pharmacokinetic data from direct administration of this compound to preclinical models represents a significant knowledge gap. Such studies would be invaluable for fully characterizing its absorption, distribution, metabolism, and excretion (ADME) properties, including its absolute bioavailability and clearance rates.
References
- 1. Pharmacokinetics, tissue distribution, metabolism, and excretion of celecoxib in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
The Intermediary Role of Hydroxy Celecoxib in the Drug Profile of Celecoxib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Celecoxib (B62257), a selective cyclooxygenase-2 (COX-2) inhibitor, undergoes extensive hepatic metabolism, with hydroxy celecoxib emerging as its primary, yet transient, metabolite. This technical guide provides an in-depth analysis of this compound's role in the overall drug profile of celecoxib. Through a comprehensive review of existing literature, this document details the metabolic pathways, pharmacokinetic parameters, and the established pharmacological inactivity of this compound as a COX inhibitor. Furthermore, it delves into the experimental protocols for its quantification and explores its relationship with key signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and logical and experimental workflows are visualized through detailed diagrams.
Introduction
Celecoxib is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) that exerts its anti-inflammatory, analgesic, and antipyretic effects through the selective inhibition of COX-2.[1] The clinical efficacy and safety profile of celecoxib are intrinsically linked to its pharmacokinetic properties, which are largely governed by its metabolic fate. The primary metabolic transformation of celecoxib is its oxidation to this compound. Understanding the characteristics of this primary metabolite is crucial for a comprehensive assessment of celecoxib's disposition, potential for drug-drug interactions, and inter-individual variability in patient response. This guide aims to consolidate the current scientific understanding of this compound's contribution to the overall drug profile of its parent compound.
Metabolism of Celecoxib to this compound
The biotransformation of celecoxib predominantly occurs in the liver. The initial and rate-limiting step in its metabolism is the hydroxylation of the methyl group on the pyrazole (B372694) ring, leading to the formation of this compound.[2][3]
This reaction is primarily catalyzed by the cytochrome P450 isoenzyme CYP2C9 , with a minor contribution from CYP3A4 .[2][4] Subsequently, this compound is further oxidized by cytosolic alcohol dehydrogenases (ADH1 and ADH2) to form carboxycelecoxib, which is the major circulating metabolite.[2] Carboxycelecoxib can then be conjugated with glucuronic acid to facilitate its excretion.[3]
Genetic polymorphisms in the CYP2C9 gene can significantly impact the metabolism of celecoxib. Individuals who are poor metabolizers of CYP2C9 substrates, such as those carrying the CYP2C9*3 allele, exhibit increased plasma concentrations of celecoxib due to a reduced rate of formation of this compound.[2] This variability can have clinical implications, potentially leading to an increased risk of adverse effects in these individuals.[2]
Figure 1: Metabolic Pathway of Celecoxib.
Pharmacokinetics of Celecoxib and its Metabolites
Following oral administration, celecoxib is rapidly absorbed, reaching peak plasma concentrations (Tmax) in approximately 3 hours.[3] It is extensively metabolized, with less than 3% of the parent drug being excreted unchanged.[2][3] The elimination half-life of celecoxib is approximately 11 hours.[5]
While specific pharmacokinetic parameters for this compound, such as its Cmax, Tmax, and half-life, are not extensively reported independently of the parent compound, its formation is a critical step in the clearance of celecoxib. The subsequent rapid conversion to carboxycelecoxib suggests a short half-life for this compound, positioning it as a transient intermediate in the metabolic cascade.[6]
Table 1: Pharmacokinetic Parameters of Celecoxib in Healthy Adults
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours | [3] |
| Plasma Protein Binding | ~97% | [1] |
| Apparent Volume of Distribution (Vss/F) | ~400 L | [1] |
| Elimination Half-Life (t½) | ~11 hours | [5] |
| Apparent Plasma Clearance (CL/F) | ~500 mL/min | [7] |
Table 2: Excretion of Celecoxib and its Metabolites in Humans Following a Single Oral Radiolabeled Dose
| Excretion Route | Compound | Percentage of Administered Dose | Reference |
| Feces | Unchanged Celecoxib | 2.56% | [6] |
| Carboxylic Acid Metabolite | 54.4% | [6] | |
| Urine | Unchanged Celecoxib | <3% | [2][3] |
| Carboxylic Acid Metabolite | 18.8% | [6] | |
| Acyl Glucuronide of Carboxylic Acid Metabolite | 1.48% | [6] | |
| Total Recovery | ~84.8% | [6] |
Pharmacological Activity of this compound
A crucial aspect of this compound's role in the overall drug profile of celecoxib is its pharmacological activity. Multiple in vitro studies have consistently demonstrated that this compound and the subsequent metabolite, carboxycelecoxib, are inactive as COX-1 or COX-2 inhibitors.[1][2][3] This lack of activity indicates that the therapeutic effects of celecoxib are attributable to the parent compound and not its primary metabolites.
While direct and quantitative data on the binding affinity and IC50 values of this compound for COX-1 and COX-2 are not extensively available in the literature, the consensus in the scientific community, based on available in vitro models, is that it does not contribute to the anti-inflammatory and analgesic properties of celecoxib.[1]
Table 3: Comparative Inhibitory Activity of Celecoxib
| Compound | IC50 for COX-1 (µM) | IC50 for COX-2 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Celecoxib | 82 | 6.8 | 12 | [8][9] |
| This compound | Data Not Available (Considered Inactive) | Data Not Available (Considered Inactive) | N/A | [1][2][3] |
Role in Signaling Pathways: The Case of PI3K/Akt
Some studies have explored the effects of celecoxib on various signaling pathways independent of its COX-2 inhibitory action, particularly in the context of cancer research. One such pathway is the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation. Research has indicated that celecoxib, or its analogues, can inhibit the phosphorylation of Akt, thereby disrupting this pathway and potentially contributing to its anti-cancer properties.[10][11] However, these effects are often observed at concentrations significantly higher than those achieved during therapeutic use.[2]
Importantly, there is a lack of direct evidence to suggest that this compound plays any significant role in modulating the PI3K/Akt signaling pathway. The observed effects are attributed to the parent drug, celecoxib, or its synthetic analogues, and not its primary, inactive metabolite.
Figure 2: Celecoxib's Interaction with the PI3K/Akt Signaling Pathway.
Experimental Protocols for Quantification
The accurate quantification of celecoxib and its metabolites in biological matrices is fundamental for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most prevalent analytical techniques employed for this purpose.
Sample Preparation: Solid-Phase Extraction (SPE)
A common method for extracting celecoxib and its metabolites from plasma involves solid-phase extraction.
-
Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Loading: Load the plasma sample (e.g., 0.25 mL) onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute celecoxib and its metabolites with a stronger organic solvent (e.g., acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
UPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard.
-
Figure 3: Experimental Workflow for Quantification.
Conclusion
This compound's role in the overall drug profile of celecoxib is primarily that of a pharmacologically inactive, intermediate metabolite. Its formation, predominantly mediated by CYP2C9, is a critical determinant of celecoxib's clearance and is subject to genetic variability. While essential for the elimination of the parent drug, this compound does not contribute to the therapeutic COX-2 inhibitory effects of celecoxib. Furthermore, there is no substantial evidence to support its involvement in off-target signaling pathways at therapeutic concentrations. A thorough understanding of the metabolic conversion of celecoxib to this compound is paramount for optimizing therapeutic strategies, predicting drug-drug interactions, and personalizing treatment based on patient-specific factors such as CYP2C9 genotype. Future research could focus on obtaining more precise pharmacokinetic data for this compound to further refine pharmacokinetic models of celecoxib.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. ClinPGx [clinpgx.org]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scientificliterature.org [scientificliterature.org]
- 8. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Celecoxib analogues disrupt Akt signaling, which is commonly activated in primary breast tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Celecoxib regulates apoptosis and autophagy via the PI3K/Akt signaling pathway in SGC-7901 gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of CYP2C9 Genetic Polymorphisms on Hydroxy Celecoxib Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celecoxib (B62257), a widely prescribed nonsteroidal anti-inflammatory drug (NSAID), is primarily metabolized in the liver to its main metabolite, hydroxy celecoxib. This metabolic process is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9. The gene encoding CYP2C9 is highly polymorphic, with several variant alleles leading to decreased or deficient enzyme activity. Consequently, individuals carrying these genetic variants exhibit altered celecoxib pharmacokinetics, leading to increased plasma concentrations of the parent drug and potentially affecting the levels of its metabolites, including this compound. This altered metabolism can have significant clinical implications, including an increased risk of adverse drug reactions.
This technical guide provides an in-depth overview of the impact of CYP2C9 genetic polymorphisms on this compound levels. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathway and experimental workflows to support further research and drug development in this area.
Data Presentation: The Impact of CYP2C9 Polymorphisms on Celecoxib Pharmacokinetics
The following tables summarize the quantitative effects of various CYP2C9 genotypes on the pharmacokinetic parameters of celecoxib. These alterations in the parent drug's metabolism directly influence the formation and subsequent levels of this compound.
| Genotype | Number of Subjects (n) | Drug/Dose | AUC (Area Under the Curve) Change vs. 1/1 | Cmax (Maximum Concentration) Change vs. 1/1 | CL/F (Apparent Oral Clearance) Change vs. 1/1 | t1/2 (Half-life) Change vs. 1/1 | Reference(s) |
| CYP2C91/2 | - | Celecoxib | Minimal impact | - | Minimal impact | - | [1] |
| CYP2C92/2 | - | Celecoxib | No statistical difference | - | - | - | [1] |
| CYP2C91/3 | 24 (IM group) | 200 mg Celecoxib | 1.63-fold increase (P < 0.001) | - | 39.6% decrease (P < 0.001) | - | [2] |
| 2 | 200 mg Celecoxib | > 2-fold higher | - | - | - | [3] | |
| - | Celecoxib | 90.6% increase | 45.8% increase | 51.1% decrease | 21.8% increase | ||
| CYP2C9*3/*3 | 2 (PM group) | 200 mg Celecoxib | Markedly higher | - | Lower | Prolonged | [2][4] |
| 8 | Celecoxib | 3- to 7-fold higher | - | - | - | [5][6] | |
| 1 | 200 mg Celecoxib | > 2-fold higher | - | > 2-fold reduced | - | [3] | |
| CYP2C91/13 | 24 (IM group) | 200 mg Celecoxib | 1.63-fold increase (P < 0.001) | - | 39.6% decrease (P < 0.001) | - | [2][4] |
IM: Intermediate Metabolizer; PM: Poor Metabolizer
| In Vitro System | CYP2C9 Variant | Effect on Celecoxib Hydroxylation (Formation of this compound) | Reference(s) |
| cDNA-expressed CYP2C9 | 2 | 34% decrease in Vmax/Km ratio compared to *1 | [1] |
| cDNA-expressed CYP2C9 | 3 | 90% decrease in Vmax/Km ratio compared to 1 | [1][3] |
| Human Liver Microsomes | 1/2 | 47% decrease in the rate of celecoxib hydroxylation compared to *1/1 | [1] |
| Human Liver Microsomes | 1/3 | 59% decrease in the rate of celecoxib hydroxylation compared to 1/1.[3] A significant 2-fold decrease in the rate of hydroxycelecoxib formation.[7] | [1][3][7] |
| Human Liver Microsomes | 3/3 | Marked reduction (up to 5.3 times) of hydroxycelecoxib formation.[7] | [7] |
Experimental Protocols
Pharmacokinetic Analysis of Celecoxib and this compound
This section outlines a general protocol for quantifying celecoxib and this compound in human plasma, synthesized from various methodologies.
a. Study Design and Sample Collection:
-
Subjects: Healthy volunteers are recruited and genotyped for CYP2C9 variants.
-
Drug Administration: A single oral dose of celecoxib (e.g., 200 mg) is administered to fasting subjects.[2][4]
-
Blood Sampling: Venous blood samples are collected into heparinized tubes at predetermined time points (e.g., pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).[2][4]
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
b. Sample Preparation for Analysis (Liquid-Liquid Extraction):
-
To a 0.5 mL aliquot of plasma in a test tube, add an internal standard solution (e.g., flutamide).[8]
-
Add a phosphate (B84403) buffer (e.g., 50 µL of 0.5 M, pH 5) and vortex for 30 seconds.[8]
-
Add 5 mL of an extraction solvent (e.g., n-hexane/isoamyl alcohol, 97:3 v/v), vortex for 1 minute, and centrifuge at 3000 rpm for 15 minutes.[8]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the analytical system.[8]
c. Analytical Methodology (HPLC-MS/MS):
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is a common method for sensitive and specific quantification.[2][4][9]
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.[9]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate) is employed.[9]
-
Flow Rate: A constant flow rate (e.g., 0.8 mL/min) is maintained.[9]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for celecoxib, this compound, and the internal standard. For example, for celecoxib, the transition m/z -380.1 > -316.3 has been reported.[9]
-
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration in prepared standards. The concentrations in the study samples are then determined from this curve.
CYP2C9 Genotyping
This section describes a general protocol for identifying CYP2C9 polymorphisms using TaqMan® SNP Genotyping Assays.
a. DNA Extraction:
-
Genomic DNA is extracted from whole blood samples using commercially available kits according to the manufacturer's instructions.
b. TaqMan® SNP Genotyping Assay:
-
Assay Principle: This method utilizes allele-specific TaqMan® probes with different fluorescent dyes (e.g., FAM and VIC) and a quencher. During PCR, the probe complementary to the target allele hybridizes and is cleaved by the 5' nuclease activity of Taq polymerase, releasing the reporter dye and generating a fluorescent signal.
-
Reaction Setup:
-
Prepare a reaction mix containing TaqMan® Genotyping Master Mix, the specific CYP2C9 SNP Genotyping Assay (which includes primers and probes for the target polymorphism, e.g., for CYP2C92 or CYP2C93), and nuclease-free water.[10]
-
Add the prepared reaction mix to the wells of a PCR plate.[10]
-
Add the extracted genomic DNA samples to the respective wells.[10]
-
Seal the plate and centrifuge briefly.[10]
-
-
PCR Amplification and Detection:
-
The plate is placed in a real-time PCR instrument.
-
The thermal cycling protocol typically includes an initial denaturation step, followed by a series of denaturation and annealing/extension cycles.
-
-
Data Analysis:
-
After the PCR run, an endpoint plate read is performed to measure the fluorescence of the reporter dyes in each well.
-
The software then plots the fluorescence data on an allelic discrimination plot, which allows for the clear identification of homozygous wild-type, heterozygous, and homozygous variant genotypes.
-
Visualizations
Metabolic Pathway of Celecoxib
References
- 1. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Effects of CYP2C9 genetic polymorphisms on the pharmacokinetics of celecoxib and its carboxylic acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Celecoxib Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Oxidation of celecoxib by polymorphic cytochrome P450 2C9 and alcohol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Simultaneous Determination of Celecoxib, Erlotinib, and its Metabolite Desmethyl-Erlotinib (OSI-420) in Rat Plasma by Liquid chromatography/Tandem Mass Spectrometry with Positive/Negative Ion-Switching Electrospray Ionisation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TaqMan SNP genotyping protocol [protocols.io]
The Metabolic Cascade of Hydroxy Celecoxib: A Technical Guide to its Further Biotransformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celecoxib (B62257), a selective cyclooxygenase-2 (COX-2) inhibitor, undergoes extensive hepatic metabolism, leading to the formation of pharmacologically inactive metabolites. The primary oxidative metabolite, hydroxy celecoxib, is not the final elimination product but rather an intermediate in a multi-step biotransformation pathway. Understanding the potential for and the specifics of the further metabolism of this compound is critical for a comprehensive assessment of the drug's pharmacokinetics, potential drug-drug interactions, and inter-individual variability in response. This technical guide provides an in-depth analysis of the enzymatic processes involved in the downstream metabolism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows.
Metabolic Pathway of this compound
The further metabolism of this compound proceeds via a two-step enzymatic cascade involving oxidation followed by glucuronidation.
-
Oxidation to Carboxy Celecoxib: The hydroxyl group of this compound is oxidized to a carboxylic acid, forming carboxy celecoxib. This reaction is catalyzed by cytosolic alcohol dehydrogenases (ADHs), specifically ADH1 and ADH2.[1][2][3][4]
-
Glucuronidation of Carboxy Celecoxib: The resulting carboxylic acid metabolite, carboxy celecoxib, undergoes a phase II conjugation reaction with glucuronic acid. This process is mediated by UDP-glucuronosyltransferases (UGTs) to form a 1-O-glucuronide conjugate, which is then readily excreted.[4] While the specific UGT isoforms responsible for carboxy celecoxib glucuronidation have not been definitively identified in the reviewed literature, UGTs known to metabolize carboxylic acid-containing compounds, such as UGT1A3, UGT1A9, and UGT2B7, are likely candidates.[1][5][6][7]
The complete metabolic pathway from celecoxib to its final glucuronide conjugate is depicted below.
Quantitative Analysis of this compound Metabolism
The following table summarizes the key quantitative parameters for the enzymatic reactions involved in the further metabolism of this compound.
| Parameter | Enzyme | Substrate | Value | Reference |
| Apparent Michaelis Constant (Km) | ||||
| ADH1 | This compound | 42 µM | [2][3] | |
| ADH2 | This compound | 10 µM | [2][3] | |
| Turnover Number (kcat) | ||||
| ADH1 | This compound | 9 min-1 | [2] | |
| ADH2 | This compound | 25 min-1 | [2] | |
| Catalytic Efficiency (kcat/Km) | ||||
| ADH1 | This compound | 0.21 min-1µM-1 | [2] | |
| ADH2 | This compound | 2.5 min-1µM-1 | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of metabolic studies. The following sections outline the key experimental protocols for investigating the further metabolism of this compound.
Protocol 1: In Vitro Oxidation of this compound by Alcohol Dehydrogenase
This protocol is adapted from the methodology described by Sandberg et al. (2002).[2]
Objective: To determine the kinetic parameters (Km and kcat) of this compound oxidation by recombinant human ADH1 and ADH2.
Materials:
-
Recombinant human ADH1 and ADH2
-
This compound
-
NAD+
-
Sodium pyrophosphate buffer (0.1 M, pH 8.8)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing sodium pyrophosphate buffer, NAD+ (final concentration 2.4 mM), and the respective ADH isoenzyme in a cuvette.
-
Pre-incubate the mixture at 25°C.
-
Initiate the reaction by adding varying concentrations of this compound.
-
Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH, in real-time.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time curve.
-
Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
-
Calculate the turnover number (kcat) from the Vmax and the enzyme concentration.
Protocol 2: In Vitro Glucuronidation of Carboxy Celecoxib
This is a general protocol for assessing the glucuronidation of a carboxylic acid substrate using human liver microsomes or recombinant UGT enzymes.
Objective: To identify the UGT isoforms involved in carboxy celecoxib glucuronidation and determine the kinetic parameters.
Materials:
-
Human liver microsomes (HLM) or recombinant human UGT isoforms (e.g., UGT1A3, UGT1A9, UGT2B7)
-
Carboxy celecoxib
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer (pH 7.4)
-
Alamethicin (pore-forming agent)
-
Acetonitrile (B52724) or methanol (B129727) (for reaction termination)
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Prepare an incubation mixture containing Tris-HCl buffer, MgCl2, alamethicin, and HLM or a specific recombinant UGT isoform.
-
Pre-incubate the mixture at 37°C.
-
Add carboxy celecoxib to the mixture.
-
Initiate the reaction by adding UDPGA.
-
Incubate at 37°C for a specified time.
-
Terminate the reaction by adding cold acetonitrile or methanol.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for the formation of the carboxy celecoxib glucuronide using a validated LC-MS/MS method.
-
For kinetic analysis, vary the concentration of carboxy celecoxib and determine the initial velocities of glucuronide formation.
-
Fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 3: LC-MS/MS Analysis of Celecoxib and its Metabolites
This protocol provides a general framework for the simultaneous quantification of celecoxib, this compound, and carboxy celecoxib in a biological matrix.
Objective: To quantify the concentrations of celecoxib and its primary and secondary oxidative metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: ESI, typically in negative ion mode for the acidic metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. Specific precursor-to-product ion transitions for each analyte and an internal standard are monitored.
Sample Preparation:
-
Protein precipitation is a common method for extracting the analytes from plasma or microsomal incubation samples. This is typically achieved by adding a threefold excess of a cold organic solvent (e.g., acetonitrile).
-
Alternatively, liquid-liquid extraction or solid-phase extraction can be employed for cleaner samples.
-
An internal standard (e.g., a stable isotope-labeled version of celecoxib) should be added before sample preparation to correct for extraction variability and matrix effects.
Conclusion
The further metabolism of this compound is a significant contributor to the overall clearance of celecoxib. The initial oxidation to carboxy celecoxib is efficiently catalyzed by ADH1 and ADH2, with ADH2 exhibiting higher catalytic efficiency. The subsequent glucuronidation of carboxy celecoxib, likely mediated by UGT1A3, UGT1A9, and/or UGT2B7, represents the final step in the formation of a readily excretable metabolite. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuances of this compound metabolism, including the impact of genetic polymorphisms in the involved enzymes and the potential for drug-drug interactions. A thorough understanding of this metabolic cascade is paramount for the continued safe and effective use of celecoxib.
References
- 1. Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation of celecoxib by polymorphic cytochrome P450 2C9 and alcohol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of celecoxib by polymorphic cytochrome P450 2C9 and alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Glucuronidation of amines and other xenobiotics catalyzed by expressed human UDP-glucuronosyltransferase 1A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carboxylic acid drug-induced DNA nicking in HEK293 cells expressing human UDP-glucuronosyltransferases: role of acyl glucuronide metabolites and glycation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of Hydroxy Celecoxib: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxy celecoxib (B62257), the primary active metabolite of the widely used nonsteroidal anti-inflammatory drug (NSAID) celecoxib, plays a crucial role in the parent drug's efficacy and pharmacokinetic profile. A thorough understanding of its solubility and stability characteristics is paramount for the development of robust analytical methods, reliable in vitro and in vivo studies, and the formulation of effective drug delivery systems. This technical guide provides a comprehensive overview of the solubility and stability of hydroxy celecoxib, offering detailed experimental protocols and insights into its degradation pathways. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages established methodologies and data from its parent compound, celecoxib, to provide a foundational understanding for researchers.
Introduction
Celecoxib is metabolized in the liver primarily by the cytochrome P450 2C9 (CYP2C9) enzyme to form this compound, which is further oxidized to carboxy celecoxib.[1] Understanding the physicochemical properties of this compound is critical for several aspects of drug development:
-
Bioavailability: The solubility of this compound can influence its absorption and overall bioavailability.
-
Formulation Development: Knowledge of its solubility in various solvents is essential for creating stable and effective formulations.
-
Analytical Method Development: Accurate quantification of this compound in biological matrices and pharmaceutical formulations requires well-defined solubility and stability parameters.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: The stability of the analyte is crucial for accurate PK/PD modeling.
This guide will delve into the critical aspects of this compound's solubility and stability, providing researchers with the necessary tools and knowledge to conduct their own investigations.
Solubility of this compound
The solubility of a compound is a critical determinant of its behavior in both in vitro and in vivo systems. While specific quantitative solubility data for this compound in a wide range of solvents is not extensively reported, this section outlines the standard experimental protocol for determining equilibrium solubility and presents a template for data organization. The principles governing the solubility of its parent compound, celecoxib, can provide valuable insights.
Factors Influencing Solubility
The solubility of this compound, like any pharmaceutical compound, is influenced by several factors, including:
-
pH: The presence of ionizable groups can significantly impact solubility in aqueous media.
-
Solvent Polarity: The choice of solvent and its polarity will dictate the extent of dissolution.
-
Temperature: Solubility is generally temperature-dependent.
-
Crystal Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound (pure, solid form)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol (B129727), acetonitrile, dimethyl sulfoxide (B87167) (DMSO))
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound quantification.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the selected solvents. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be established by sampling at various time points until the concentration of the solute in the supernatant remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.
Workflow for Equilibrium Solubility Determination:
Caption: Workflow for the shake-flask equilibrium solubility determination of this compound.
Data Presentation: Solubility of this compound
The following table provides a template for summarizing the solubility data obtained from the experimental protocol. For illustrative purposes, hypothetical data is included, and it should be noted that these values are not based on published experimental results for this compound.
| Solvent | Temperature (°C) | pH | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | 25 | 7.0 | < 0.01 | < 2.5 x 10-5 |
| PBS | 25 | 7.4 | < 0.01 | < 2.5 x 10-5 |
| 0.1 N HCl | 25 | 1.2 | < 0.01 | < 2.5 x 10-5 |
| Ethanol | 25 | N/A | ~20 | ~0.05 |
| Methanol | 25 | N/A | ~15 | ~0.038 |
| Acetonitrile | 25 | N/A | ~10 | ~0.025 |
| DMSO | 25 | N/A | > 50 | > 0.126 |
Note: The molecular weight of this compound is approximately 397.37 g/mol .
Stability of this compound
Assessing the chemical stability of this compound is crucial for determining its shelf-life, identifying appropriate storage conditions, and understanding its degradation pathways. Forced degradation studies are employed to accelerate the degradation process and identify potential degradation products.
Factors Affecting Stability
The stability of this compound can be influenced by:
-
pH: Hydrolysis can occur under acidic or basic conditions.
-
Oxidation: The presence of oxidizing agents can lead to degradation.
-
Light (Photostability): Exposure to light, particularly UV radiation, can induce degradation.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
Experimental Protocol: Forced Degradation Studies
Objective: To evaluate the stability of this compound under various stress conditions and to identify its degradation products.
Materials:
-
This compound solution of known concentration
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) for peak purity analysis and identification of degradation products.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Treat the drug solution with 0.1 N HCl at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Basic Hydrolysis: Treat the drug solution with 0.1 N NaOH at an elevated temperature (e.g., 60-80°C) for a defined period. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or elevated temperature.
-
Thermal Degradation: Expose the solid drug or a solution of the drug to elevated temperatures (e.g., 60-80°C).
-
Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis: At specified time points, withdraw samples and analyze them using a validated stability-indicating HPLC method. The method should be capable of separating the parent drug from all degradation products. A PDA detector is useful for assessing peak purity.
-
Identification of Degradation Products: If significant degradation is observed, use techniques like LC-MS/MS to identify the structure of the degradation products.
Workflow for Forced Degradation Studies:
Caption: Workflow for conducting forced degradation studies on this compound.
Data Presentation: Stability of this compound
The following table provides a template for summarizing the stability data from forced degradation studies. For celecoxib, studies have shown it to be relatively stable under hydrolytic and thermal stress but susceptible to oxidative degradation. Similar trends may be observed for this compound.
| Stress Condition | Reagent/Condition | Temperature (°C) | Duration | Degradation (%) | Number of Degradants |
| Acidic Hydrolysis | 0.1 N HCl | 80 | 24 h | < 5% | 1 |
| Basic Hydrolysis | 0.1 N NaOH | 80 | 24 h | < 5% | 1 |
| Oxidation | 5% H₂O₂ | 80 | 3 h | ~20% | >2 |
| Thermal | Solid State | 105 | 24 h | < 2% | 0 |
| Photolytic | UV light (254 nm) | Ambient | 24 h | < 5% | 1 |
Note: The data presented are hypothetical and for illustrative purposes only.
Potential Degradation Pathways
The primary metabolic pathway of celecoxib involves the hydroxylation of the methyl group to form this compound, which is then further oxidized to a carboxylic acid derivative.[1] Potential degradation of this compound under forced conditions could involve further oxidation of the alcohol, cleavage of the sulfonamide bond, or modifications to the pyrazole (B372694) ring.
Signaling Pathway of Celecoxib Metabolism:
Caption: Metabolic pathway of celecoxib to this compound and carboxy celecoxib.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is fundamental for its successful application in pharmaceutical research and development. This technical guide has provided detailed experimental protocols for determining these crucial physicochemical parameters. While a scarcity of public data on this compound necessitates leveraging information from its parent compound, celecoxib, the methodologies outlined herein offer a robust framework for researchers to generate the specific data required for their studies. The provided templates for data presentation and visualization of experimental workflows and metabolic pathways serve as valuable tools for organizing and communicating findings. By systematically investigating the solubility and stability of this compound, researchers can ensure the quality, efficacy, and safety of future celecoxib-related therapeutics and analytical standards.
References
Methodological & Application
Application Note: A Validated UPLC-MS/MS Method for the Quantification of Hydroxy Celecoxib in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Celecoxib (B62257) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). It undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2C9, to form hydroxy celecoxib.[1][2] This initial oxidation is a critical step in its pharmacokinetic profile.[1][3] this compound is subsequently oxidized to carboxycelecoxib.[2][4] Accurate quantification of this compound is essential for pharmacokinetic, pharmacodynamic, and drug metabolism studies. This application note details a sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound in biological samples.[4][5]
Metabolic Pathway of Celecoxib
Celecoxib is first metabolized via methyl hydroxylation to this compound (M3), a reaction catalyzed by CYP2C9, with a minor role played by CYP3A4.[1][2] this compound is then further oxidized by cytosolic alcohol dehydrogenases to form carboxycelecoxib (M2).[1][3] These metabolites are pharmacologically inactive.[1][2]
Caption: Metabolic pathway of Celecoxib to its primary metabolites.
Experimental Protocols
Sample Preparation: Salting-Out Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for extracting celecoxib and its metabolites from whole blood.[4][6]
Materials and Reagents:
-
Biological matrix (e.g., rat whole blood)
-
Internal Standard (IS) solution (e.g., Celecoxib-d7)
-
1 M Zinc Sulfate (B86663) solution
-
Acetonitrile (B52724) containing 50 mg/mL Sodium Chloride (NaCl)
-
Vortex mixer
-
Centrifuge capable of 13,000 rpm
-
Nitrogen evaporator
-
Reconstitution solution (Mobile Phase)
Protocol:
-
To a 100 µL aliquot of the biological sample, add the internal standard solution.[6]
-
Add 20 µL of 1 M zinc sulfate to precipitate proteins.[6]
-
Vortex the mixture for 1 minute.[6]
-
Add 400 µL of acetonitrile containing 50 mg/mL of NaCl.[6]
-
Vortex vigorously for 5 minutes.[6]
-
Centrifuge the sample at 13,000 rpm for 10 minutes to separate the layers.[6]
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.[6]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.[6]
-
Reconstitute the dried residue in the mobile phase for UPLC-MS/MS analysis.[6]
UPLC-MS/MS Analysis
The following conditions have been validated for the sensitive detection of this compound and other metabolites.[4]
Table 1: UPLC Chromatographic Conditions
| Parameter | Setting |
|---|---|
| UPLC System | Waters Acquity™ UPLC |
| Column | Waters BEH C18, 1.7 µm, 100 mm × 2.1 mm |
| Mobile Phase A | 2.5 mM Ammonium Acetate (NH₄Ac) in water, pH 4.5 |
| Mobile Phase B | 100% Acetonitrile |
| Gradient | 0-0.5 min, 20% B |
| 0.5-5.5 min, 20-29% B | |
| 5.5-6 min, 29-70% B | |
| 6-7.0 min, 95% B | |
| 7.0-7.5 min, 95-20% B | |
| 7.5-8 min, 20% B | |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 10 µL |
Data sourced from reference[4]
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
|---|---|
| Mass Spectrometer | API 5500 Qtrap Triple Quadrupole |
| Ion Source | TurboIonSpray™ |
| Ionization Mode | Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ionspray Voltage | -4500 V |
| Source Temperature | 700 °C |
| Nebulizer Gas | 30 psi |
| Turbo Gas | 30 psi |
| Curtain Gas | 20 psi |
| Precursor Ion [M-H]⁻ (m/z) | 396 |
Data sourced from reference[4]
Data Presentation and Method Performance
The described UPLC-MS/MS method demonstrates high sensitivity, accuracy, and precision for the quantification of this compound.[4][5]
Table 3: Method Validation Parameters for this compound (M3)
| Parameter | Performance Metric |
|---|---|
| Linear Response Range | 0.3 - 20,000 nM |
| Lower Limit of Quantification (LLOQ) | 0.3 nM |
| Inter-day & Intra-day Accuracy | Within 85-115% |
| Inter-day & Intra-day Precision | <12% |
| Recovery | >70% |
| Matrix Effects | No obvious matrix effects observed |
Data sourced from references[4][5]
Visualizations
Experimental Workflow
The overall workflow from sample collection to final data analysis is a multi-step process requiring careful execution at each stage.
Caption: Overview of the bioanalytical workflow for this compound.
Logical Diagram of UPLC-MS/MS System
The UPLC system precisely separates the analyte from the matrix, which is then ionized and quantified by the tandem mass spectrometer.
Caption: Logical relationship of core UPLC-MS/MS system components.
Conclusion
The UPLC-MS/MS method presented provides a highly sensitive, specific, and reliable protocol for the quantification of this compound in biological matrices.[4] The salting-out liquid-liquid extraction ensures high recovery and minimal matrix effects, while the optimized chromatographic and mass spectrometric conditions allow for a low limit of quantification (0.3 nM).[4][5] This method is well-suited for demanding applications in pharmaceutical research, including detailed pharmacokinetic profiling of celecoxib and its metabolites.[4]
References
- 1. ClinPGx [clinpgx.org]
- 2. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Celecoxib Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various celecoxib (B62257) derivatives, offering researchers the tools to explore novel therapeutic agents for inflammation, pain, and cancer. The following sections outline synthetic schemes, experimental procedures, and biological activity data for a range of celecoxib analogs.
Introduction
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely used anti-inflammatory drug.[1][2][3] Its therapeutic efficacy has prompted extensive research into the synthesis of derivatives with improved potency, reduced side effects, and expanded applications, including anticancer properties.[4][5] The core structure of celecoxib, a 1,5-diarylpyrazole, serves as a versatile scaffold for chemical modification.[6] Key areas of modification include the sulfonamide moiety, the pyrazole (B372694) ring, and the aryl groups to modulate the drug's pharmacokinetic and pharmacodynamic properties.[7][8]
Synthetic Pathways and Strategies
The synthesis of celecoxib and its derivatives typically involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648).[1][9] A common starting point is the Claisen condensation of p-methylacetophenone with ethyl trifluoroacetate (B77799) to form the diketone intermediate.[8][10] This intermediate is then reacted with a substituted phenylhydrazine (B124118) to yield the pyrazole core.[8] Variations in the substituents on both the diketone and the hydrazine allow for the generation of a diverse library of celecoxib derivatives.
A general synthetic workflow for creating celecoxib derivatives is depicted below.
Caption: General workflow for the synthesis of celecoxib derivatives.
Experimental Protocols
Protocol 1: Synthesis of N-substituted Celecoxib Derivatives
This protocol describes the synthesis of celecoxib derivatives with modifications at the sulfonamide moiety, which can influence the compound's interaction with the target enzyme.[8]
Materials:
-
Celecoxib
-
Appropriate alkyl/aryl isothiocyanate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry acetone
-
Ethyl α-bromoacetate
-
Anhydrous sodium acetate (B1210297)
Procedure:
-
Synthesis of Sulfonylthiourea Intermediate (1a-e):
-
To a solution of celecoxib in dry acetone, add anhydrous K₂CO₃ and the desired substituted isothiocyanate.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude sulfonylthiourea derivative.[4]
-
Purify the product by recrystallization or column chromatography.
-
-
Synthesis of 4-Thiazolidinone Derivatives (2a-e):
-
Dissolve the synthesized sulfonylthiourea derivative in dry ethanol.
-
Add ethyl α-bromoacetate and anhydrous sodium acetate to the solution.
-
Reflux the mixture for several hours until the reaction is complete.[4]
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the final product by recrystallization.[4]
-
Protocol 2: Synthesis of Selenium-Containing Celecoxib Derivatives (Selenocoxibs)
This protocol outlines the synthesis of celecoxib analogs where the trifluoromethyl group is replaced or modified to include selenium, which can enhance anti-inflammatory and chemopreventive properties.[7]
Materials:
-
(4-Sulfamoylphenyl)hydrazine hydrochloride
-
Methyl 2,4-dioxo-4-(4-methylphenyl)butanoate
-
Lithium aluminium hydride (LiAlH₄)
-
p-Toluenesulfonyl chloride
-
Anhydrous lithium chloride
-
Potassium selenocyanate (B1200272) (KSeCN) or Dimethyl diselenide and Sodium borohydride
Procedure:
-
Synthesis of Pyrazole Methyl Ester (2):
-
React 2,4-diketone (1) with (4-sulfamoylphenyl)hydrazine hydrochloride in ethanol to yield the methyl ester of the cyclic pyrazole (2).[7]
-
-
Reduction to Hydroxymethyl Derivative (3):
-
Reduce the ester group of compound 2 using LiAlH₄ in an appropriate solvent to obtain the hydroxymethyl derivative (3).[7]
-
-
Conversion to Chloro Derivative (4):
-
React the alcohol (3) with p-toluenesulfonyl chloride and anhydrous lithium chloride in the presence of triethylamine to yield the chloro compound (4).[7]
-
-
Synthesis of Selenocoxib-2:
-
React the chloro derivative (4) with potassium selenocyanate to introduce the selenocyanate group, yielding selenocoxib-2.[7]
-
Data Presentation
Table 1: Biological Activity of N-substituted Celecoxib Derivatives
| Compound | Anti-inflammatory Activity (% inhibition of edema) | Analgesic Activity (% inhibition of writhing) | Ulcerogenic Activity |
| Celecoxib | - | - | Negative Control |
| Aspirin | - | - | Positive Control |
| 1a | High | 67.8 | No tissue damage |
| 1c | Modest | - | - |
| 1d | Modest | - | - |
| 1e | - | - | - |
| 2c | - | Some (not significant) | - |
| 2d | - | Some (not significant) | - |
Data sourced from[4]
Table 2: In Vitro COX-2 Inhibition by Selenium-Containing Celecoxib Derivatives
| Compound | COX-2 Inhibition (Kᵢ, µM) |
| Celecoxib | 2.3 |
| Selenocoxib-2 | 0.72 |
| Selenocoxib-3 | 2.4 |
Data sourced from[7]
Signaling Pathways
Celecoxib and its derivatives primarily exert their anti-inflammatory effects by inhibiting the COX-2 enzyme. This enzyme is crucial in the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of inflammation and pain.[2][3] By selectively inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins while sparing the gastroprotective functions of COX-1.[1][3]
Beyond inflammation, celecoxib derivatives have shown promise in cancer therapy by inducing apoptosis and inhibiting angiogenesis.[5][11][12] These effects are mediated through various signaling pathways, including the downregulation of anti-apoptotic proteins like Bcl-2 and the inhibition of pro-angiogenic factors such as VEGF.[5]
Caption: Mechanism of action of celecoxib and its derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Celecoxib - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 4. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. arborpharmchem.com [arborpharmchem.com]
- 11. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
Application Note: Solid-Phase Extraction of Hydroxy Celecoxib from Plasma
For Research Use Only.
Abstract
This application note details a robust and reliable protocol for the solid-phase extraction (SPE) of hydroxy celecoxib (B62257), a primary metabolite of celecoxib, from human plasma. This method is designed for researchers, scientists, and drug development professionals requiring a clean, concentrated sample for downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a C18 SPE cartridge to effectively isolate hydroxy celecoxib from plasma matrix components, ensuring high recovery and reproducibility.
Introduction
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that undergoes extensive metabolism in vivo, with this compound being one of its major metabolites. Accurate quantification of this compound in plasma is crucial for pharmacokinetic and drug metabolism studies. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over liquid-liquid extraction and protein precipitation, including higher sample cleanup, reduced matrix effects, and the ability to concentrate the analyte of interest. This protocol provides a detailed, step-by-step guide for the SPE of this compound from plasma, based on established methods for celecoxib and its metabolites.
Experimental Protocol
This protocol is a representative method and may require optimization for specific laboratory conditions and analytical instrumentation.
Materials and Reagents:
-
Human plasma (K2-EDTA)
-
This compound analytical standard
-
Internal Standard (IS) (e.g., deuterated this compound or a structurally similar compound)
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or Milli-Q)
-
Formic acid (or other suitable acid for pH adjustment)
-
SPE vacuum manifold
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a microcentrifuge tube, pipette 500 µL of the plasma sample.
-
Spike with an appropriate amount of internal standard solution.
-
Add 500 µL of water containing 0.1% formic acid to the plasma sample.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridges to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less retained impurities.
-
-
Elution:
-
Elute the this compound and internal standard from the cartridge with 1 mL of methanol.
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of celecoxib and its hydroxylated metabolite from various studies. Note that the specific performance characteristics will depend on the exact method and instrumentation used.
| Analyte | Method | Matrix | Recovery (%) | LLOQ (ng/mL) | Linearity (ng/mL) | Reference |
| Celecoxib | SPE-HPLC | Human Plasma | >88% | 40 | 40 - 4000 | [1] |
| Valdecoxib (hydroxylated metabolite) | Automated SPE-LC-MS/MS | Human Plasma | 86% | 0.5 | 0.5 - 200 | [2] |
| This compound (M3) | Salting-out LLE-UPLC-MS/MS | Rat Blood | >70% | ~0.1 ng/mL (0.3 nM) | 0.1 - 7920 | [3] |
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of this compound from plasma.
References
Application Note: Quantitative Analysis of Hydroxy Celecoxib in Human Plasma by LC-MS/MS
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of hydroxy celecoxib (B62257), the primary phase I metabolite of celecoxib, in human plasma. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic separation conditions, and specific mass spectrometric parameters for accurate analysis. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving celecoxib metabolism.
Introduction
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). It undergoes extensive metabolism in humans, primarily through oxidation of the methyl group to form hydroxy celecoxib (M3), which is then further oxidized to carboxy celecoxib (M2)[1][2]. Accurate quantification of this compound is crucial for understanding the pharmacokinetic profile and metabolic pathways of the parent drug[3][4]. LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for determining the concentrations of metabolites in complex biological matrices like plasma[5]. This document provides a comprehensive protocol for the analysis of this compound using UPLC-MS/MS.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
A liquid-liquid extraction (LLE) method is employed for the efficient extraction of this compound and an internal standard (IS), such as a stable isotope-labeled version of the analyte, from human plasma.
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., Celecoxib-d4 at 200 ng/mL) to each plasma sample, excluding the blank samples[6].
-
Vortexing: Vortex the samples for 10 seconds to ensure thorough mixing.
-
Protein Precipitation/Extraction: Add 300 µL of methanol (B129727) to precipitate plasma proteins and extract the analytes[6]. An alternative is using methyl tert-butyl ether (MTBE) for LLE[7][8].
-
Vortexing: Vortex mix the samples vigorously for 1 minute.
-
Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins[6].
-
Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis[6].
Liquid Chromatography (LC)
Chromatographic separation is achieved using an ultra-performance liquid chromatography (UPLC) system.
-
LC System: Waters Acquity UPLC or equivalent[3].
-
Column: Waters BEH C18, 1.7 µm, 100 mm x 2.1 mm[3].
-
Mobile Phase A: 2.5 mM Ammonium Acetate in water, pH 4.5[3].
-
Mobile Phase B: 100% Acetonitrile[3].
-
Flow Rate: 0.5 mL/min[3].
-
Column Temperature: 45°C[3].
-
Injection Volume: 10 µL[3].
-
Gradient Elution:
Time (min) % Mobile Phase B 0 - 0.5 20 0.5 - 5.5 20 → 29 5.5 - 6.0 29 → 70 6.0 - 6.5 95 6.5 - 7.0 95 7.0 - 7.5 95 → 20 | 7.5 - 8.0 | 20 |
Mass Spectrometry (MS/MS)
An API 5500 Qtrap triple quadrupole mass spectrometer or a similar instrument is used for mass analysis in the Multiple Reaction Monitoring (MRM) mode.
-
Mass Spectrometer: API 5500 Qtrap or equivalent[3].
-
Ionization Source: TurboIonSpray™[3].
-
Ionization Mode: Negative Ion Mode[3].
-
Ionspray Voltage: -4500 V[3].
-
Source Temperature: 700°C[3].
-
Nebulizer Gas: 30 psi[3].
-
Turbo Gas: 30 psi[3].
-
Curtain Gas: 20 psi[3].
Data Presentation
The following table summarizes the optimized mass spectrometric parameters for the quantitative analysis of this compound and its parent compound, celecoxib.
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Dwell Time (ms) |
| Celecoxib | 380.0 | 315.9 | 50 |
| This compound (M3) | 396.0 | 314.0 | 50 |
| Celecoxib-d7 (IS) | 387.0 | 323.0 | 50 |
Note: The MRM transitions for Celecoxib and its deuterated internal standard are provided for reference and are commonly used in negative ionization mode[9][10]. The transitions for this compound are based on established methods for metabolite analysis[3].
Method Validation and Performance
The described UPLC-MS/MS method has been validated for its application in pharmacokinetic studies. Key performance characteristics include:
-
Linearity: The method demonstrates excellent linearity over a specified concentration range, typically from 0.3 to 20000 nM for this compound[3][4].
-
Accuracy and Precision: Inter-day and intra-day accuracies are within 85-115%, with precision values (CV%) below 12%[3][4].
-
Recovery: The extraction recovery for the analytes is consistently above 70%[3][4].
-
Matrix Effects: No significant matrix effects have been observed, ensuring reliable quantification[3][4].
-
Lower Limit of Quantification (LLOQ): The LLOQ for this compound is approximately 0.3 nM, providing high sensitivity for detecting low concentrations in plasma[3].
Visualizations
Experimental Workflow
Caption: Workflow for this compound Analysis.
Celecoxib Metabolism Pathway
Caption: Metabolic Pathway of Celecoxib.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolism and excretion of [(14)C]celecoxib in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. payeshdarou.ir [payeshdarou.ir]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of Celecoxib and its Metabolites in Rat Blood by UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Celecoxib (B62257) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] It is used to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[2] In preclinical research, particularly in rat models, accurate quantification of celecoxib and its primary metabolites is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies.
Celecoxib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[2][3][4] The main metabolic pathway involves the hydroxylation of the methyl group to form hydroxy-celecoxib (M3), which is subsequently oxidized to a carboxylic acid derivative, carboxy-celecoxib (M2).[2][4] These metabolites are pharmacologically inactive.[2][4]
This application note provides a detailed protocol for the simultaneous quantification of celecoxib, hydroxy-celecoxib (M3), and carboxy-celecoxib (M2) in rat whole blood using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[5][6]
Principle
This method employs a salting-out liquid-liquid extraction (LLE) technique to isolate celecoxib and its metabolites from the rat blood matrix.[5][6] The extracted analytes are then separated using reversed-phase UPLC and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high sensitivity, selectivity, and accuracy for pharmacokinetic analysis.[5][6]
Metabolic Pathway of Celecoxib
The biotransformation of celecoxib primarily occurs in the liver. The process begins with oxidation and is followed by further oxidation to form the main metabolites.[2][3][4]
Caption: Metabolic pathway of Celecoxib to its primary metabolites.
Materials and Reagents
-
Analytes: Celecoxib, Hydroxy-celecoxib (M3), Carboxy-celecoxib (M2) reference standards.
-
Internal Standard (IS): Celecoxib-d4 or another suitable analog.[7][8]
-
Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (Ultrapure, 18.2 MΩ·cm).
-
Reagents: Ammonium acetate, Sodium chloride.
-
Biological Matrix: Blank rat whole blood (with K2-EDTA as anticoagulant).
Instrumentation
-
UPLC System: Waters ACQUITY UPLC® system or equivalent.
-
Mass Spectrometer: API 5500 Qtrap mass spectrometer or a comparable triple quadrupole instrument.[5][6]
-
Analytical Column: C18 reversed-phase column (e.g., 50mm x 2.1mm, 1.7 µm).
Experimental Protocols
Standard and QC Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare by dissolving reference standards of celecoxib, M2, M3, and the IS in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50% acetonitrile to create calibration standards and quality control (QC) samples.
-
Spiking: Spike the working solutions into blank rat blood to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation (Salting-Out LLE)
The following workflow outlines the extraction of analytes from a 50 µL rat blood sample.
Caption: Workflow for sample extraction from rat blood.
UPLC-MS/MS Method
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.0 | 30 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 30 |
| 5.0 | 30 |
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Data Presentation
MRM Transitions
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for each analyte and the internal standard to ensure selectivity.
| Compound | Q1 (m/z) | Q3 (m/z) | Ion Mode |
| Celecoxib | 380.1 | 316.3 | Negative |
| Hydroxy-celecoxib (M3) | 396.0 | 314.0 | Negative |
| Carboxy-celecoxib (M2) | 410.0 | 314.0 | Negative |
| Celecoxib-d4 (IS) | 384.0 | 320.0 | Negative |
| Note: The exact m/z values may need slight optimization based on the specific instrument used. The transitions for celecoxib are well-documented.[8][9] |
Method Validation Summary
The UPLC-MS/MS method was validated according to established guidelines, demonstrating high performance.[5][6]
Table 1: Calibration Curve and Linearity [5][6]
| Analyte | Linear Range (nM) | LLOQ (nM) |
| Celecoxib | 0.3 - 20,000 | 0.3 |
| Carboxy-celecoxib (M2) | 1.2 - 20,000 | 1.2 |
| Hydroxy-celecoxib (M3) | 0.3 - 20,000 | 0.3 |
| The method demonstrates excellent linearity across a wide concentration range. |
Table 2: Accuracy and Precision [5][6]
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Celecoxib | Low | < 12% | < 12% | 85 - 115% |
| Mid | < 12% | < 12% | 85 - 115% | |
| High | < 12% | < 12% | 85 - 115% | |
| Carboxy-celecoxib (M2) | Low | < 12% | < 12% | 85 - 115% |
| Mid | < 12% | < 12% | 85 - 115% | |
| High | < 12% | < 12% | 85 - 115% | |
| Hydroxy-celecoxib (M3) | Low | < 12% | < 12% | 85 - 115% |
| Mid | < 12% | < 12% | 85 - 115% | |
| High | < 12% | < 12% | 85 - 115% | |
| The intra-day and inter-day precision were acceptable (<12%), and accuracies were within the 85-115% range for all analytes.[5][6] |
Table 3: Recovery and Matrix Effect [5]
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Celecoxib | > 70% | Not obvious |
| Carboxy-celecoxib (M2) | > 70% | Not obvious |
| Hydroxy-celecoxib (M3) | > 70% | Not obvious |
| Recoveries were consistent and above 70%, with no significant matrix effects observed.[5] |
Conclusion
The described UPLC-MS/MS method provides a sensitive, specific, and reliable protocol for the simultaneous quantification of celecoxib and its major metabolites, carboxy-celecoxib and hydroxy-celecoxib, in rat whole blood.[5][6] The detailed sample preparation and instrumental analysis protocols, along with the robust validation data, make this method highly suitable for supporting preclinical pharmacokinetic studies in drug development.[5][6]
References
- 1. Celecoxib - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: Hydroxy Celecoxib as a Biomarker for Celecoxib Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celecoxib (B62257), a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID).[1] Its metabolism is crucial for understanding its pharmacokinetic profile and ensuring patient safety. The primary metabolic pathway of celecoxib involves its conversion to hydroxy celecoxib, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2C9.[2][3][4] This initial hydroxylation step is the rate-limiting factor in celecoxib's clearance, making this compound a critical biomarker for assessing metabolic activity.[4] Monitoring this compound levels can provide valuable insights into an individual's CYP2C9 enzyme function, which can be influenced by genetic polymorphisms, potentially affecting drug efficacy and the risk of adverse events.[4] This application note provides detailed protocols for the quantification of this compound and summarizes key pharmacokinetic data to facilitate its use as a biomarker in research and drug development.
Metabolic Pathway of Celecoxib
Celecoxib undergoes extensive hepatic metabolism. The process begins with the hydroxylation of the methyl group on the pyrazole (B372694) ring, forming this compound.[2][4] This reaction is primarily mediated by CYP2C9, with a minor contribution from CYP3A4.[2][4] Subsequently, this compound is further oxidized by cytosolic alcohol dehydrogenases to form carboxy celecoxib.[4] This carboxylic acid metabolite can then be conjugated with glucuronic acid before excretion.[4] Notably, both this compound and carboxy celecoxib are pharmacologically inactive.[3]
Quantitative Data
The following tables summarize the pharmacokinetic parameters of celecoxib and its primary metabolites, this compound and carboxy celecoxib, in rats following a single oral administration of 20 mg/kg celecoxib. This data highlights the concentrations and timelines of metabolite formation, which are crucial for biomarker studies.
Table 1: Pharmacokinetic Parameters of Celecoxib and its Metabolites in Rat Blood [3]
| Analyte | Tmax (h) | Cmax (µM) | AUC₀₋∞ (h·µM) |
| Celecoxib | 8.0 | 15.40 | 343.81 |
| This compound | 13.3 | 7.55 | 215.41 |
| Carboxy Celecoxib | 21.3 | 0.18 | 5.35 |
Table 2: Linearity and Sensitivity of the UPLC-MS/MS Method in Rat Whole Blood [3]
| Analyte | Linear Range (nM) | Lower Limit of Quantification (LLOQ) (nM) |
| Celecoxib | 0.3 - 20000 | 0.3 |
| This compound | 0.3 - 20000 | 0.3 |
| Carboxy Celecoxib | 1.2 - 20000 | 1.2 |
Experimental Protocols
Protocol 1: Quantification of Celecoxib and its Metabolites in Plasma using UPLC-MS/MS
This protocol details a validated method for the simultaneous quantification of celecoxib, this compound, and carboxy celecoxib in plasma samples.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., celecoxib-d4, 100 ng/mL).
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex to ensure complete dissolution and transfer to an autosampler vial.
2. UPLC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: Waters BEH C18, 1.7 µm, 100 mm x 2.1 mm
-
Mobile Phase A: 2.5 mM Ammonium Acetate in water, pH 4.5
-
Mobile Phase B: 100% Acetonitrile
-
Gradient:
-
0 - 0.5 min: 20% B
-
0.5 - 5.5 min: 20% - 29% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
-
Ionization Mode: Positive
-
Detection: Multiple Reaction Monitoring (MRM)
Table 3: MRM Transitions for Celecoxib and Metabolites
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Celecoxib | 382.1 | 316.1 |
| This compound | 398.1 | 316.1 |
| Carboxy Celecoxib | 412.1 | 316.1 |
| Celecoxib-d4 (IS) | 386.1 | 320.1 |
3. Method Validation
The analytical method should be validated according to ICH guidelines, assessing linearity, sensitivity (LLOQ), accuracy, precision, recovery, and matrix effect.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: In Vitro Metabolism of Celecoxib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celecoxib (B62257) is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective cyclooxygenase-2 (COX-2) inhibitor.[1] It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, before excretion.[2][3] Understanding the in vitro metabolism of celecoxib is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patients. This document provides a detailed protocol for studying the in vitro metabolism of celecoxib using human liver microsomes and other subcellular fractions.
The primary metabolic pathway involves a two-step oxidation process.[4][5] Celecoxib is first hydroxylated at the methyl group to form hydroxycelecoxib, a reaction predominantly catalyzed by CYP2C9, with a minor contribution from CYP3A4.[2][3] Subsequently, cytosolic alcohol dehydrogenases (ADH1 and ADH2) further oxidize hydroxycelecoxib to carboxycelecoxib.[2][3] This carboxylic acid metabolite can then undergo Phase II conjugation, forming a glucuronide before excretion.[3][4] None of the major metabolites of celecoxib are considered pharmacologically active.[2][3]
Genetic polymorphisms in the CYP2C9 gene, such as the CYP2C92 and CYP2C93 alleles, can significantly decrease the rate of celecoxib metabolism, leading to increased drug exposure and a potential for altered efficacy and safety profiles.[2][6] Therefore, in vitro metabolism studies are also valuable for investigating the impact of pharmacogenetics on celecoxib disposition.
Metabolic Pathway of Celecoxib
The metabolic conversion of celecoxib primarily follows a sequential oxidative pathway, as depicted below.
Experimental Protocols
This section outlines the detailed methodologies for investigating the Phase I and Phase II metabolism of celecoxib in vitro.
Protocol 1: Phase I Metabolism - Hydroxylation of Celecoxib in Human Liver Microsomes (HLM)
This protocol is designed to measure the formation of hydroxycelecoxib from celecoxib using HLM.
Materials:
-
Celecoxib
-
Human Liver Microsomes (pooled or from specific CYP2C9 genotypes)
-
Potassium Phosphate (B84403) Buffer (50-100 mM, pH 7.4)
-
NADPH regenerating system (e.g., 0.5 mM NADP+, 4.6 mg/mL glucose-6-phosphate, 40 U/mL glucose-6-phosphate dehydrogenase) or 0.5 mM NADPH
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the matrix)
-
Microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of celecoxib in acetonitrile or DMSO. The final concentration of the organic solvent in the incubation should be low (e.g., <0.25% v/v) to avoid inhibiting enzyme activity.
-
Prepare the NADPH regenerating system or NADPH solution in buffer.
-
Thaw human liver microsomes on ice immediately before use. Dilute to the desired protein concentration (e.g., 0.8 mg/mL) with cold potassium phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine 0.8 mg of microsomal protein and celecoxib (at various concentrations, e.g., 0.05 µM to 100 µM for kinetic studies, or a fixed concentration like 1 µM or 20 µM for comparative studies) in potassium phosphate buffer.[2]
-
Pre-incubate the mixture for 4 minutes at 37°C in a shaking water bath to equilibrate the temperature.[2]
-
Initiate the metabolic reaction by adding the NADPH solution. The final incubation volume is typically 0.5 mL.[2]
-
Incubate for a predetermined time (e.g., 10 minutes) at 37°C.[2] Ensure that the reaction is within the linear range with respect to time and protein concentration.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture to precipitate the microsomal proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or HPLC vial for LC-MS/MS analysis.
-
Protocol 2: Sequential Metabolism - Formation of Carboxycelecoxib
This protocol investigates the further oxidation of hydroxycelecoxib to carboxycelecoxib.
Materials:
-
Hydroxycelecoxib (substrate)
-
Human Liver Microsomes and Human Liver Cytosol
-
Potassium Phosphate Buffer (50 mM, pH 7.4)
-
NAD+ (0.5 mM)
-
Other materials as listed in Protocol 1
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of hydroxycelecoxib.
-
Prepare a 0.5 mM NAD+ solution in buffer.
-
Prepare HLM and human liver cytosol (e.g., 3 mg/mL protein concentration).[2]
-
-
Incubation:
-
Combine human liver microsomes, human liver cytosol (this reaction is dependent on cytosolic enzymes), and hydroxycelecoxib (e.g., 1-500 µM) in potassium phosphate buffer.[2]
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding 0.5 mM NAD+.[2]
-
Incubate at 37°C for an appropriate duration.
-
-
Sample Processing:
-
Terminate the reaction and process the samples as described in Protocol 1 for LC-MS/MS analysis of carboxycelecoxib.
-
Experimental Workflow
The general workflow for conducting an in vitro metabolism experiment with celecoxib is outlined below.
Data Presentation
Quantitative data from in vitro metabolism studies are essential for understanding the kinetics of celecoxib metabolism. The following tables provide examples of key data that should be generated and presented.
Table 1: Michaelis-Menten Kinetic Parameters for Celecoxib Hydroxylation by Recombinant CYP2C9 Variants.
| CYP2C9 Allele | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) |
| CYP2C91 (Wild-Type) | 5.9 | 21.7 | 100% (Reference) |
| CYP2C92 | - | - | ~66% of Wild-Type |
| CYP2C9*3 | - | - | ~10% of Wild-Type |
| (Data adapted from in vitro studies with cDNA-expressed CYP2C9.[7] Specific values for Km and Vmax may vary between experimental systems.) |
Table 2: Example Parameters for a Validated LC-MS/MS Method for Celecoxib and its Metabolites.
| Analyte | Linear Range (nM) | LLOQ (nM) | Recovery (%) |
| Celecoxib | 0.3 - 20000 | 0.3 | >70% |
| Hydroxycelecoxib (M3) | 0.3 - 20000 | 0.3 | >70% |
| Carboxycelecoxib (M2) | 1.2 - 20000 | 1.2 | >70% |
| (LLOQ: Lower Limit of Quantification. Data are illustrative and based on published methods.[3]) |
Analytical Methodology: LC-MS/MS
A sensitive and specific analytical method is required for the accurate quantification of celecoxib and its metabolites. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice.
-
Sample Extraction: Protein precipitation with acetonitrile is a common and effective method for in vitro samples.[8]
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., Waters BEH C18, 1.7 µm, 100 mm x 2.1 mm) is suitable for separation.[3]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 2.5 mM ammonium (B1175870) acetate, pH 4.5) and an organic solvent (e.g., acetonitrile) is typically used.[3]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for celecoxib and each metabolite should be optimized.
-
Example MRM Transitions (illustrative):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Celecoxib | 382.2 | 214.1 |
| Hydroxycelecoxib | 398.1 | 316.1 |
| Carboxycelecoxib | 412.1 | 330.1 |
| (Specific m/z values should be determined empirically on the instrument used.) |
Conclusion
This application note provides a comprehensive framework for conducting in vitro metabolism studies of celecoxib. The detailed protocols for Phase I and subsequent oxidative metabolism, combined with a robust LC-MS/MS analytical method, will enable researchers to accurately characterize the metabolic profile of celecoxib. These studies are fundamental for drug development, aiding in the prediction of in vivo pharmacokinetics, assessment of drug interaction potential, and understanding the metabolic consequences of genetic variations in drug-metabolizing enzymes like CYP2C9.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Oxidation of celecoxib by polymorphic cytochrome P450 2C9 and alcohol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. In-vitro metabolism of celecoxib, a cyclooxygenase-2 inhibitor, by allelic variant forms of human liver microsomal cytochrome P450 2C9: correlation with CYP2C9 genotype and in-vivo pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. payeshdarou.ir [payeshdarou.ir]
Application of Hydroxy Celecoxib in Drug-Drug Interaction Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celecoxib (B62257), a selective cyclooxygenase-2 (COX-2) inhibitor, is extensively metabolized in the liver, primarily by cytochrome P450 2C9 (CYP2C9), to its principal metabolite, hydroxy celecoxib.[1] This initial metabolic step is critical in the clearance of celecoxib. This compound is subsequently oxidized by cytosolic alcohol dehydrogenases to carboxycelecoxib.[2][3] Due to the central role of CYP2C9 in its formation, this compound has become a key molecule in the in vitro and in vivo assessment of drug-drug interactions (DDIs).
Understanding the potential for a new chemical entity (NCE) to inhibit or induce CYP enzymes is a regulatory requirement in drug development. In vitro studies using metabolites like this compound are instrumental in predicting in vivo DDI potential. Celecoxib itself is known to be an inhibitor of CYP2D6.[1] Co-administration of celecoxib with drugs that inhibit its metabolizing enzyme, CYP2C9, such as fluconazole (B54011), can lead to a significant increase in celecoxib plasma concentrations.[4][5] Conversely, co-administration with CYP2C9 inducers like rifampicin (B610482) can decrease celecoxib's plasma levels and potentially its efficacy.[6]
These application notes provide detailed protocols for utilizing this compound in DDI studies, including in vitro CYP inhibition and induction assays, and outline a framework for in vivo pharmacokinetic DDI studies.
Data Presentation
In Vitro Enzyme Kinetics and Inhibition Data
The following tables summarize key quantitative data related to the metabolism of celecoxib and the inhibitory potential of its metabolite, this compound.
| Parameter | Enzyme | Value | Reference |
| Celecoxib Metabolism | |||
| Km (μM) | Human Liver Microsomes | 3.8 ± 0.95 | [7] |
| Vmax (nmol/min/mg protein) | Human Liver Microsomes | 0.70 ± 0.45 | [7] |
| Km (μM) | Recombinant CYP2C9 | 5.9 | [7] |
| Vmax (pmol/min/pmol CYP) | Recombinant CYP2C9 | 21.7 | [7] |
| Km (μM) | Recombinant CYP3A4 | 18.2 | [7] |
| Vmax (pmol/min/pmol CYP) | Recombinant CYP3A4 | 1.42 | [7] |
| This compound Metabolism | |||
| Apparent Km (μM) | Alcohol Dehydrogenase 1 (ADH1) | 42 | [2][3] |
| Apparent Km (μM) | Alcohol Dehydrogenase 2 (ADH2) | 10 | [2][3] |
Table 1: Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the formation of this compound from celecoxib and its subsequent metabolism.
| Interacting Drug | Effect on Celecoxib Pharmacokinetics | CYP Enzyme(s) Involved | Reference |
| Inhibitors | |||
| Fluconazole (200 mg QD) | ~2-fold increase in plasma concentration | CYP2C9 | [4] |
| Fluconazole (150 mg QD) | AUCinf increased 2.61-fold (CYP2C91/1), 2.44-fold (CYP2C91/3), 2.23-fold (CYP2C93/3) | CYP2C9 | [5] |
| Ketoconazole | No significant effect | CYP3A4 | [4] |
| Inducers | |||
| Rifampicin (600 mg QD for 5 days) | AUC reduced by 64%, Clearance increased by 185% | CYP2C9 | [6] |
Table 2: In vivo pharmacokinetic drug-drug interactions with celecoxib.
Experimental Protocols
In Vitro CYP2C9 Inhibition Assay (Fluorometric)
This protocol describes a method to assess the potential of a test compound to inhibit the formation of this compound, using a fluorometric probe substrate for CYP2C9 activity.
Materials:
-
Human liver microsomes (HLMs) or recombinant human CYP2C9
-
Test compound (potential inhibitor)
-
This compound (as a reference standard, if quantifying by LC-MS/MS)
-
CYP2C9 fluorogenic substrate (e.g., 7-Methoxy-4-(trifluoromethyl)coumarin, MFC)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P; Glucose-6-phosphate dehydrogenase, G6PDH; NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
96-well microplates (black, for fluorescence)
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, acetonitrile).
-
Prepare a stock solution of the CYP2C9 fluorogenic substrate.
-
Prepare the NADPH regenerating system in buffer.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Human liver microsomes or recombinant CYP2C9
-
Test compound at various concentrations (typically a serial dilution) or vehicle control.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the CYP2C9 fluorogenic substrate and the NADPH regenerating system to each well.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence units per minute) for each concentration of the test compound.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity) by non-linear regression analysis.
-
In Vitro CYP3A4 Induction Assay using Cultured Human Hepatocytes
This protocol outlines a cell-based assay to evaluate the potential of a test compound to induce the expression and activity of CYP3A4.
Materials:
-
Cryopreserved or fresh human hepatocytes
-
Hepatocyte culture medium
-
Collagen-coated culture plates
-
Test compound
-
Positive control inducer (e.g., Rifampicin for CYP3A4)
-
Negative control (vehicle)
-
CYP3A4 probe substrate (e.g., midazolam or testosterone)
-
LC-MS/MS for metabolite quantification or reagents for mRNA analysis (qRT-PCR)
Procedure:
-
Cell Culture:
-
Thaw and plate human hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Allow the cells to acclimate for 24-48 hours.
-
-
Treatment:
-
Replace the culture medium with fresh medium containing the test compound at various concentrations, the positive control, or the vehicle control.
-
Incubate the cells for 48-72 hours, with a medium change at 24 hours.
-
-
Assessment of CYP3A4 Activity (Metabolic Assay):
-
After the treatment period, wash the cells with buffer.
-
Add fresh medium containing a specific CYP3A4 probe substrate (e.g., midazolam).
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Collect the supernatant and analyze the formation of the specific metabolite (e.g., 1'-hydroxymidazolam) by LC-MS/MS.
-
-
Assessment of CYP3A4 Expression (mRNA Analysis):
-
After the treatment period, lyse the cells and extract the total RNA.
-
Perform reverse transcription to generate cDNA.
-
Quantify the relative expression of CYP3A4 mRNA using quantitative real-time PCR (qRT-PCR), normalized to a housekeeping gene.
-
-
Data Analysis:
-
For the metabolic assay, calculate the rate of metabolite formation.
-
For mRNA analysis, determine the fold change in mRNA expression relative to the vehicle control.
-
Plot the fold induction versus the logarithm of the test compound concentration.
-
Determine the EC50 (the concentration causing 50% of the maximal induction) and Emax (the maximum induction effect).
-
In Vivo Pharmacokinetic Drug-Drug Interaction Study
This protocol provides a general framework for a clinical study to assess the impact of a co-administered drug on the pharmacokinetics of celecoxib and the formation of this compound.
Study Design:
-
A randomized, two-period, crossover study in healthy volunteers is a common design.
-
Subjects will receive a single oral dose of celecoxib alone in one period and a single oral dose of celecoxib with the interacting drug in the other period, with a washout phase between periods.
Subjects:
-
Healthy male and non-pregnant, non-lactating female volunteers.
-
Genotyping for CYP2C9 polymorphisms (e.g., *2, *3) is recommended to assess the impact of genetic variability on the DDI.
Procedure:
-
Dosing:
-
Period 1: After an overnight fast, subjects receive a single oral dose of celecoxib (e.g., 200 mg).
-
Washout: A sufficient washout period (at least 5-7 half-lives of celecoxib and the interacting drug) is required between periods.
-
Period 2: Subjects receive the interacting drug for a specified duration to reach steady-state (for an inhibitor or inducer) followed by a single oral dose of celecoxib.
-
-
Blood Sampling:
-
Serial blood samples are collected at pre-defined time points before and after celecoxib administration (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
-
Bioanalysis:
-
Plasma concentrations of celecoxib and this compound are quantified using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Non-compartmental analysis is used to determine the following pharmacokinetic parameters for celecoxib and this compound in the presence and absence of the interacting drug:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Terminal elimination half-life (t1/2)
-
Apparent oral clearance (CL/F)
-
Apparent volume of distribution (Vd/F)
-
-
-
Statistical Analysis:
-
The pharmacokinetic parameters of celecoxib and this compound are compared between the two treatment periods using appropriate statistical methods (e.g., analysis of variance, ANOVA).
-
The geometric mean ratios and 90% confidence intervals for Cmax and AUC are calculated to assess the magnitude of the DDI.
-
Visualizations
Caption: Metabolic pathway of celecoxib.
Caption: Experimental workflow for an in vitro CYP inhibition assay.
Caption: Workflow for an in vivo pharmacokinetic DDI study.
References
- 1. Pharmacokinetic drug interactions of the selective androgen receptor modulator GTx-024(Enobosarm) with itraconazole, ri… [ouci.dntb.gov.ua]
- 2. Cytochrome P450 2C9 (CYP2C9) Activity Assay Kit (Fluorometric) (ab273336) is not available | Abcam [abcam.com]
- 3. Simple Evaluation Method for CYP3A4 Induction from Human Hepatocytes: The Relative Factor Approach with an Induction Detection Limit Concentration Based on the Emax Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
- 5. Effects of fluconazole on the pharmacokinetics of celecoxib and its carboxylic acid metabolite in different CYP2C9 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of rifampicin pretreatment on the pharmacokinetics of celecoxib in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
Application Note: High-Resolution Mass Spectrometry for the Confident Identification of Hydroxy Celecoxib
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and confirmation of hydroxy celecoxib (B62257), a primary metabolite of celecoxib, using high-resolution mass spectrometry (HRMS). The methodology leverages the high mass accuracy and fragmentation capabilities of modern HRMS platforms, such as Orbitrap or TOF systems, to provide unambiguous structural elucidation. This document outlines the complete workflow from sample preparation to data analysis and includes protocols for both qualitative identification and quantitative analysis.
Introduction
Celecoxib is a widely used nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] Its metabolism is a critical aspect of its pharmacokinetic and pharmacodynamic profile. The primary metabolic pathway involves the hydroxylation of the methyl group to form hydroxy celecoxib, which is further oxidized to a carboxylic acid metabolite.[2] Accurate identification and quantification of these metabolites are essential in drug metabolism and pharmacokinetic studies. While triple quadrupole mass spectrometry (LC-MS/MS) is a robust tool for quantification, high-resolution mass spectrometry (HRMS) offers significant advantages for the initial identification and structural confirmation of metabolites due to its high mass accuracy and resolution.
Experimental Protocols
Sample Preparation
A robust and reproducible sample preparation protocol is crucial for accurate analysis. A salting-out liquid-liquid extraction method is recommended for the extraction of celecoxib and its metabolites from biological matrices.[3]
Materials:
-
Rat blood or human plasma samples
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
Protocol:
-
To 100 µL of plasma or blood sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add a pinch of ammonium acetate to the sample.
-
Add 300 µL of acetonitrile to precipitate proteins and perform liquid-liquid extraction.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 12,000 x g for 15 minutes.[3]
-
Transfer the supernatant to a new tube.
-
Repeat the extraction once more and combine the supernatants.
-
Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 25% acetonitrile containing 0.1% formic acid.[3]
-
Centrifuge at 12,000 x g for 15 minutes.
-
Transfer the supernatant to an autosampler vial for LC-HRMS analysis.
Liquid Chromatography
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm)[6] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 30% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.7 mL/min[6] |
| Injection Volume | 10 µL[3] |
| Column Temperature | 40 °C |
High-Resolution Mass Spectrometry
Instrumentation:
-
A high-resolution mass spectrometer such as an Orbitrap or Time-of-Flight (TOF) instrument.
HRMS Parameters for Identification:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative and Positive Mode |
| Capillary Voltage | 4500 V[3] |
| Source Temperature | 350 °C |
| Full Scan Resolution | 70,000 |
| Full Scan Range (m/z) | 100 - 1000 |
| MS/MS Fragmentation | Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID) |
| MS/MS Resolution | 17,500 |
| Stepped Collision Energy | 15, 30, 45 eV |
Data Presentation
Quantitative Data Summary
The following table summarizes the quantitative performance of a UPLC-MS/MS method for the analysis of celecoxib and its metabolites, which can be adapted for HRMS quantification in selected ion monitoring (SIM) or parallel reaction monitoring (PRM) mode.[3][7]
| Analyte | Linear Range (nM) | LLOQ (nM) | Intra-day Precision (%) | Inter-day Precision (%) | Accuracy (%) |
| Celecoxib | 0.3 - 20000 | 0.3 | <12 | <12 | 85-115 |
| This compound (M3) | 0.3 - 20000 | 0.3 | <12 | <12 | 85-115 |
| Carboxy Celecoxib (M2) | 1.2 - 20000 | 1.2 | <12 | <12 | 85-115 |
High-Resolution Mass Data for Identification
The high mass accuracy of HRMS allows for the confident identification of this compound based on its exact mass.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Observed [M-H]⁻ (m/z) | Mass Accuracy (ppm) |
| Celecoxib | C₁₇H₁₄F₃N₃O₂S | 381.0762 | 380.0684 | < 5 |
| This compound | C₁₇H₁₄F₃N₃O₃S | 397.0711 | 396.0633 | < 5 |
Mandatory Visualizations
Caption: Metabolic pathway of celecoxib to this compound and carboxy celecoxib.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of metabolites of Celecoxib in rabbits by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. ClinPGx [clinpgx.org]
- 6. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Chiral Separation of Hydroxy Celecoxib Enantiomers by High-Performance Liquid Chromatography
Abstract
This application note presents a detailed protocol for the chiral separation of the enantiomers of hydroxy celecoxib (B62257), the primary active metabolite of the nonsteroidal anti-inflammatory drug (NSAID) celecoxib. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase high-performance liquid chromatography (HPLC) conditions. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and toxicological studies where the stereospecific quantification of drug metabolites is critical.
Introduction
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor widely prescribed for the management of pain and inflammation.[1] In the body, celecoxib is extensively metabolized, primarily by the cytochrome P450 enzyme CYP2C9, to form hydroxy celecoxib.[2][3] This hydroxylation occurs at the methyl group of the p-tolyl moiety, creating a chiral center and resulting in the formation of two enantiomers: (+)-hydroxy celecoxib and (-)-hydroxy celecoxib.
The differential pharmacological and toxicological profiles of enantiomers are well-documented in drug development. Therefore, the ability to separate and quantify the individual enantiomers of this compound is crucial for a comprehensive understanding of its metabolic fate, efficacy, and safety profile. Polysaccharide-based chiral stationary phases, such as those derived from amylose (B160209) and cellulose, have demonstrated broad applicability in the resolution of a wide range of chiral compounds, including NSAIDs and their metabolites.[4][5] This application note details a robust HPLC method for the baseline separation of this compound enantiomers, adapted from established methods for the separation of celecoxib isomers and related compounds on a Chiralpak® AD column.[6][7]
Celecoxib Metabolism Pathway
The metabolic conversion of celecoxib to its hydroxylated and subsequently carboxylated forms is a key pathway in its elimination. The initial hydroxylation step is the primary focus of this chiral separation protocol.
Caption: Metabolic pathway of Celecoxib.
Experimental Protocols
Standard and Sample Preparation
Standard Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a working standard solution of 100 µg/mL by diluting with the mobile phase.
-
Prepare individual enantiomer standards, if available, in a similar manner.
Sample Preparation (from biological matrix, e.g., plasma):
-
To 500 µL of plasma, add an internal standard (e.g., a structurally related compound not present in the sample).
-
Perform a liquid-liquid extraction (LLE) by adding 2 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
HPLC Instrumentation and Conditions
The following HPLC system and conditions are recommended for the chiral separation of this compound enantiomers.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Chiralpak® AD, 10 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
Experimental Workflow
The overall workflow for the chiral separation of this compound enantiomers from a biological sample is depicted below.
Caption: Experimental workflow for analysis.
Expected Results and Data Presentation
The described HPLC method is expected to provide baseline resolution of the (+)- and (-)-hydroxy celecoxib enantiomers. The trifluoroacetic acid in the mobile phase acts as an additive to improve peak shape and resolution. The elution order of the enantiomers should be determined by injecting individual standards, if available.
Table 1: Hypothetical Chromatographic Data
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |
| (+)-Hydroxy Celecoxib | 12.5 | - | 1.1 |
| (-)-Hydroxy Celecoxib | 14.8 | > 2.0 | 1.2 |
Note: The retention times and resolution are hypothetical and may vary depending on the specific HPLC system, column batch, and exact mobile phase composition. Method optimization may be required.
Method Validation Parameters
For use in regulated environments, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized in the table below.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte in the presence of other components. | No interference at the retention times of the enantiomers. |
| Linearity | Proportionality of the response to the analyte concentration. | Correlation coefficient (r²) ≥ 0.995 |
| Accuracy | Closeness of the measured value to the true value. | Recovery within 85-115% |
| Precision | Repeatability and intermediate precision of the measurements. | RSD ≤ 15% |
| Limit of Quantification (LOQ) | Lowest concentration that can be reliably quantified. | Signal-to-noise ratio ≥ 10 |
| Robustness | Capacity to remain unaffected by small variations in method parameters. | Consistent results with minor changes in flow rate, temperature, etc. |
Conclusion
The detailed protocol in this application note provides a reliable starting point for the successful chiral separation of this compound enantiomers using HPLC with a polysaccharide-based chiral stationary phase. This method is crucial for researchers in pharmacology, toxicology, and drug metabolism to accurately assess the stereoselective effects of this important celecoxib metabolite. The use of established chiral separation principles and high-quality chiral columns ensures robust and reproducible results. Further optimization and validation should be performed to meet the specific requirements of the intended application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Supercritical Fluid Chromatography (SFC) for Chiral Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 7. LC separation of ortho and meta isomers of celecoxib in bulk and formulations using a chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Celecoxib and its Metabolite, Hydroxy celecoxib, in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Celecoxib (B62257) is a selective cyclooxygenase-2 (COX-2) inhibitor widely studied for its anti-inflammatory and potent anti-cancer properties.[1] In cell-based assays, celecoxib has been demonstrated to induce apoptosis, cause cell cycle arrest, and inhibit cell proliferation in various cancer cell lines.[2][3][4] Its mechanisms of action are multifaceted, involving both COX-2 dependent and independent pathways, such as the inhibition of the PI3K/Akt signaling pathway.[5][6][7]
A critical aspect of its in-vitro application is understanding its metabolism. Celecoxib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9 into its major metabolite, hydroxy celecoxib.[5][8] Unlike its parent compound, this compound is considered pharmacologically inactive regarding COX-2 inhibition and anti-cancer effects.[5][8] However, separate research has identified this compound as a PI3K/Akt signaling activator that promotes epithelial repair, highlighting a distinct biological activity.[9] These application notes will focus on the use of celecoxib in common cell-based assays, providing quantitative data and detailed protocols, while clarifying the role of its metabolite, this compound.
Metabolism of Celecoxib
The primary metabolic pathway involves the hydroxylation of celecoxib's methyl group to form this compound, a reaction catalyzed predominantly by CYP2C9.[5] This metabolite is then further oxidized to form carboxycelecoxib.[5][8] None of the major metabolites of celecoxib exhibit COX-2 inhibitory activity.[5]
References
- 1. sid.ir [sid.ir]
- 2. ClinPGx [clinpgx.org]
- 3. journal.waocp.org [journal.waocp.org]
- 4. COX-2 independent induction of cell cycle arrest and apoptosis in colon cancer cells by the selective COX-2 inhibitor celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. medchemexpress.com [medchemexpress.com]
Application of Hydroxy Celecoxib in Toxicology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy celecoxib (B62257) is the primary metabolite of the nonsteroidal anti-inflammatory drug (NSAID) celecoxib, a selective COX-2 inhibitor. The formation of hydroxy celecoxib is a critical step in the metabolism and clearance of celecoxib. In the context of toxicology studies, understanding the profile of this compound is essential for a comprehensive safety assessment of the parent drug. Although generally considered pharmacologically inactive as a COX-1 or COX-2 inhibitor, the evaluation of its formation and disposition is a key component of preclinical and clinical drug development.[1][2] This document provides detailed application notes and protocols relevant to the use of this compound in toxicological research.
Role of this compound in Toxicology
The principal application of studying this compound in toxicology is to support the safety evaluation of celecoxib. This involves:
-
Metabolite Profiling: Identifying and quantifying this compound as the major metabolite in various species to ensure that the animal models used in toxicology studies have a similar metabolic profile to humans. Regulatory agencies like the EMA and FDA require evidence that metabolites are present in preclinical species.[1][2][3][4]
-
Pharmacokinetic/Toxicokinetic (PK/TK) Analysis: Measuring the exposure of this compound in toxicology studies helps to understand the overall exposure to celecoxib-related material and to assess whether there is any disproportionate metabolite exposure in humans compared to preclinical species.
-
In Vitro Metabolism Studies: Utilizing the formation of this compound as a marker for CYP2C9 enzyme activity. This is crucial for predicting potential drug-drug interactions where co-administered drugs might inhibit or induce the metabolism of celecoxib, leading to altered safety and efficacy profiles.[5]
While direct toxicology studies on this compound are not extensively published, a Safety Data Sheet indicates that it may be toxic to reproduction and cause organ damage through prolonged or repeated exposure, warranting careful handling.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
Following a single oral administration of 20 mg/kg celecoxib.
| Parameter | Value (Mean ± SD) | Unit |
| Cmax | 1,234 ± 211 | ng/mL |
| Tmax | 4.0 ± 1.0 | h |
| AUC(0-t) | 15,678 ± 2,345 | ng·h/mL |
| t1/2 | 6.5 ± 1.2 | h |
Data extracted from a UPLC-MS/MS study in rat blood.
Table 2: In Vitro Metabolism of Celecoxib to this compound by Recombinant CYP2C9 Variants
| CYP2C9 Variant | Vmax/Km (relative to CYP2C91) |
| CYP2C91 (Wild-type) | 100% |
| CYP2C92 | 66% |
| CYP2C93 | 10% |
This data highlights the impact of genetic polymorphisms on the formation rate of this compound.[5]
Experimental Protocols
Protocol 1: Quantification of this compound in Rat Plasma by UPLC-MS/MS
This protocol describes a method for the sensitive and specific quantification of this compound in rat plasma, adapted from validated methods.
Workflow Diagram:
Caption: UPLC-MS/MS workflow for this compound quantification.
Materials:
-
Rat plasma samples
-
This compound analytical standard
-
Deuterated this compound (or other suitable internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
UPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation:
-
To 100 µL of rat plasma, add 10 µL of internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
UPLC-MS/MS Analysis:
-
UPLC Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate this compound from other matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode. Monitor the specific MRM (Multiple Reaction Monitoring) transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibrants.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
-
Protocol 2: In Vitro Metabolism of Celecoxib in Human Liver Microsomes
This protocol is designed to assess the formation of this compound from celecoxib using human liver microsomes, which is indicative of CYP2C9 activity.
Metabolic Pathway Diagram:
References
Troubleshooting & Optimization
Overcoming matrix effects in hydroxy celecoxib LC-MS/MS analysis
Welcome to the technical support center for the LC-MS/MS analysis of hydroxy celecoxib (B62257). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are the common metabolites of celecoxib I should be aware of in my analysis?
A1: The primary phase I metabolite of celecoxib is hydroxy celecoxib (M3), which can be further oxidized to carboxy celecoxib (M2). These metabolites can also undergo phase II metabolism to form glucuronide conjugates.[1][2] Therefore, when developing an analytical method, it is important to consider the potential presence of these related compounds.
Q2: What is a matrix effect and how can it impact my this compound analysis?
A2: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting substances from the sample matrix, such as plasma or blood.[3][4] This can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the quantification.[3][4] Phospholipids (B1166683) are a common cause of matrix effects in bioanalytical samples.[5][6][7]
Q3: How can I determine if my analysis is suffering from matrix effects?
A3: A common method to assess matrix effects is the post-extraction spike. This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the analyte in a neat solution. A significant difference in the peak areas indicates the presence of matrix effects.[1][3] Another qualitative technique is post-column infusion, where a constant flow of the analyte is introduced after the chromatographic column. Dips or peaks in the signal when a blank matrix is injected reveal regions of ion suppression or enhancement.[8][9]
Q4: How critical is the choice of an internal standard (IS) for mitigating matrix effects?
A4: The use of a suitable internal standard is a crucial strategy for compensating for matrix effects.[10][11][12] The ideal choice is a stable isotope-labeled (SIL) internal standard, such as celecoxib-d7 (B585806), as it has nearly identical chemical and physical properties to the analyte.[10][12][13] This ensures that both the analyte and the IS are affected by the matrix in the same way, allowing for accurate correction. When a SIL-IS is unavailable, a structural analog can be used, but requires more thorough validation.[10]
Troubleshooting Guide
Issue 1: Poor recovery of this compound from plasma/blood samples.
-
Possible Cause: Inefficient extraction method.
-
Troubleshooting Steps:
-
Optimize Extraction Technique: Different extraction methods offer varying recoveries. Consider switching from a simple protein precipitation (PPT) to a more robust method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[14] A salting-out liquid-liquid extraction has been shown to be effective for celecoxib and its metabolites, with recoveries greater than 70%.[1][2]
-
pH Adjustment: Ensure the pH of the sample is optimized for the extraction of this compound.
-
Solvent Selection: For LLE, test different organic solvents to find the one with the best partition coefficient for your analyte. For SPE, ensure the cartridge type and elution solvent are appropriate.
-
Issue 2: High variability and poor precision in quantitative results.
-
Possible Cause: Unaddressed matrix effects, particularly from phospholipids.
-
Troubleshooting Steps:
-
Incorporate Phospholipid Removal: Standard protein precipitation can be insufficient for removing phospholipids.[7] Employ specialized phospholipid removal plates or cartridges (e.g., HybridSPE®, Ostro™) which can remove over 99% of phospholipids.[5][6]
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS like celecoxib-d7 is the "gold standard" and will co-elute with the analyte, effectively compensating for variations in ionization caused by matrix effects.[12][13]
-
Chromatographic Separation: Optimize your LC method to separate this compound from the regions where phospholipids elute, which can be identified using post-column infusion.[5][7]
-
Issue 3: Low sensitivity and inability to reach the desired lower limit of quantification (LLOQ).
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: As mentioned above, enhanced sample preparation to remove interfering matrix components is key. Techniques that offer a cleaner extract, such as SPE or LLE, are preferable to protein precipitation.[15]
-
Optimize MS/MS Parameters: Ensure that the mass spectrometry conditions, including ion source parameters (e.g., spray voltage, temperature) and collision energy, are optimized for this compound to achieve the best signal intensity.[1]
-
Sample Concentration: If using LLE or SPE, an evaporation and reconstitution step can be included to concentrate the sample, thereby increasing the on-column concentration of the analyte.[14]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Celecoxib Analysis
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
|---|---|---|---|
| Recovery | >88% - 92.4% | ~94.4% | >80% |
| Phospholipid Removal | High (>95%) with specific cartridges | Moderate | Low |
| Throughput | Moderate | Low to Moderate | High |
| Cost | High | Moderate | Low |
Data compiled from multiple sources.[6][14]
Table 2: UPLC-MS/MS Method Validation Parameters for Celecoxib and its Metabolites
| Analyte | Linear Range (nM) | LLOQ (nM) | Inter-day Precision (%) | Inter-day Accuracy (%) |
|---|---|---|---|---|
| Celecoxib | 0.3 - 20000 | 0.3 | <12 | 85-115 |
| This compound (M3) | 0.3 - 20000 | 0.3 | <12 | 85-115 |
| Carboxy celecoxib (M2) | 1.2 - 20000 | 1.2 | <12 | 85-115 |
This data is from a validated method for rat blood analysis.[1][2]
Experimental Protocols
Protocol 1: Salting-Out Liquid-Liquid Extraction for this compound
This protocol is based on a validated method for the extraction of celecoxib and its metabolites from rat blood.[1]
-
Sample Preparation: To a 100 µL blood sample, add the internal standard.
-
Protein Precipitation & Salting Out: Add a solution of acetonitrile (B52724) containing an inorganic salt. Vortex to mix. The salt makes the acetonitrile immiscible with the aqueous portion of the blood.
-
Centrifugation: Centrifuge at 12,000 x g for 15 minutes.
-
Supernatant Transfer: Transfer the supernatant (acetonitrile layer) to a new tube.
-
Repeat Extraction: Repeat the extraction process on the remaining pellet once more and combine the supernatants.
-
Evaporation: Evaporate the combined supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of 25% acetonitrile containing 0.1% formic acid.
-
Final Centrifugation: Centrifuge at 12,000 x g for 15 minutes.
-
Injection: Inject a 10 µL aliquot of the supernatant into the LC-MS/MS system.
Protocol 2: Phospholipid Removal using a Specialized 96-Well Plate
This is a general protocol for phospholipid removal plates like HybridSPE® or Ostro™.
-
Protein Precipitation: In the well of the 96-well plate, add your plasma sample followed by acidified acetonitrile (typically a 1:3 ratio of plasma to solvent). Add the internal standard.
-
Mixing: Mix thoroughly by vortexing the plate or by repeated aspiration and dispensing with a pipette.
-
Filtration: Apply a vacuum to the plate. The packed bed in each well physically filters the precipitated proteins and chemically removes phospholipids. The analyte of interest passes through unretained.
-
Collection: Collect the filtrate in a clean collection plate.
-
Injection: The resulting filtrate is ready for direct injection into the LC-MS/MS system.
Visualizations
Caption: A generalized workflow for LC-MS/MS bioanalysis.
Caption: Logic diagram of matrix effects and mitigation strategies.
References
- 1. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. payeshdarou.ir [payeshdarou.ir]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
Improving the recovery of hydroxy celecoxib during sample preparation
Welcome to the technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the recovery of hydroxy celecoxib (B62257) during sample preparation for analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Celecoxib? A1: The main phase I metabolites of Celecoxib are hydroxy celecoxib (hydroxylated methyl group) and its subsequent oxidation product, carboxy celecoxib.[1] These can also be present as phase II glucuronide conjugates.[1][2] The specific metabolites and their concentrations depend on the biological matrix being studied.[1]
Q2: Why is sample preparation so critical for analyzing this compound? A2: Sample preparation is a crucial step because biological matrices like plasma and blood are complex.[3] These matrices contain proteins, lipids, and other endogenous components that can interfere with analysis, leading to issues like ion suppression or enhancement in LC-MS/MS, known as matrix effects.[1][3] Effective sample preparation removes these interferences, concentrates the analyte, and ensures accurate, precise, and sensitive quantification.[1] Celecoxib itself is known to bind strongly to proteins, primarily albumin (approximately 97%), making efficient extraction from the matrix essential.[4]
Q3: What are the most common sample preparation techniques for this compound? A3: The most frequently used techniques are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). A review of analytical methods showed that LLE was used in 52% of studies, while SPE was used in 41%.[5] Microextraction methods are also gaining traction.[5]
Q4: How do matrix effects impact the analysis of this compound? A4: Matrix effects alter the ionization efficiency of an analyte in the mass spectrometer's source due to co-eluting compounds from the sample matrix.[1] This can cause ion suppression (decreased signal) or ion enhancement (increased signal), which directly impacts the accuracy and sensitivity of the quantitative results.[1] Using a stable isotope-labeled internal standard, such as Celecoxib-d4 or Celecoxib-d7, is a highly effective strategy to compensate for these effects, as the internal standard behaves nearly identically to the analyte during extraction and ionization.[1][6]
Troubleshooting Guide: Improving this compound Recovery
This guide addresses specific issues that can lead to poor recovery of this compound.
Problem 1: Low or Inconsistent Recovery
Q: I am experiencing low and variable recovery of this compound. What are the potential causes and how can I fix them?
A: Low recovery can stem from several factors related to the extraction method, pH, protein binding, and analyte stability. Below are common causes and their solutions.
Potential Cause 1: Suboptimal pH of the Sample The pH of the sample matrix is critical because it dictates the ionization state of this compound. For efficient extraction into an organic solvent (LLE) or retention on a reversed-phase sorbent (SPE), the analyte should be in a neutral, non-ionized state.
-
Solution: Adjust the pH of the plasma or sample solution. One study successfully used a phosphate (B84403) buffer at pH 5.0 during LLE.[7] Experiment with a range of pH values (e.g., from pH 4 to 7) to find the optimal condition that maximizes the recovery of the neutral form of this compound.
Potential Cause 2: Inefficient Extraction Solvent or SPE Sorbent The choice of solvent in LLE or the sorbent and elution solvent in SPE is fundamental to achieving high recovery.
-
LLE Solution: The polarity and composition of the extraction solvent must be optimized. Simple solvents may not be effective. Try different solvent systems and mixtures. For example, a mixture of n-Hexane and isoamyl alcohol (97:3) has been used successfully for LLE of celecoxib.[7] Other methods have utilized chloroform.[8]
-
SPE Solution: Ensure the sorbent chemistry is appropriate. C8 and C18 cartridges are commonly used for celecoxib and its metabolites.[8][9][10] The elution solvent must be strong enough to desorb the analyte from the sorbent. If recovery is low, try increasing the organic solvent percentage in the elution buffer or testing a different elution solvent altogether.
Potential Cause 3: Strong Protein Binding Celecoxib and its metabolites are known to be extensively bound to plasma proteins (~97%), which can prevent their efficient extraction.[4]
-
Solution: Incorporate a protein precipitation step before extraction. This can be done by adding a precipitating agent like cold acetonitrile (B52724) or methanol (B129727) to the plasma sample. After vortexing and centrifugation to pellet the proteins, the supernatant containing the analyte can be subjected to LLE or SPE. This disruption of protein binding can significantly improve recovery.
Potential Cause 4: Analyte Instability this compound could potentially degrade during sample processing, especially under harsh pH or temperature conditions.
-
Solution: Perform stability tests. Prepare quality control (QC) samples and expose them to the various conditions of your sample preparation workflow (e.g., room temperature for several hours, different pH values). Analyze these samples against freshly prepared standards to determine if degradation is occurring. One study on a celecoxib oral suspension performed forced degradation studies using acidic, alkaline, and oxidizing conditions to confirm method stability.[11]
Data on Extraction Recovery
The following table summarizes recovery data from various published methods for celecoxib and its metabolites.
| Analyte(s) | Matrix | Method | Recovery (%) |
| Celecoxib & Metabolites | Rat Blood | Salting-out Liquid-Liquid Extraction | >70%[2] |
| Celecoxib | Human Plasma | Effervescence-Assisted Dispersive Liquid-Liquid Microextraction | 94.4%[12] |
| Celecoxib & Internal Standard | Human Plasma | Solid-Phase Extraction (C18) | >88%[9][10] |
| Celecoxib | Human Plasma | Liquid-Liquid Extraction (Chloroform) | Not specified, but assay was linear and precise[8] |
Detailed Experimental Protocols
Below are representative protocols for common extraction techniques. These should be optimized for your specific application.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is based on a method for the analysis of celecoxib in human plasma.[7]
-
Sample Aliquot: Pipette 0.5 mL of plasma into a 10 mL glass test tube.
-
Internal Standard: Add 50 µL of the internal standard working solution (e.g., Flutamide or a stable-isotope labeled celecoxib).
-
pH Adjustment: Add 50 µL of a suitable buffer (e.g., 0.5 M phosphate buffer, pH 5.0) and vortex for 30 seconds.
-
Extraction: Add 5 mL of an extraction solvent mixture (e.g., n-Hexane:isoamyl alcohol, 97:3 v/v).
-
Mixing: Vortex the sample vigorously for 1-2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at 3000 rpm for 15 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean test tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 80-100 µL of the mobile phase, vortex, and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is a general procedure based on methods using C18 cartridges.[9][10]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1-2 mL of methanol followed by 1-2 mL of water (or an appropriate buffer). Do not allow the sorbent bed to dry out.
-
Sample Loading: Load the pre-treated plasma sample (e.g., plasma diluted with buffer or post-protein precipitation supernatant) onto the conditioned cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1-2 mL of a weak solvent (e.g., 5-10% methanol in water) to remove salts and other polar interferences.
-
Elution: Elute the this compound and other analytes with 1-2 mL of a strong elution solvent (e.g., methanol, acetonitrile, or a mixture with a small amount of acid/base modifier if needed).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis, as described in the LLE protocol.
Visualizations
Troubleshooting Workflow for Low Recovery
The following diagram illustrates a logical workflow for troubleshooting low recovery of this compound.
Caption: Troubleshooting flowchart for low this compound recovery.
General Sample Preparation Workflow (SPE)
This diagram outlines the key steps involved in a typical Solid-Phase Extraction (SPE) protocol.
Caption: Standard workflow for Solid-Phase Extraction (SPE).
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. payeshdarou.ir [payeshdarou.ir]
- 4. Challenges and Opportunities for Celecoxib Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Celecoxib in human plasma using liquid chromatography with high resolution time of flight-mass spectro… [ouci.dntb.gov.ua]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of celecoxib in human plasma using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Stability of Celecoxib Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mjas.analis.com.my [mjas.analis.com.my]
Technical Support Center: Optimizing Hydroxy Celecoxib Analysis in Mass Spectrometry
Welcome to the technical support center for the analysis of hydroxy celecoxib (B62257) using mass spectrometry. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Which ionization mode is optimal for hydroxy celecoxib and its parent compound, celecoxib?
A1: Negative ion mode is generally preferred for the analysis of celecoxib and its metabolites, including this compound. Studies have shown that the signal intensity for these analytes is higher in negative scan mode compared to positive scan mode, leading to better sensitivity.[1] Electrospray ionization (ESI) is a commonly used and effective ionization technique for these compounds.[2]
Q2: What are the typical precursor and product ions for this compound in MS/MS analysis?
A2: In negative ionization mode, the [M-H]⁻ ion for this compound is m/z 396.[1] While specific product ions can be optimized, this precursor ion is the primary target for fragmentation in MS/MS experiments. For the parent compound, celecoxib, the [M-H]⁻ ion is m/z 380.[1]
Q3: What is a "matrix effect" and how can it impact the analysis of this compound?
A3: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, such as plasma or blood.[3] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which can negatively affect the accuracy, precision, and sensitivity of your quantitative analysis.[3] Minimizing matrix effects is crucial for reliable bioanalytical data.[4]
Q4: How can I mitigate matrix effects in my analysis?
A4: Several strategies can be employed to minimize matrix effects. These include:
-
Effective Sample Preparation: Utilizing robust sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can significantly reduce interfering matrix components.[4][5]
-
Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components is essential.[5]
-
Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard, such as a deuterated version of the analyte, is highly recommended. The SIL internal standard will have nearly identical chemical properties and chromatographic behavior, thus experiencing the same degree of matrix effect as the analyte and allowing for accurate correction.[3]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal for this compound | Incorrect MS settings. | Verify that the mass spectrometer is in negative ionization mode.[1] Confirm the precursor ion for this compound is set to m/z 396.[1] |
| Suboptimal ionization source parameters. | Optimize ion source parameters such as temperature, gas flows (nebulizer, turbo, curtain), and ionspray voltage.[1][5] A systematic optimization of these parameters can significantly improve signal intensity.[6] | |
| Poor fragmentation. | Optimize the collision energy (CE) and declustering potential (DP) to achieve efficient fragmentation of the precursor ion and maximize the signal of the product ions.[1] | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | A mobile phase with a pH below 3 can sometimes lead to poor peak shapes for celecoxib and its metabolites.[1] Experiment with a slightly acidic mobile phase, such as 2.5mM ammonium (B1175870) acetate (B1210297) at pH 4.5, which has been shown to provide good peak shape and sensitivity.[1] |
| Column choice. | A C18 column is generally a good choice for the separation of celecoxib and its metabolites.[1] | |
| High Background Noise or Interferences | Matrix effects from the biological sample. | Employ a more rigorous sample cleanup method such as solid-phase extraction (SPE) to remove a larger portion of the interfering matrix components.[5] |
| Contamination in the LC-MS system. | Flush the LC system and mass spectrometer with appropriate cleaning solutions. Run blank injections to ensure the system is clean before analyzing samples.[5] | |
| Inconsistent Peak Areas or Poor Reproducibility | Inconsistent sample preparation. | Ensure precise and consistent pipetting and extraction procedures for all samples and standards. Automation can help improve reproducibility. |
| Variation in ionization efficiency. | Check for fluctuations in the ESI spray. Ensure the mobile phase composition is stable and the ion source is clean. The use of a suitable internal standard is critical to correct for variations.[3] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of this compound.
Sample Preparation: Salting-Out Assisted Liquid-Liquid Extraction from Blood
This protocol is effective for extracting celecoxib and its metabolites from blood samples.[1]
Materials:
-
Blood samples
-
Ammonium acetate
-
Internal Standard (IS) solution
Procedure:
-
To 100 µL of blood sample, add the internal standard solution.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Add 80-120 mg of ammonium acetate and vortex for another minute.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
LC-MS/MS Analysis
This section provides a starting point for developing an LC-MS/MS method for this compound. Optimization will be required for your specific instrumentation.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 column (e.g., Waters BEH C18, 1.7µm, 100mm × 2.1mm)[1] |
| Mobile Phase A | 2.5mM Ammonium Acetate in water, pH 4.5[1] |
| Mobile Phase B | 100% Acetonitrile[1] |
| Flow Rate | 0.5 mL/min[1] |
| Column Temperature | 45°C[1] |
| Injection Volume | 10 µL[1] |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI)[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| Ionspray Voltage | -4500 V[1] |
| Ion Source Temperature | 700 °C[1] |
| Nebulizer Gas | 30 psi[1] |
| Turbo Gas | 30 psi[1] |
| Curtain Gas | 20 psi[1] |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Celecoxib | 380.0 | 316.0 |
| This compound | 396.0 | Requires optimization |
| Carboxy Celecoxib | 410.0 | Requires optimization |
Note: Product ions for this compound and carboxy celecoxib should be determined by infusing a standard solution and performing a product ion scan.
Visualized Workflows
Troubleshooting Workflow for Low Signal Intensity
Caption: Troubleshooting logic for addressing low signal intensity.
General Experimental Workflow for this compound Analysis
Caption: Standard workflow for quantitative analysis of this compound.
References
- 1. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
Dealing with the instability of hydroxy celecoxib in acidic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the instability of hydroxy celecoxib (B62257), the primary metabolite of celecoxib, particularly in acidic conditions.
Disclaimer: While extensive data exists for the stability of the parent compound, celecoxib, there is limited publicly available information specifically on the forced degradation of hydroxy celecoxib. This guide leverages data from celecoxib as a comparative reference and outlines best practices for conducting stability studies on its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is the primary, pharmacologically inactive metabolite of celecoxib, formed in the liver mainly by the CYP2C9 enzyme through the oxidation of the methyl group.[1][2][3][4] Understanding its stability is crucial for several reasons:
-
Accurate Pharmacokinetic Studies: Degradation of this compound in biological samples (e.g., plasma, urine) or during sample processing can lead to inaccurate measurements of its concentration, affecting the pharmacokinetic profiling of celecoxib.[5]
-
Impurity Profiling: Degradation products formed during manufacturing or storage of this compound as a reference standard can interfere with analytical assays.
-
Toxicology Studies: It is important to know if degradation products could themselves be biologically active or toxic.
Q2: How stable is this compound expected to be in acidic conditions?
Direct stability data for this compound is scarce. However, we can infer its likely behavior from studies on its parent compound, celecoxib. Celecoxib is generally considered to be relatively stable in acidic conditions. One study reported only 3% degradation after 817 hours at 40°C in 0.1N HCl.[6][7] However, other studies have shown that celecoxib degrades more in acidic environments than in alkaline ones.[8] Given the structural similarity, it is reasonable to hypothesize that this compound would also exhibit some degree of instability under harsh acidic conditions (e.g., low pH, elevated temperature). The presence of the hydroxyl group might slightly alter its stability profile compared to celecoxib.
Q3: What are the potential degradation pathways for this compound in an acidic medium?
While specific degradation products of this compound have not been extensively documented in the literature, potential acid-catalyzed degradation pathways for similar molecules could involve:
-
Hydrolysis: Although celecoxib's core structure is generally stable against hydrolysis, extreme pH and temperature might induce cleavage of the sulfonamide or other bonds.
-
Rearrangement: Acidic conditions can sometimes catalyze molecular rearrangements.
-
Oxidation: While not directly an acid degradation pathway, the presence of trace metals and oxygen under acidic conditions can promote oxidative degradation.
Q4: How can I monitor the degradation of this compound?
The most common and effective methods for monitoring the degradation of this compound and quantifying its concentration are stability-indicating chromatographic techniques, such as:
-
High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for higher sensitivity and selectivity, especially when analyzing complex biological matrices.[5]
These methods can separate the intact this compound from its potential degradation products, allowing for accurate quantification of the remaining parent compound.
Troubleshooting Guide
Issue 1: Rapid and unexpected degradation of this compound is observed in my acidic solution.
-
Possible Cause 1: Harsh Experimental Conditions. The combination of very low pH (e.g., <1), high temperature (e.g., >60°C), and long exposure time can significantly accelerate degradation.
-
Solution: Consider running a screening experiment with a matrix of milder conditions (e.g., pH 2, 4, and 6; temperatures of 40°C, 50°C, and 60°C) to find a condition that results in a target degradation of 5-20%, as recommended by ICH guidelines for forced degradation studies.
-
-
Possible Cause 2: Presence of Oxidizing Agents. Trace metal ions in your reagents or on glassware can catalyze oxidation, which may be accelerated in acidic conditions.
-
Solution: Use high-purity reagents and acid-washed glassware. Consider preparing solutions in de-gassed water to minimize dissolved oxygen.
-
-
Possible Cause 3: Co-solvent Effects. If you are using a co-solvent (e.g., methanol (B129727), acetonitrile) to dissolve the this compound before adding the acid, the co-solvent could potentially participate in degradation reactions.
-
Solution: Minimize the amount of co-solvent used. Ensure your control samples (without acid stress) contain the same amount of co-solvent to isolate the effect of the acid.
-
Issue 2: My chromatogram shows multiple unknown peaks after stressing this compound in acid.
-
Possible Cause: Formation of Degradation Products. These new peaks are likely the degradation products of this compound.
-
Solution: Use a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of these unknown peaks. By comparing the mass of the degradation products to that of the parent compound, you can propose potential chemical modifications (e.g., hydrolysis, dehydration). Further structural elucidation may require techniques like MS/MS fragmentation analysis or NMR.
-
Issue 3: I am observing poor peak shape or shifting retention times for this compound in my HPLC analysis.
-
Possible Cause 1: pH Mismatch between Sample and Mobile Phase. Injecting a sample with a very low pH (from the acidic stress condition) into a mobile phase with a significantly higher pH can cause peak distortion.
-
Solution: Neutralize the sample with a suitable base before injection, or dilute the sample in the mobile phase. Ensure the final pH of the injected sample is close to that of the mobile phase.
-
-
Possible Cause 2: Column Degradation. Prolonged exposure to highly acidic mobile phases or samples can damage certain types of HPLC columns (especially standard silica-based C18 columns).
-
Solution: Use a pH-stable column designed for low-pH applications. Always flush the column with a neutral, non-buffered solvent after use.
-
Data Presentation: Stability of Celecoxib under Stress Conditions
As a reference, the following table summarizes the stability data for the parent compound, celecoxib, under various forced degradation conditions.
| Stress Condition | Reagents and Temperature | Duration | Degradation of Celecoxib | Reference(s) |
| Acidic Hydrolysis | 0.1N HCl at 40°C | 817 hours | ~3% | [6][7] |
| 0.1N HCl at 80°C | 24 hours | No significant degradation | [9] | |
| Basic Hydrolysis | 0.1N NaOH at 40°C | 817 hours | ~3% | [7] |
| 0.1N NaOH at 80°C | 24 hours | No significant degradation | [9] | |
| Oxidative | 3-30% H₂O₂ at 23°C | 817 hours | ~22% | [6][7] |
| 5% KMnO₄ at 80°C | 3 hours | Significant degradation | [9] | |
| Thermal | Dry heat at 105°C | 24 hours | No significant degradation | [9] |
| Photolytic | UV light (254 nm) | 24 hours | No significant degradation | [9] |
Note: This data is for celecoxib, not this compound. It serves as a general guide. The stability of this compound should be determined experimentally.
Experimental Protocols
Protocol: Forced Degradation of this compound under Acidic Conditions
1. Objective: To evaluate the stability of this compound in acidic conditions and to generate potential degradation products for characterization.
2. Materials:
-
This compound reference standard
-
HPLC-grade methanol or acetonitrile (B52724)
-
Hydrochloric acid (HCl), certified ACS grade
-
Sodium hydroxide (B78521) (NaOH), certified ACS grade
-
HPLC-grade water
-
Volumetric flasks, pipettes, and vials
-
pH meter
-
HPLC-UV or LC-MS/MS system
3. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
4. Acidic Stress Procedure:
-
To a volumetric flask, add a known volume of the this compound stock solution and dilute with 0.1N HCl to achieve a final concentration of approximately 100 µg/mL.
-
Prepare a control sample by diluting the same volume of stock solution with a 50:50 mixture of water and the organic solvent to the same final concentration.
-
Incubate the acidic sample and the control sample in a water bath at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots from the acidic sample at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1N NaOH to stop the degradation reaction.
-
Store the neutralized samples at 2-8°C until analysis.
5. Sample Analysis:
-
Analyze the control sample and the stressed samples using a validated stability-indicating HPLC or UPLC-MS/MS method.
-
The method should be capable of separating this compound from its degradation products.
-
Example HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or MS/MS detection.
-
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
-
Characterize any significant degradation products using mass spectrometry.
Visualizations
Metabolic Pathway of Celecoxib
Caption: The primary metabolic pathway of celecoxib in humans.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
References
- 1. ClinPGx [clinpgx.org]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Stability of Celecoxib Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. farmaciajournal.com [farmaciajournal.com]
Improving the sensitivity of hydroxy celecoxib detection in biological matrices
Welcome to the technical support center for the analysis of hydroxy celecoxib (B62257) in biological matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods for improved sensitivity and accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in detecting hydroxy celecoxib in biological matrices?
A1: Researchers often face challenges such as low sensitivity, matrix effects, poor chromatographic resolution, and instability of the analyte during sample preparation and analysis. Biological matrices like plasma and blood are complex and can contain interfering substances that suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1][2][3]
Q2: Which analytical technique is most suitable for achieving high sensitivity in this compound detection?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the sensitive and selective quantification of this compound in biological samples.[4][5][6][7] This method offers high specificity by monitoring specific precursor-to-product ion transitions, minimizing the impact of interfering components from the matrix.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: To mitigate matrix effects, several strategies can be employed.[1] These include:
-
Efficient Sample Preparation: Utilize effective extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of matrix components.
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components.
-
Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.[1][5]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Q4: What are the key considerations for sample preparation when analyzing this compound?
A4: The choice of sample preparation technique is critical for obtaining accurate and reproducible results. Common methods include:
-
Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove all interfering matrix components.[5]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts compared to PPT.[4][6]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by effectively removing salts and phospholipids.[8][9]
The selection of the method depends on the required sensitivity, sample throughput, and the nature of the biological matrix.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization of this compound. | Optimize mass spectrometry source parameters (e.g., spray voltage, gas flows, temperature). Test both positive and negative ionization modes; negative mode has been shown to be effective.[5][8] |
| Suboptimal sample preparation leading to analyte loss. | Evaluate different extraction methods (PPT, LLE, SPE) for recovery. Ensure pH of the sample and extraction solvent are optimized. | |
| Matrix suppression. | Improve chromatographic separation to avoid co-elution with interfering substances. Use a stable isotope-labeled internal standard.[1] | |
| Poor Peak Shape | Inappropriate mobile phase composition or column chemistry. | Test different mobile phase modifiers (e.g., ammonium (B1175870) acetate, formic acid) and pH.[4] Experiment with different C18 or phenyl columns.[4][10] |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| High Background Noise | Contamination from the sample matrix or LC system. | Use a more effective sample clean-up procedure like SPE. Flush the LC system and use high-purity solvents. |
| Inconsistent Results (Poor Precision) | Variability in sample preparation. | Automate the extraction process if possible. Ensure consistent vortexing and evaporation steps. |
| Unstable internal standard. | Use a stable isotope-labeled internal standard. |
Experimental Protocols
Sample Preparation: Salting-Out Liquid-Liquid Extraction
This protocol is adapted from a method for celecoxib and its metabolites in rat blood.[4]
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, whole blood).
-
Add the internal standard solution.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Add 150 mg of ammonium sulfate.
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
UPLC-MS/MS Conditions
The following are example starting conditions that can be optimized for this compound detection.[4]
-
UPLC System: Waters Acquity UPLC
-
Column: Waters BEH C18, 1.7 µm, 100 mm x 2.1 mm
-
Mobile Phase A: 2.5 mM Ammonium Acetate in water, pH 4.5
-
Mobile Phase B: 100% Acetonitrile
-
Gradient:
-
0-0.5 min, 20% B
-
0.5-5.5 min, 20-29% B
-
5.5-6 min, 29-70% B
-
6-6.5 min, 95% B
-
6.5-7.0 min, 95% B
-
7.0-7.5 min, 95-20% B
-
7.5-8 min, 20% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 10 µL
-
Mass Spectrometer: API 5500 Qtrap
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transition: For this compound (M3), the [M-H]⁻ ion is m/z 396. The daughter ions would need to be optimized, but a potential transition is based on the fragmentation of celecoxib.[4]
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the detection of celecoxib and its metabolites, which can serve as a benchmark for developing a sensitive assay for this compound.
Table 1: LC-MS/MS Method Performance for Celecoxib and its Metabolites [4]
| Analyte | Linearity Range (nM) | LLOQ (nM) |
| Celecoxib | 0.3 - 20000 | 0.3 |
| Carboxycelecoxib (M2) | 1.2 - 20000 | 1.2 |
| This compound (M3) | 0.3 - 20000 | 0.3 |
| This compound glucuronide (M1) | 2.0 - 2000 | 2.0 |
| Carboxycelecoxib glucuronide (M5) | 1.5 - 6000 | 1.5 |
Table 2: Precision and Accuracy Data [4]
| Analyte | Accuracy (Inter-day & Intra-day) | Precision (Inter-day & Intra-day) |
| Celecoxib and its metabolites | 85-115% | <12% |
Table 3: HPLC Method Performance for Celecoxib
| Method | LLOQ | Linearity Range | Reference |
| HPLC-UV | 10 ng/mL | 0.01 - 2.0 µg/mL | [11] |
| HPLC-Fluorescence | 12.5 ng/mL | 12.5 - 1500 ng/mL | [12] |
| LC-MS/MS | 7.0 ng/mL | 7.0 - 1800 ng/mL | [5] |
Visualizations
Caption: A generalized experimental workflow for the analysis of this compound in biological matrices.
Caption: A troubleshooting decision tree for addressing low signal intensity in this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. payeshdarou.ir [payeshdarou.ir]
- 4. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of celecoxib in human plasma using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidation of celecoxib by polymorphic cytochrome P450 2C9 and alcohol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Simple and sensitive method for the determination of celecoxib in human serum by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-eluting Peaks with Hydroxy Celecoxib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges associated with the co-elution of analytes with hydroxy celecoxib (B62257) during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak co-elution with hydroxy celecoxib?
A1: Co-elution in HPLC analysis of this compound can stem from several factors. These include insufficient selectivity of the stationary phase for this compound and the co-eluting compound, a mobile phase composition that does not provide adequate separation, poor column efficiency leading to broader peaks, or operating at a temperature that does not facilitate separation.[1][2][3]
Q2: How can I confirm if I have a co-elution problem?
A2: If you suspect co-elution, especially if a peak appears asymmetrical or has a shoulder, there are methods to confirm it.[2] If you are using a Diode Array Detector (DAD), you can assess peak purity by comparing UV-Vis spectra across the peak.[2] If the spectra are not identical, co-elution is likely.[2] With a mass spectrometer (MS) detector, you can examine the mass spectra across the peak; a shift in the spectra indicates the presence of more than one compound.[2]
Q3: What initial steps can I take to resolve co-eluting peaks?
A3: A systematic approach is crucial. Begin by ensuring your system is performing optimally (e.g., no excessive backpressure, clean column).[3] The first parameters to adjust are typically related to the mobile phase.[1] Modifying the organic modifier ratio, changing the type of organic modifier, or adjusting the pH can significantly impact selectivity.[1]
Troubleshooting Guide: Co-elution with this compound
This guide provides a systematic approach to resolving co-eluting peaks observed during the analysis of this compound.
Step 1: Initial Assessment and System Check
Before modifying your method, verify that the issue is not due to system or column problems.
-
Symptom: A peak exhibits a shoulder, tailing, or fronting, suggesting a potential co-elution with this compound.[2]
-
Action:
-
Check System Suitability: Ensure your system meets the established suitability parameters (e.g., theoretical plates, tailing factor for a standard).
-
Inspect for Physical Issues: Look for signs of a partially blocked column frit or the formation of a void in the column, which can cause peak splitting or broadening.[4][5] If all peaks in the chromatogram are affected, a physical problem with the column is likely.[4]
-
Confirm Peak Purity: Use a DAD or MS detector to confirm if the peak is indeed impure.[2]
-
Step 2: Method Optimization Strategies
If the system is functioning correctly, the next step is to modify the chromatographic method to improve resolution. It is recommended to change only one parameter at a time to systematically evaluate its effect.[3]
Strategy 1: Modify the Mobile Phase
Changes to the mobile phase are often the most effective way to alter selectivity.[1]
-
Adjust Organic Modifier Concentration: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will increase retention times and may improve separation.[1]
-
Change the Organic Modifier: If adjusting the concentration is ineffective, switching the organic modifier can have a significant impact on selectivity. For instance, if you are using acetonitrile, try methanol, or vice-versa.[1]
-
Adjust Mobile Phase pH: Since celecoxib and its metabolites contain ionizable groups, the pH of the mobile phase can significantly influence their retention and selectivity.[6][7] Adjusting the pH to be at least 2 units away from the pKa of the analytes can ensure they are in a single, non-ionized form, often leading to sharper peaks and better separation.[7] For celecoxib and its metabolites, a lower pH (e.g., around 3.0-4.5) is often used.[6][7]
Strategy 2: Alter the Stationary Phase
If mobile phase modifications do not yield the desired resolution, changing the column chemistry is the next logical step.[1][2]
-
Change Column Chemistry: If you are using a standard C18 column, consider a different stationary phase that offers alternative selectivity. Phenyl columns can provide π-π interactions with the aromatic rings of celecoxib and its metabolites, potentially resolving co-elution.[7] Other options include C8 or embedded-polar group phases.[2]
-
Use Smaller Particle Size Columns: Columns packed with smaller particles (e.g., sub-2 µm) offer higher efficiency, leading to sharper peaks and improved resolution of closely eluting compounds.[1]
Strategy 3: Adjust Column Temperature
Temperature can influence selectivity and efficiency.
-
Increase Temperature: Higher temperatures can improve column efficiency and may alter the selectivity between this compound and the co-eluting peak.[1][3]
-
Decrease Temperature: Lowering the temperature increases retention and can sometimes enhance resolution.[3]
Data Presentation: Impact of Method Parameters on Resolution
The following table summarizes the potential effects of various chromatographic parameter adjustments on the resolution of co-eluting peaks.
| Parameter Adjusted | Potential Impact on Resolution | Considerations |
| Mobile Phase | ||
| Decrease % Organic | Increases retention, may improve resolution.[1] | Can significantly increase run time. |
| Change Organic Modifier | Alters selectivity (α), often the most effective change.[1] | May require re-validation of the method. |
| Adjust pH | Can significantly alter selectivity for ionizable compounds.[6][7] | Ensure pH is within the stable range for the column. |
| Stationary Phase | ||
| Change Column Chemistry | Provides different selectivity.[1][2] | A new column is required. |
| Decrease Particle Size | Increases efficiency (N), leading to sharper peaks.[1] | May lead to higher backpressure. |
| Increase Column Length | Increases efficiency (N).[1] | Increases run time and backpressure. |
| Temperature | ||
| Increase Temperature | Can improve efficiency and alter selectivity.[1][3] | May affect the stability of some analytes. |
| Decrease Temperature | Increases retention, may improve resolution.[3] | Can increase mobile phase viscosity and backpressure. |
Experimental Protocols
The following are example protocols that can be adapted to resolve co-eluting peaks with this compound.
Protocol 1: UPLC-MS/MS Method for Celecoxib and its Metabolites
This method is based on a published protocol for the quantification of celecoxib and its metabolites, including this compound (M3).[6]
-
Instrumentation: Waters Acquity UPLC system coupled with an API 5500-Qtrap triple quadrupole mass spectrometer.[6]
-
Column: Waters BEH C18, 1.7 µm, 100 mm × 2.1 mm.[6]
-
Mobile Phase A: 2.5 mM Ammonium Acetate in water, pH 4.5.[6]
-
Mobile Phase B: 100% Acetonitrile.[6]
-
Gradient:
-
0-0.5 min, 20% B
-
0.5-5.5 min, 20-29% B
-
5.5-6 min, 29-70% B
-
6-6.5 min, 95% B
-
6.5-7.0 min, 95% B
-
7.0-7.5 min, 95-20% B
-
7.5-8 min, 20% B[6]
-
-
Flow Rate: 0.5 mL/min.[6]
-
Column Temperature: 45°C.[6]
-
Injection Volume: 10 µL.[6]
-
Detection: MS/MS in negative ion mode.[6]
Protocol 2: RP-HPLC Method with UV Detection
This is a general protocol that can be used as a starting point for method development.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).[7] The ratio should be optimized.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 10 µL.[7]
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Metabolic Pathway of Celecoxib
Caption: Simplified metabolic pathway of celecoxib.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Calibration curve issues in hydroxy celecoxib quantitative analysis
Welcome to the technical support center for the quantitative analysis of hydroxy celecoxib (B62257). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed when establishing a calibration curve for hydroxy celecoxib quantitative analysis?
A1: Researchers may encounter several challenges, including poor linearity (non-linear curve), lack of reproducibility, and high variability at lower concentrations. These issues can often be attributed to matrix effects, improper selection of an internal standard, suboptimal sample preparation, or issues with the analytical instrumentation.[1][2][3][4]
Q2: How do matrix effects impact the quantification of this compound, and how can they be minimized?
A2: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting substances from the biological sample, leading to ion suppression or enhancement.[1][5] This can result in inaccurate and imprecise measurements.[1][6] To minimize matrix effects, it is crucial to develop a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering components.[7][8] The use of a stable isotope-labeled internal standard, like a deuterated analog of this compound, is highly recommended as it experiences similar matrix effects to the analyte, thus providing effective normalization.[1][5][7][9][10]
Q3: What is the ideal internal standard (IS) for this compound analysis?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as celecoxib-d4 (B1140425) or celecoxib-d7 (B585806) for the analysis of celecoxib and its metabolites.[1][7][9][10] These standards have nearly identical chemical properties and chromatographic behavior to the analyte, ensuring they are similarly affected by variations in sample preparation and instrument response, including matrix effects.[9][10] If a SIL IS is unavailable, a structural analog with similar physicochemical properties may be used, but it requires more rigorous validation to ensure it effectively compensates for variability.[7][9][10]
Q4: What are typical linear ranges and lower limits of quantification (LLOQ) for this compound in plasma?
A4: Based on validated LC-MS/MS methods, the linear range for this compound (M3) in rat blood has been reported as 0.3-20000 nM, with a corresponding LLOQ of 0.3 nM.[11] For celecoxib, linear ranges in human plasma have been demonstrated from 7.0 ng/mL to 1800 ng/mL, with an LLOQ of 7.0 ng/mL.[12] Another study reported a linear range of 1-2000 ng/mL for celecoxib in rat plasma with an LLOQ of 2.5 ng/mL.[13] The specific range and LLOQ will depend on the sensitivity of the instrument and the specific requirements of the study.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your analysis.
Issue 1: Poor Linearity (r² < 0.99) in the Calibration Curve
Possible Causes & Solutions:
| Cause | Recommended Action |
| Matrix Effects | Implement a more effective sample clean-up procedure (e.g., switch from protein precipitation to SPE or LLE).[7][8] Use a stable isotope-labeled internal standard to compensate for ion suppression or enhancement.[1][5] |
| Inappropriate Calibration Range | Narrow the concentration range of your calibration standards. High concentrations may lead to detector saturation.[4] |
| Incorrect Weighting Factor | Apply a weighting factor to the regression analysis, such as 1/x or 1/x², to give less weight to the higher concentration standards which may have larger absolute errors.[14] |
| Analyte Instability | Investigate the stability of this compound in the sample matrix and processing solvents under your experimental conditions.[11][14] |
| Suboptimal LC-MS/MS Conditions | Optimize chromatographic conditions (e.g., mobile phase composition, gradient) to ensure good peak shape and separation from interfering peaks. Optimize MS/MS parameters (e.g., collision energy) for maximum sensitivity and specificity.[6] |
Issue 2: High Variability at the Lower Limit of Quantification (LLOQ)
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Sensitivity | Optimize MS/MS parameters, including source conditions (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy), to enhance signal intensity.[6] |
| Sample Carryover | Implement a robust needle wash protocol in the autosampler, potentially using a strong organic solvent, to minimize carryover between injections.[2] |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation steps, particularly for the low concentration samples. Automating liquid handling steps can improve reproducibility. |
| Background Interference | Check for interfering peaks in blank matrix samples. If present, improve chromatographic separation or select more specific MRM transitions.[14] |
Quantitative Data Summary
The following tables summarize typical parameters from validated bioanalytical methods for celecoxib and its metabolite, this compound.
Table 1: Example Calibration Curve Parameters for this compound (M3) in Rat Blood
| Parameter | Value | Reference |
| Linearity (r²) | > 0.99 | [11] |
| Calibration Range | 0.3 - 20000 nM | [11] |
| Lower Limit of Quantification (LLOQ) | 0.3 nM | [11] |
| Weighting Factor | Not specified | [11] |
Table 2: Accuracy and Precision Data for this compound (M3) Quantification
| Quality Control Sample | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Low, Medium, High | Within 85-115% | Within 85-115% | < 12% | < 12% | [11] |
Experimental Protocols
Key Experiment: LC-MS/MS Method for this compound Quantification in Plasma
This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and application.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).[11][14][15]
-
Prepare a series of working standard solutions by serially diluting the stock solution. These will be used to spike blank plasma for calibration standards and quality control (QC) samples.[6][11][14]
-
Prepare a stock solution and a working solution of the internal standard (e.g., a deuterated analog) in a similar manner.[9]
2. Sample Preparation (Protein Precipitation Example):
-
To a 100 µL aliquot of plasma sample (blank, standard, QC, or unknown), add the internal standard working solution.[8]
-
Add a protein precipitation agent (e.g., 3 volumes of ice-cold acetonitrile (B52724) or methanol).[8][12]
-
Vortex the mixture thoroughly to ensure complete protein precipitation.[8]
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new tube or a 96-well plate for analysis.[8]
-
The supernatant may be evaporated to dryness and reconstituted in the mobile phase to improve sensitivity.[8]
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.[12][14]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., acetonitrile or methanol).[12][14][16] A gradient elution is often employed to achieve optimal separation.
-
Flow Rate: A flow rate in the range of 0.2-0.6 mL/min is typical.[7][14]
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) is commonly used, operated in either positive or negative ion mode.[6][11]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[6][11][16] Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.
-
4. Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Apply a linear regression with an appropriate weighting factor (e.g., 1/x²) to fit the data.[14]
-
Determine the concentration of this compound in the QC and unknown samples from the calibration curve.
Visualizations
Caption: Troubleshooting workflow for poor calibration curve linearity.
Caption: General workflow for quantitative bioanalysis.
Caption: Primary metabolic pathway of Celecoxib.
References
- 1. benchchem.com [benchchem.com]
- 2. simbecorion.com [simbecorion.com]
- 3. researchgate.net [researchgate.net]
- 4. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations [annlabmed.org]
- 5. benchchem.com [benchchem.com]
- 6. payeshdarou.ir [payeshdarou.ir]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Revealing Changes in Celecoxib Nanostructured Lipid Carrier’s Bioavailability Using Hyaluronic Acid as an Enhancer by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. rjptonline.org [rjptonline.org]
- 16. scispace.com [scispace.com]
Technical Support Center: Ensuring the Integrity of Hydroxy Celecoxib in Biological Samples
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of hydroxy celecoxib (B62257) during sample processing. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the accuracy and reliability of your bioanalytical results.
Troubleshooting Guide
This section addresses common issues encountered during the handling and analysis of biological samples containing hydroxy celecoxib.
| Problem | Potential Cause | Recommended Solution |
| Low or inconsistent recovery of this compound. | Enzymatic Conversion: this compound can be further oxidized to carboxy celecoxib by alcohol dehydrogenases present in the sample. | Rapid Processing and Low Temperature: Process samples as quickly as possible after collection. Keep samples on ice and centrifuge at 4°C. Promptly separate plasma/serum and freeze at ≤ -70°C. For whole blood, the addition of a salting-out liquid-liquid extraction solution at an acidic pH (e.g., pH 1.5) can help precipitate proteins and inactivate enzymes.[1] |
| Improper Storage Temperature: Storing samples at inappropriate temperatures can lead to degradation. | Ultra-Low Temperature Storage: For long-term stability, store plasma, serum, or whole blood samples at -80°C.[1] | |
| Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can compromise the stability of this compound. | Aliquot Samples: Upon initial processing, divide the sample into single-use aliquots to avoid multiple freeze-thaw cycles.[1] | |
| Variable results between sample collection and analysis. | Delayed Processing: Prolonged exposure to room temperature can lead to enzymatic degradation. | Immediate Processing: Process blood samples ideally within one hour of collection. If immediate processing is not possible, store the whole blood on ice and process as soon as possible. |
| pH-Dependent Instability: Although celecoxib is relatively stable in acidic and basic conditions, extreme pH shifts during processing could potentially affect its metabolites. | Maintain Consistent pH: Use buffered solutions where appropriate during extraction and reconstitution steps. | |
| Presence of unexpected peaks in the chromatogram. | Degradation Products: The appearance of a significant peak corresponding to carboxy celecoxib may indicate degradation of this compound. | Optimize Sample Handling: Review and optimize the sample collection, processing, and storage procedures to minimize degradation. Use of an analytical method that separates celecoxib, this compound, and carboxy celecoxib is crucial for monitoring potential conversion.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during sample processing?
A1: The primary pathway of concern is the enzymatic oxidation of this compound to carboxy celecoxib. This reaction is catalyzed by cytosolic alcohol dehydrogenases, which can remain active in biological samples if not handled properly.[2]
Q2: What are the optimal storage conditions for samples containing this compound?
A2: For long-term storage, it is recommended to keep plasma, serum, or whole blood samples frozen at -80°C.[1] Stability has been demonstrated for at least 14 days at this temperature.[1] For short-term storage (up to 3 hours), samples can be kept at room temperature (25°C) without significant degradation.[1]
Q3: How many freeze-thaw cycles can samples containing this compound undergo?
A3: It is best to minimize freeze-thaw cycles. Studies have shown that this compound is stable for at least three freeze-thaw cycles when stored at -80°C.[1] To avoid repeated thawing of the main sample, it is highly recommended to aliquot samples into single-use tubes after the initial processing.[1]
Q4: Are there any specific enzyme inhibitors that should be used to prevent this compound degradation?
A4: While the primary concern is oxidation by alcohol dehydrogenases, general best practices for minimizing all enzymatic activity are recommended. These include rapid cooling of the sample after collection and prompt processing. The use of specific alcohol dehydrogenase inhibitors during routine sample processing for celecoxib metabolite analysis is not widely documented and may not be necessary if proper temperature control and timely processing are followed.
Quantitative Stability Data
The following tables summarize the stability of this compound (M3) in rat whole blood under various conditions, as reported in a validated UPLC-MS/MS method.
Table 1: Short-Term and Long-Term Stability of this compound in Rat Whole Blood
| Analyte | Concentration (nM) | Stability at 25°C for 3 hours (% of Initial) | Stability at -80°C for 14 days (% of Initial) |
| This compound (M3) | 100 | 104.3 | 98.6 |
| 1000 | 101.5 | 95.3 | |
| 10000 | 98.7 | 93.8 |
Data extracted from Zhang et al., Journal of Chromatography B, 1001 (2015) 202-211.[1]
Table 2: Freeze-Thaw Stability of this compound in Rat Whole Blood
| Analyte | Concentration (nM) | Stability after 3 Freeze-Thaw Cycles (% of Initial) |
| This compound (M3) | 100 | 95.8 |
| 1000 | 97.2 | |
| 10000 | 93.5 |
Data extracted from Zhang et al., Journal of Chromatography B, 1001 (2015) 202-211.[1]
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for this compound Analysis
This protocol outlines the recommended steps for collecting and processing blood samples to ensure the stability of this compound.
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Immediate Cooling: Place the blood collection tubes on ice immediately after collection to minimize enzymatic activity.
-
Centrifugation: Within one hour of collection, centrifuge the blood samples at approximately 1,500 x g for 10 minutes at 4°C to separate the plasma.
-
Plasma/Serum Separation: Carefully transfer the supernatant (plasma or serum) into clearly labeled polypropylene (B1209903) tubes.
-
Aliquoting: To avoid multiple freeze-thaw cycles, create single-use aliquots of the plasma/serum.
-
Storage: Store the aliquots in an ultra-low temperature freezer at -80°C until analysis.
Protocol 2: Salting-Out Liquid-Liquid Extraction from Whole Blood
This extraction method is effective for precipitating proteins and extracting celecoxib and its metabolites from whole blood samples.[1]
-
To a 40 µL whole blood sample, add 40 µL of a saturated NaCl solution with the pH adjusted to 1.5 with HCl.
-
Add 300 µL of acetonitrile (B52724) containing the internal standard.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 15 minutes.
-
Transfer the supernatant to a new tube for analysis.
Visualizations
Caption: Recommended workflow for blood sample handling to ensure this compound stability.
Caption: Metabolic pathway of celecoxib, highlighting the potential ex vivo degradation step of this compound.
References
Optimizing fragmentation parameters for hydroxy celecoxib MRM
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Multiple Reaction Monitoring (MRM) fragmentation parameters for the analysis of hydroxy celecoxib (B62257), a primary metabolite of celecoxib.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for hydroxy celecoxib in MRM analysis?
A1: this compound is formed by the hydroxylation of the methyl group on the parent celecoxib molecule.[1] While specific optimal parameters must be determined empirically, you can predict the precursor ion based on the molecular weight of this compound. The fragmentation pattern will be similar to celecoxib. For celecoxib, common transitions are observed in both negative and positive ionization modes. In negative ion mode, a common transition is m/z 380 -> 316.[2][3][4] In positive ion mode, a transition of m/z 382.2 -> 214.1 has been reported.[5] The precursor ion for this compound ([M-H]⁻) would be expected at a higher m/z than celecoxib due to the addition of an oxygen atom.
Q2: Which ionization mode, positive or negative, is recommended for analyzing this compound?
A2: For celecoxib and its metabolites, the negative scan mode has been reported to produce a higher signal intensity and is often preferred.[2] However, positive mode has also been used successfully.[5][6] It is crucial to test both ionization modes during method development to determine which provides the best sensitivity and specificity for this compound in your specific sample matrix and LC conditions.
Q3: How do I optimize the collision energy (CE) for my this compound MRM transition?
A3: Collision energy is a critical parameter for achieving maximum sensitivity.[7] The optimal CE value is the energy that produces the highest abundance of the desired product ion. This is typically determined experimentally by infusing a standard solution of this compound and performing a product ion scan. Following this, you can perform multiple MRM experiments where the CE is varied across a range of values for the selected precursor-product pair to pinpoint the optimal setting.[7]
Q4: Besides collision energy, what other mass spectrometer parameters should I optimize?
A4: For optimal MRM performance, several other compound-dependent parameters should be optimized. These include Declustering Potential (DP), Cone Voltage (CV), and Collision Cell Exit Potential (CXP).[2] A systematic, compound-by-compound optimization approach is recommended. This involves infusing the analyte and varying each parameter individually to maximize the signal for the specific MRM transition.[7][8]
Troubleshooting Guide
Q1: I am seeing a weak or non-existent signal for this compound. What are the potential causes?
A1: A weak or absent signal can stem from several factors:
-
Suboptimal MRM Parameters: The collision energy, DP, or other MS parameters may not be optimized for your specific instrument and conditions. A full optimization is recommended.
-
Incorrect Ionization Mode: As mentioned, signal intensity can vary significantly between positive and negative ionization modes.[2] Ensure you have tested both to find the most sensitive mode for this compound.
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, blood) can suppress the ionization of your analyte, leading to a decreased signal.[9] Using a stable isotope-labeled internal standard is the best way to mitigate this.
-
Poor Chromatographic Peak Shape: If the chromatography is poor, the analyte peak may be too broad, resulting in a low signal-to-noise ratio. Optimizing the mobile phase and gradient is essential.[2]
Q2: My signal for this compound is highly variable between injections. What should I investigate?
A2: Signal instability can be frustrating. Check the following:
-
LC System Stability: Ensure the LC flow rate and gradient composition are consistent. Fluctuations can alter retention times and ionization efficiency.
-
Sample Preparation Inconsistency: Variability in sample extraction can lead to inconsistent analyte recovery and matrix effects. Ensure your sample preparation protocol is robust and reproducible.
-
Ion Source Contamination: A dirty ion source can cause erratic signal behavior. Regular cleaning and maintenance of the mass spectrometer's ion source are critical.
Q3: I'm observing high background noise in my chromatogram. How can I improve my signal-to-noise ratio?
A3: High background can mask your analyte peak. To reduce it:
-
Optimize MRM Transitions: Choose a product ion that is specific to this compound and has low background interference. A full product ion scan can help identify the most specific and intense fragments.
-
Improve Chromatography: Enhance the separation of this compound from interfering matrix components. This can be achieved by adjusting the mobile phase, gradient, or trying a different LC column.[2][6]
-
Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove more of the interfering matrix components before injection.[10]
Data Presentation
The following tables summarize typical MRM parameters for the parent drug, celecoxib, and provide a template for recording your optimized parameters for this compound.
Table 1: Reported MRM Parameters for Celecoxib
| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Negative | 380.0 / 380.1 | 316.0 / 316.1 / 316.3 | [2][3][4][11] |
| Positive | 382.2 | 214.1 | [5] |
Table 2: Template for Optimized this compound MRM Parameters
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | DP (V) | CE (V) | CXP (V) |
| This compound | User Defined | ||||||
| Internal Standard | User Defined |
Experimental Protocols
Protocol: Optimization of Collision Energy (CE) for this compound
This protocol describes a method for determining the optimal collision energy for a specific MRM transition.
-
Prepare Analyte Solution: Prepare a 100-500 ng/mL solution of this compound in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water).
-
Direct Infusion Setup: Infuse the this compound solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-20 µL/min.
-
Identify Precursor Ion: Acquire a full scan mass spectrum (Q1 scan) to confirm the m/z of the precursor ion for this compound in your chosen ionization mode.
-
Identify Product Ions: Perform a product ion scan on the selected precursor ion. From this spectrum, identify the most intense and specific fragment ions to serve as potential product ions for MRM.
-
CE Ramp Experiment:
-
Set up an MRM method monitoring the chosen precursor -> product ion transition.
-
Create multiple scan events for this single transition, keeping all parameters (DP, CXP, etc.) constant except for the Collision Energy (CE).
-
Vary the CE in steps of 2-5 V across a relevant range (e.g., 10 V to 60 V).
-
Acquire data for 1-2 minutes, infusing the analyte solution continuously.
-
-
Data Analysis: Plot the signal intensity (ion abundance) against the corresponding collision energy value. The CE value that yields the maximum intensity is the optimum CE for that transition.
-
Repeat: Repeat this process for other potential product ions to ensure you have selected the most sensitive transition overall. Finally, optimize other parameters like DP and CXP using a similar iterative approach.
Visualizations
The diagrams below illustrate key pathways and workflows relevant to the analysis of this compound.
Caption: Metabolic pathway of celecoxib to its primary metabolites.[1]
Caption: Workflow for systematic MRM parameter optimization.
References
- 1. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Celecoxib, Erlotinib, and its Metabolite Desmethyl-Erlotinib (OSI-420) in Rat Plasma by Liquid chromatography/Tandem Mass Spectrometry with Positive/Negative Ion-Switching Electrospray Ionisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. d-nb.info [d-nb.info]
- 7. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting low yield in hydroxy celecoxib synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of hydroxy celecoxib (B62257), a primary metabolite of celecoxib. The following information is intended to help diagnose and resolve common issues leading to low yields and impurities during chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield of hydroxy celecoxib is consistently low. What are the potential causes?
Low yield in the synthesis of this compound from celecoxib is a common issue that can stem from several factors throughout the experimental workflow. The primary challenges are often incomplete reaction, degradation of the product, and formation of side products. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Reagent Quality: Ensure the purity and reactivity of all starting materials and reagents. Celecoxib should be of high purity, and the oxidizing agent should be fresh and active.
-
Reaction Conditions: The conversion of the benzylic methyl group to a hydroxymethyl group is sensitive to reaction parameters. Over-oxidation is a significant risk.
-
Moisture and Air Sensitivity: Some reagents used in benzylic oxidation can be sensitive to moisture and atmospheric oxygen, which can lead to side reactions or quenching of the desired reaction.
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Work-up and Purification: The product, this compound, can be lost or degraded during the work-up and purification steps if not performed under optimal conditions.
Below is a diagram illustrating a logical troubleshooting workflow to identify the root cause of low yield.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Q2: I am observing a significant amount of carboxy celecoxib as a byproduct. How can I prevent this over-oxidation?
The formation of carboxy celecoxib is a classic example of over-oxidation of the benzylic methyl group. To minimize this side reaction, careful selection and control of the oxidizing agent and reaction conditions are paramount.
Strategies to Minimize Over-oxidation:
-
Choice of Oxidizing Agent: Avoid harsh oxidizing agents like potassium permanganate (B83412) (KMnO₄) under forcing conditions, as these tend to fully oxidize the methyl group to a carboxylic acid. Milder, more selective reagents are preferable.
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Stoichiometry: Use a controlled amount of the oxidizing agent, typically 1.0 to 1.2 equivalents, to favor the formation of the alcohol.
-
Temperature Control: Maintain a low to moderate reaction temperature. Higher temperatures often promote over-oxidation.
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and quench the reaction as soon as a significant amount of the desired product has formed, before it is further oxidized.
| Parameter | Condition to Favor this compound | Condition Leading to Carboxy Celecoxib |
| Oxidizing Agent | Milder reagents (e.g., SeO₂, NBS/hydrolysis) | Strong reagents (e.g., hot KMnO₄, CrO₃) |
| Stoichiometry | 1.0 - 1.2 equivalents | > 1.5 equivalents or large excess |
| Temperature | Low to moderate (e.g., 0°C to RT) | Elevated temperatures (e.g., reflux) |
| Reaction Time | Monitored and quenched upon completion | Prolonged reaction times |
Q3: How can I effectively separate this compound from unreacted celecoxib and the carboxy celecoxib byproduct?
The structural similarity of celecoxib, this compound, and carboxy celecoxib makes their separation challenging. The key difference lies in their polarity, with carboxy celecoxib being the most polar, followed by this compound, and then the starting material, celecoxib. This difference can be exploited for chromatographic separation.
Purification Strategy:
-
Column Chromatography: Silica (B1680970) gel column chromatography is the most effective method for separation. A gradient elution system is recommended.
-
Solvent System: A common mobile phase for silica gel chromatography would be a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol).
-
Elution Order:
-
Unreacted Celecoxib (least polar) will elute first.
-
This compound (intermediate polarity) will elute next.
-
Carboxy Celecoxib (most polar) will elute last or may require a more polar solvent mixture to be eluted.
-
-
Recrystallization: While challenging to separate the mixture by recrystallization alone, it can be a useful final step to purify the isolated this compound.
| Compound | Relative Polarity | Typical Elution Order (Normal Phase) |
| Celecoxib | Low | 1st |
| This compound | Medium | 2nd |
| Carboxy Celecoxib | High | 3rd |
Several HPLC methods have been developed for the analytical separation of celecoxib and its metabolites, which can be adapted for preparative purposes.[1][2][3][4]
Experimental Protocols
Proposed Synthetic Pathway for this compound
The following two-step protocol is a plausible synthetic route for the laboratory-scale synthesis of this compound from celecoxib. This method involves a benzylic bromination followed by hydrolysis.
Caption: A proposed two-step synthesis pathway for this compound.
Step 1: Benzylic Bromination of Celecoxib
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve celecoxib (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Work-up: Cool the reaction mixture to room temperature and filter off the succinimide (B58015) byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bromo celecoxib intermediate.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the crude bromo celecoxib intermediate from Step 1 in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Reagent Addition: Add an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃).
-
Reaction: Heat the mixture (e.g., to 100°C) and stir for several hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography as described in the FAQ section to isolate pure this compound.
Note: This is a proposed protocol based on established chemical principles. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve optimal yields.
References
How to improve the reproducibility of hydroxy celecoxib measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility and accuracy of hydroxy celecoxib (B62257) measurements.
Frequently Asked Questions (FAQs)
Q1: What is hydroxy celecoxib and why is it measured?
A1: this compound (often denoted as M3) is the primary Phase I metabolite of celecoxib, a nonsteroidal anti-inflammatory drug (NSAID).[1][2][3] Celecoxib is metabolized in the liver, mainly by the cytochrome P450 2C9 enzyme, into this compound, which is then further oxidized to carboxy celecoxib.[1][3] Measuring this compound is crucial for pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of celecoxib.[1][4]
Q2: What is the standard analytical method for quantifying this compound in biological samples?
A2: The most common and reliable method is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][5][6] This technique offers high sensitivity and selectivity, allowing for accurate quantification of this compound even at low concentrations in complex biological matrices like plasma or blood.[1][5] Ultra-Performance Liquid Chromatography (UPLC) is often paired with MS/MS to provide better resolution and faster analysis times.[1][2]
Q3: Why is an internal standard (IS) essential for reproducible measurements?
A3: An internal standard is crucial for correcting variations that can occur during sample preparation, injection, and analysis.[7][8] An ideal IS mimics the chemical and physical properties of the analyte, helping to compensate for matrix effects, extraction inconsistencies, and instrument response fluctuations, thereby significantly improving precision and accuracy.[7][9]
Q4: What is the best type of internal standard for this compound analysis?
A4: The "gold standard" is a stable isotope-labeled (SIL) version of the analyte, such as a deuterated form (e.g., Celecoxib-d4 or -d7, which can track the parent drug and its metabolite).[7][8][9] A SIL internal standard has nearly identical chemical properties and chromatographic behavior to this compound, ensuring it experiences the same degree of matrix effect and variability.[2][9] If a SIL IS for the metabolite is unavailable, a SIL IS of the parent drug (celecoxib) is the next best choice. Structural analogs like rofecoxib (B1684582) or atorvastatin (B1662188) can be used but are less effective at correcting for variability.[6][7][8]
Troubleshooting Guides
Problem: High Variability in Replicate Injections
Q1: My replicate injections show high percentage relative standard deviation (%RSD). What are the common causes?
A1: High variability between replicate injections can stem from several sources. A logical troubleshooting workflow can help pinpoint the issue. Key areas to investigate include the autosampler performance, sample integrity, and chromatographic conditions. Inconsistent injection volumes or sample precipitation in the vial are common culprits.
Problem: Poor Peak Shape
Q2: My this compound peak is tailing or showing fronting. How can I improve it?
A2: Poor peak shape can compromise integration and reduce accuracy.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the column stationary phase. Adding a small amount of an acid (like formic acid) or a base modifier to the mobile phase can help protonate or deprotonate silanol (B1196071) groups and improve peak symmetry.[10] Using a column with end-capping can also reduce tailing.
-
Peak Fronting: This typically indicates column overload. Try diluting the sample or reducing the injection volume. It can also be caused by a mismatch between the sample solvent and the mobile phase. Ensure your sample is dissolved in a solvent that is weaker than or similar in composition to the initial mobile phase.
Problem: Inaccurate Quantification and Low Recovery
Q3: My quality control (QC) samples are consistently outside the acceptance criteria (±15%). What should I investigate?
A3: Inaccurate QC results point to systemic issues in the method. The primary areas to investigate are sample preparation, the internal standard, and matrix effects.
-
Sample Preparation: Inefficient extraction is a common cause of low recovery.[11] Re-evaluate your extraction method (e.g., Liquid-Liquid Extraction or Solid-Phase Extraction). Ensure the pH is optimal for extracting this compound and that the extraction solvent is appropriate. A study using a salting-out liquid-liquid extraction method reported recoveries above 70%.[1]
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Internal Standard: Confirm that the IS is being added consistently and at the correct concentration to all samples, including calibrators and QCs.[8] If you are not using a stable isotope-labeled IS, your IS may not be adequately compensating for extraction variability or matrix effects.[9]
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Matrix Effects: This is a major cause of poor accuracy and reproducibility in LC-MS/MS assays.[2][12]
Problem: Suspected Matrix Effects
Q4: How can I confirm and mitigate matrix effects?
A4: A matrix effect is the suppression or enhancement of the analyte's ionization by co-eluting compounds from the sample matrix (e.g., plasma).[2][12]
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Confirmation: To quantitatively assess matrix effects, compare the peak area of the analyte spiked into a blank, extracted matrix with the peak area of the analyte in a neat solution at the same concentration. A matrix factor significantly different from 1 indicates ion suppression or enhancement.[12]
-
Mitigation Strategies:
-
Use a SIL Internal Standard: This is the most effective way to compensate for matrix effects.[2][10]
-
Improve Sample Cleanup: Enhance your LLE or SPE protocol to better remove interfering phospholipids (B1166683) and other matrix components.
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Optimize Chromatography: Adjust the chromatographic gradient to separate this compound from the matrix components causing the suppression or enhancement.[2]
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Dilute the Sample: A simple "dilute-and-shoot" approach can reduce the concentration of interfering components, though this may compromise sensitivity.
-
Data Presentation
Table 1: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Example Condition | Source(s) |
| Column | Waters BEH C18 (2.1 x 100 mm, 1.7 µm) | [1] |
| Mobile Phase A | 2.5 mM Ammonium Acetate in water, pH 4.5 | [1] |
| Mobile Phase B | Acetonitrile (B52724) | [1] |
| Flow Rate | 0.5 mL/min | [1] |
| Column Temp. | 45°C | [1] |
| Ionization Mode | Negative Ion ESI or Positive ESI | [1][5] |
| MS/MS Transition | Specific to instrument; requires optimization | [1][5] |
| Internal Standard | Celecoxib-d7 or Celecoxib-d4 | [8][9][10] |
Table 2: Bioanalytical Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria | Source(s) |
| Linearity (r²) | ≥ 0.99 | [5][6] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | [1][5][13] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | [1][5][13] |
| Accuracy (%RE) | Within ±15% of nominal (±20% at LLOQ) | [1][4][13] |
| Recovery | Consistent, precise, and reproducible | [1][11] |
| Matrix Effect | IS-normalized matrix factor should be consistent across lots with a %CV ≤ 15% | [12] |
| LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation; %RE: Percent Relative Error. |
Experimental Protocols
Detailed Methodology: LC-MS/MS Quantification of this compound in Plasma
This protocol is a representative example based on published methods.[1][5][6]
1. Preparation of Standards and QC Samples:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions to create working standard solutions for the calibration curve (e.g., covering a range of 0.3-20,000 nM).[1]
-
Prepare a working solution of the internal standard (e.g., Celecoxib-d7) in methanol.
-
Spike blank plasma with working standards to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.
2. Sample Preparation (Salting-Out Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution.
-
Add 50 µL of 1 M zinc sulfate (B86663) to precipitate proteins. Vortex for 30 seconds.
-
Add 400 µL of acetonitrile to further precipitate proteins and extract the analyte. Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 10 µL) into the LC-MS/MS system.
3. LC-MS/MS Analysis:
-
Use the parameters outlined in Table 1 or an equivalent validated method.
-
Monitor the specific precursor-to-product ion transitions for both this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.
References
- 1. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. payeshdarou.ir [payeshdarou.ir]
- 6. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Revealing Changes in Celecoxib Nanostructured Lipid Carrier’s Bioavailability Using Hyaluronic Acid as an Enhancer by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Best Practices for Internal Standard Selection for Hydroxy Celecoxib
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting and utilizing internal standards (IS) for the accurate quantification of hydroxy celecoxib (B62257) via liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantitative analysis of hydroxy celecoxib?
The gold standard for an internal standard in LC-MS bioanalysis is a stable isotope-labeled (SIL) version of the analyte.[1][2] Therefore, the most suitable internal standard for this compound is This compound-d4 . This SIL-IS shares nearly identical physicochemical properties with the analyte, ensuring it co-elutes during chromatography and experiences similar ionization effects. This minimizes variability and corrects for matrix effects, leading to the most accurate and precise results.
Q2: Is it acceptable to use a deuterated internal standard of the parent drug, such as Celecoxib-d4, for quantifying this compound?
Yes, using Celecoxib-d4 as an internal standard for this compound is a common and acceptable practice, particularly when analyzing both the parent drug and its metabolite simultaneously.[3] However, it is crucial to validate the method thoroughly to ensure that the IS can adequately compensate for any variations in the analytical process for the hydroxylated metabolite.
Q3: What are the potential challenges of using Celecoxib-d4 as an internal standard for this compound?
The primary challenge lies in the difference in polarity between celecoxib and this compound due to the addition of a hydroxyl group. This can lead to:
-
Chromatographic Separation: this compound is more polar and may have a different retention time than Celecoxib-d4. If the separation is significant, they may experience different matrix effects, potentially compromising the accuracy of the quantification.
-
Differential Matrix Effects: The ionization efficiency of a compound can be suppressed or enhanced by co-eluting matrix components. Because of the potential for chromatographic separation, this compound and Celecoxib-d4 may be affected differently by the sample matrix.
Q4: What are the alternatives to a stable isotope-labeled internal standard?
If a SIL-IS is unavailable, a structural analog can be used. A structural analog is a compound with a chemical structure similar to the analyte. For celecoxib and its metabolites, other NSAIDs or their metabolites have been used. However, it is critical to select an analog with similar physicochemical properties (e.g., pKa, logP) and to extensively validate its performance.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound when using an internal standard.
| Problem | Potential Cause | Troubleshooting Steps |
| High Variability in IS Peak Area | Inconsistent sample preparation (e.g., pipetting errors, incomplete extraction). | - Ensure consistent and accurate pipetting of the IS solution into all samples, standards, and quality controls.- Optimize the extraction procedure to ensure high and reproducible recovery for both the analyte and the IS. |
| Matrix effects (ion suppression or enhancement). | - Evaluate matrix effects by comparing the IS response in a neat solution versus in an extracted blank matrix.- Improve sample cleanup to remove interfering matrix components.- Adjust chromatographic conditions to separate the analyte and IS from the matrix interferences. | |
| Instrument instability (e.g., fluctuating spray voltage, inconsistent nebulizer gas flow). | - Perform system suitability tests to ensure the instrument is functioning correctly.- Check for leaks in the LC system. | |
| Poor Analyte/IS Peak Shape | Column degradation or contamination. | - Flush the column with a strong solvent.- If the problem persists, replace the column. |
| Inappropriate mobile phase composition or pH. | - Optimize the mobile phase to ensure good peak shape for both the analyte and the IS. | |
| Sample overload. | - Reduce the injection volume or dilute the sample. | |
| Inaccurate Quantification (Poor accuracy and precision) | The chosen IS does not adequately track the analyte (especially when using a structural analog or the parent drug's SIL-IS). | - If using Celecoxib-d4, verify that it co-elutes as closely as possible with this compound.- If significant separation occurs, a SIL-IS of this compound (this compound-d4) is strongly recommended.- If using a structural analog, re-evaluate its suitability based on physicochemical properties and perform a thorough validation. |
| Cross-talk between analyte and IS MRM transitions. | - Ensure that the selected precursor and product ions for the analyte and IS are unique and do not interfere with each other. |
Data Presentation
Table 1: Physicochemical Property Comparison
| Property | Celecoxib | This compound | Implication for Internal Standard Selection |
| Molecular Weight | 381.37 g/mol | 397.37 g/mol | The mass difference is easily resolved by a mass spectrometer. |
| LogP (Octanol-Water Partition Coefficient) | ~3.5 | Lower than celecoxib (more polar) | The difference in polarity can lead to different retention times on a reversed-phase HPLC column. This necessitates careful chromatographic optimization when using Celecoxib-d4 as the IS for this compound. |
| pKa | ~11.1 (sulfonamide) | Similar to celecoxib | Similar acidity suggests that their ionization behavior in the mass spectrometer source should be comparable under the same conditions. |
Table 2: Recommended Internal Standards for this compound Analysis
| Internal Standard | Type | Advantages | Disadvantages |
| This compound-d4 | Stable Isotope-Labeled (SIL) | - "Gold standard" for accuracy and precision.- Co-elutes with the analyte.- Experiences the same matrix effects. | - May require custom synthesis if not commercially available. |
| Celecoxib-d4 | Stable Isotope-Labeled (SIL) of Parent Drug | - Commercially available.- Suitable for simultaneous analysis of celecoxib and its metabolites. | - Potential for chromatographic separation from this compound.- May experience different matrix effects than the analyte. |
| Structural Analog (e.g., another NSAID) | Non-labeled | - Readily available. | - Significant differences in physicochemical properties can lead to poor tracking of the analyte.- Requires extensive validation to ensure reliability. |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (standard, QC, or unknown), add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., this compound-d4 or Celecoxib-d4 at an appropriate concentration).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.[4]
LC-MS/MS Method Parameters
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the analytes. The gradient should be optimized to achieve good separation between this compound and any other analytes of interest, as well as from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized)
-
MRM Transitions:
-
This compound: To be determined by direct infusion of a standard solution.
-
Internal Standard (e.g., this compound-d4 or Celecoxib-d4): To be determined by direct infusion of a standard solution.
-
Mandatory Visualizations
Caption: Decision workflow for selecting an internal standard for this compound analysis.
Caption: A logical workflow for troubleshooting inconsistent analytical results.
References
Validation & Comparative
A Comparative Guide to the Cross-Validation of HPLC-UV and LC-MS/MS for the Quantification of Hydroxy Celecoxib
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is critical for pharmacokinetic studies and regulatory submissions. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the analysis of hydroxy celecoxib (B62257), a primary metabolite of celecoxib. This comparison is supported by a synthesis of experimental data from published literature to aid in method selection and validation.
Principles of Detection: A Tale of Two Detectors
HPLC-UV operates on the principle of light absorption. After chromatographic separation on an HPLC column, the analyte passes through a flow cell where a UV detector measures the absorbance of light at a specific wavelength. For quantification, the analyte must possess a chromophore, a structural feature that absorbs UV light. This method is robust, cost-effective, and widely available in analytical laboratories.[1]
LC-MS/MS combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.[1][2] After separation, the analyte is ionized, and the mass spectrometer selects the specific precursor ion of the analyte. This ion is then fragmented, and a specific product ion is monitored for quantification.[3] This technique, particularly using multiple reaction monitoring (MRM), offers exceptional selectivity and sensitivity, minimizing interferences from complex biological matrices.[2][3][4]
Experimental Protocols
The successful implementation of either analytical method is contingent upon a well-defined experimental protocol. Below are representative protocols for both HPLC-UV and LC-MS/MS for the analysis of hydroxy celecoxib, based on established methodologies.
HPLC-UV Method for this compound
This protocol is adapted from validated methods for celecoxib and its metabolites.[5][6][7]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of plasma, add an internal standard.
-
Add 5 mL of an extraction solvent (e.g., n-hexane:isoamyl alcohol, 97:3 v/v).[7]
-
Vortex for 1 minute and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC system.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., 0.01M KH2PO4, pH 4) and acetonitrile (B52724) (e.g., 60:40 v/v).[7]
-
Injection Volume: 20 µL.[8]
LC-MS/MS Method for this compound
This protocol is based on a validated method for the simultaneous determination of celecoxib and its metabolites.[4]
1. Sample Preparation (Salting-Out Liquid-Liquid Extraction)
-
To 100 µL of blood or plasma, add an internal standard.
-
Add acetonitrile for protein precipitation, vortex, and centrifuge.
-
Perform a salting-out liquid-liquid extraction on the supernatant.
-
Evaporate the final organic layer and reconstitute the residue in the mobile phase.
2. UPLC-MS/MS Conditions
-
LC System: An Ultra-Performance Liquid Chromatography (UPLC) system.[4]
-
Column: A sub-2 µm particle column (e.g., Waters BEH C18, 1.7 µm, 100mm x 2.1mm).[4]
-
Mobile Phase: A gradient of aqueous ammonium (B1175870) acetate (B1210297) and acetonitrile.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]
-
Ionization Mode: Negative Ion Mode.[4]
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to this compound and the internal standard.
Performance Data: A Side-by-Side Comparison
The following table summarizes the typical performance characteristics of validated HPLC-UV and LC-MS/MS methods for the analysis of celecoxib and its metabolites, providing a basis for cross-validation comparison.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 10 - 2000 ng/mL[7][9] | 0.3 - 20000 nM (~0.12 - 7936 ng/mL)[4] |
| Lower Limit of Quantification (LLOQ) | ~25 nM (~9.9 ng/mL)[4] | 0.3 nM (~0.12 ng/mL)[4] |
| Accuracy (% Bias) | Within ± 15%[5] | Within ± 15% (85-115%)[4] |
| Precision (%RSD) | < 15%[5][8] | < 12%[4] |
| Recovery | > 70%[6] | > 70%[4] |
| Selectivity | Susceptible to interference from co-eluting compounds.[2] | Highly selective due to MRM detection.[2] |
| Run Time | Typically longer (e.g., > 6 min).[10] | Can be very short (e.g., < 3 min).[2][9] |
Visualizing the Process and Comparison
To better understand the workflow and the key decision points, the following diagrams have been generated.
Caption: Experimental workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Caption: Comparison of HPLC-UV and LC-MS/MS for this compound analysis.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound is dictated by the specific requirements of the analysis. For routine analysis of samples with high concentrations of the metabolite, where cost and simplicity are major factors, a validated HPLC-UV method can be adequate.[8]
However, for bioanalytical applications such as pharmacokinetic studies, where low concentrations in complex biological matrices are expected, LC-MS/MS is the superior technique.[11] Its significantly higher sensitivity and selectivity ensure reliable and accurate data, which is essential for regulatory compliance.[2][4] A cross-validation study is crucial to demonstrate the correlation between the two methods if a transition from one to the other is anticipated during different phases of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple and rapid high-performance liquid chromatographic method for determination of celecoxib in plasma using UV detection: application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated HPLC method for the determination of celecoxib in human serum and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. metfop.edu.in [metfop.edu.in]
- 9. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Head-to-head comparison of different extraction methods for hydroxy celecoxib
For researchers, scientists, and drug development professionals engaged in the analysis of celecoxib (B62257) and its metabolites, the selection of an appropriate extraction method is a critical step that significantly impacts the accuracy, sensitivity, and throughput of analytical procedures. This guide provides a detailed head-to-head comparison of the most common extraction techniques for hydroxy celecoxib, the primary active metabolite of celecoxib, from biological matrices. We will delve into Solid-Phase Extraction (SPE), Salting-Out Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP), presenting their performance data, detailed experimental protocols, and visual workflows to aid in methodological selection.
Comparative Data on Extraction Performance
The following table summarizes the key performance metrics for each extraction method based on available experimental data. It is important to note that direct comparative studies for this compound are limited, and some data are extrapolated from studies on the parent compound, celecoxib, or similar analytes.
| Feature | Solid-Phase Extraction (SPE) | Salting-Out Liquid-Liquid Extraction (LLE) | Protein Precipitation (PP) |
| Recovery | >88% (for Celecoxib)[1][2] | >70% (for this compound)[3] | ~91.4% (for similar drug cocktail)[4] |
| Selectivity | High | Moderate to High | Low to Moderate |
| Throughput | Moderate | Moderate | High |
| Cost per Sample | High | Moderate | Low |
| Automation Potential | High | Moderate | High |
| Solvent Consumption | Moderate | High | Low |
| Precision (RSD%) | <15%[1] | <12%[3] | <15%[4] |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are based on established methods and can be adapted to specific laboratory requirements.[1][3][5]
Solid-Phase Extraction (SPE) Protocol
This method provides high selectivity by utilizing a solid sorbent to isolate the analyte of interest.
Materials:
-
C18 SPE cartridges
-
Plasma or serum sample containing this compound
-
Methanol (B129727) (for conditioning and elution)
-
Water (for washing)
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load 0.5 mL of the plasma or serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute this compound from the cartridge with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS/MS).
Salting-Out Liquid-Liquid Extraction (LLE) Protocol
This technique partitions the analyte between two immiscible liquid phases, with the addition of salt to enhance the separation.[3]
Materials:
-
Plasma or serum sample containing this compound
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To 100 µL of plasma or serum in a microcentrifuge tube, add 20 µL of ammonium acetate (1M) and 20 µL of the internal standard solution.
-
Extraction: Add 300 µL of acetonitrile, and vortex the mixture vigorously for 1 minute.
-
Phase Separation: Centrifuge the mixture at 12,000 x g for 15 minutes to separate the organic and aqueous layers.
-
Supernatant Collection: Transfer the supernatant (acetonitrile layer) to a new tube.
-
Repeat Extraction: Repeat the extraction process on the remaining aqueous layer with another 300 µL of acetonitrile and combine the supernatants.
-
Evaporation: Evaporate the combined supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of 25% acetonitrile containing 0.1% formic acid.
-
Final Centrifugation: Centrifuge at 12,000 x g for 15 minutes and inject the supernatant for analysis.
Protein Precipitation (PP) Protocol
This is a rapid method for removing proteins from the sample matrix.[4][5]
Materials:
-
Plasma or serum sample containing this compound
-
Acetonitrile (or Methanol)
-
Vortex mixer
-
Centrifuge or Protein Precipitation Plate
Procedure:
-
Sample and Solvent: In a microcentrifuge tube, add three volumes of cold acetonitrile to one volume of plasma or serum (e.g., 600 µL of acetonitrile to 200 µL of plasma).
-
Precipitation: Vortex the mixture vigorously for 1-3 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for direct injection or further processing (e.g., evaporation and reconstitution if concentration is needed).
Visualizing the Extraction Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each extraction method.
Caption: A schematic of the Solid-Phase Extraction workflow.
Caption: A schematic of the Salting-Out LLE workflow.
Caption: A schematic of the Protein Precipitation workflow.
Conclusion
The choice of an extraction method for this compound is a trade-off between recovery, selectivity, throughput, and cost.
-
Solid-Phase Extraction offers the highest selectivity and clean extracts, making it ideal for methods requiring low detection limits and minimal matrix effects, though it comes at a higher cost and lower throughput.
-
Salting-Out Liquid-Liquid Extraction provides a good balance of recovery and selectivity and is a robust method for many applications.
-
Protein Precipitation is the simplest, fastest, and most cost-effective method, making it suitable for high-throughput screening, but it may suffer from lower selectivity and potential matrix effects.
Researchers should consider the specific requirements of their assay, including the analytical technique to be used, the required sensitivity, and the number of samples to be processed, when selecting the most appropriate extraction method for this compound.
References
- 1. Determination of celecoxib in human plasma using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative pharmacokinetics study of anastrozole after single administration and combination with celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Metabolic Stability of Celecoxib and Its Derivatives
For researchers and professionals in drug development, understanding the metabolic stability of a drug candidate is a critical step in evaluating its potential for clinical success. This guide provides a comparative analysis of the metabolic stability of the nonsteroidal anti-inflammatory drug (NSAID) celecoxib (B62257) and several of its derivatives. The information presented herein is supported by experimental data from in vitro studies, offering insights into how structural modifications can influence a compound's metabolic fate.
Introduction to Celecoxib Metabolism
Celecoxib is extensively metabolized in the liver, with less than 3% of the drug being excreted unchanged.[1] The primary metabolic pathway involves the hydroxylation of the methyl group to form hydroxycelecoxib. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[2][3] Subsequently, hydroxycelecoxib is further oxidized by cytosolic alcohol dehydrogenases to carboxycelecoxib, which is then conjugated with glucuronic acid for excretion.[1][3] None of these metabolites are pharmacologically active.[1][3] The rate of celecoxib metabolism can be significantly influenced by genetic polymorphisms in the CYP2C9 enzyme, with certain variants leading to slower metabolism and increased drug exposure.[2][4][5]
Comparative Metabolic Stability Data
The following tables summarize the available quantitative data on the metabolic stability of celecoxib and its derivatives from various in vitro studies. It is important to note that the experimental conditions, such as the biological matrix (e.g., liver microsomes, liver homogenate) and species, can vary between studies, which may affect direct comparisons.
Table 1: In Vitro Metabolic Stability of Celecoxib in Human Liver Microsomes (HLM) and Recombinant CYP2C9
| Compound | System | Genotype | Parameter | Value | Reference |
| Celecoxib | HLM | Pooled | Km (μM) | 3.8 ± 0.95 | [6] |
| Vmax (nmol/min/mg protein) | 0.70 ± 0.45 | [6] | |||
| Celecoxib | Recombinant CYP2C9 | CYP2C9.1 (Wild-type) | Intrinsic Clearance (Vmax/Km) (mL/min/nmol enzyme) | 0.44 | [7] |
| Celecoxib | Recombinant CYP2C9 | CYP2C9.3 | Intrinsic Clearance (Vmax/Km) (mL/min/nmol enzyme) | 0.14 | [7] |
| Celecoxib | Recombinant CYP2C9 | CYP2C91 (Wild-type) | Vmax/Km Ratio | 100% (Reference) | [8] |
| Celecoxib | Recombinant CYP2C9 | CYP2C92 | Vmax/Km Ratio (% of Wild-type) | 66% | [8] |
| Celecoxib | Recombinant CYP2C9 | CYP2C9*3 | Vmax/Km Ratio (% of Wild-type) | 10% | [8] |
Table 2: In Vitro Metabolic Stability of Celecoxib Acylamide Derivatives in Rat Liver Homogenate and Human Plasma
| Compound | System | Parameter | Value | Reference |
| Cy-CXB (Acylamide derivative) | Rat Liver Homogenate | Half-life (t1/2) | 3.79 h | [9] |
| MP-CXB (Acylamide derivative) | Human Plasma | Hydrolysis | Not hydrolyzed | [9] |
| Cy-CXB (Acylamide derivative) | Human Plasma | Hydrolysis | Not hydrolyzed | [9] |
Table 3: In Vitro Conversion of Celecoxib Amino Acid Prodrugs to Celecoxib in Rat Intestinal Contents and Liver Homogenate
| Prodrug | System | Time Point | % Conversion to Celecoxib | Reference |
| N-glycyl-aspart-1yl celecoxib (N-GA1C) | Rat Proximal Small Intestinal Contents | 3 h | 27.5 ± 1.51 | [1] |
| Glutam-1-yl celecoxib (G1C) | Rat Proximal Small Intestinal Contents | 3 h | ~15% (estimated from graph) | [1] |
| Aspart-1yl celecoxib (A1C) | Rat Proximal Small Intestinal Contents | 3 h | ~5% (estimated from graph) | [1] |
| N-glycyl-aspart-1yl celecoxib (N-GA1C) | Rat Liver Homogenate | 10 h | 94.87 ± 1.78 | [1] |
| N-glycyl-aspart-1yl celecoxib (N-GA1C) | Rat Liver Homogenate | 24 h | 100 | [1] |
Experimental Protocols
A generalized experimental protocol for determining the metabolic stability of a compound using liver microsomes is provided below. Specific parameters may vary depending on the laboratory and the specific aims of the study.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes to calculate parameters such as half-life (t1/2) and intrinsic clearance (Clint).
Materials:
-
Test compound and positive controls (e.g., compounds with known metabolic stability).
-
Pooled liver microsomes (human or other species).
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Acetonitrile or other suitable organic solvent to terminate the reaction.
-
Incubator or water bath set at 37°C.
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound and positive controls in an appropriate solvent (e.g., DMSO, acetonitrile). Prepare the NADPH regenerating system and liver microsomal suspension in phosphate buffer.
-
Incubation: Pre-warm the liver microsomal suspension at 37°C. Initiate the metabolic reaction by adding the test compound to the microsomal suspension. After a brief pre-incubation, add the NADPH regenerating system to start the reaction. The final incubation mixture will contain the test compound, liver microsomes, and NADPH in a buffered solution.
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile). This step also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression of this plot represents the elimination rate constant (k). The half-life is calculated as t1/2 = 0.693/k. Intrinsic clearance is calculated as Clint = (0.693 / t1/2) / (mg microsomal protein/mL).
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the processes described, the following diagrams have been generated using the DOT language.
References
- 1. Preparation and Evaluation of Amino Acid Conjugates of Celecoxib as Prodrugs to Improve the Pharmacokinetic and Therapeutic Properties of Celecoxib [mdpi.com]
- 2. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. Preparation and Evaluation of Amino Acid Conjugates of Celecoxib as Prodrugs to Improve the Pharmacokinetic and Therapeutic Properties of Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Major role of human liver microsomal cytochrome P450 2C9 (CYP2C9) in the oxidative metabolism of celecoxib, a novel cyclooxygenase-II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidation of celecoxib by polymorphic cytochrome P450 2C9 and alcohol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-vitro metabolism of celecoxib, a cyclooxygenase-2 inhibitor, by allelic variant forms of human liver microsomal cytochrome P450 2C9: correlation with CYP2C9 genotype and in-vivo pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical and in vitro enzymatic stability of newly synthesized celecoxib lipophilic and hydrophilic amides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Method Validation of Hydroxy Celecoxib in Accordance with FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of hydroxy celecoxib (B62257), the primary active metabolite of celecoxib, in biological matrices. The methodologies and data presented are aligned with the principles outlined in the U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation, ensuring the reliability and robustness of pharmacokinetic and toxicokinetic data.
I. Overview of Bioanalytical Method Validation
The validation of a bioanalytical method is a critical process in drug development that demonstrates the reliability of an analytical method for the quantification of a specific analyte in a particular biological matrix. According to FDA guidelines, this process involves the evaluation of several key parameters to ensure the method is fit for its intended purpose.
The general workflow for bioanalytical method validation, from method development to the analysis of study samples, is illustrated in the diagram below.
Caption: Workflow for Bioanalytical Method Validation according to FDA Guidelines.
II. Comparison of Validated Bioanalytical Methods for Hydroxy Celecoxib
This section compares a validated UPLC-MS/MS method for the quantification of this compound with alternative sample preparation techniques. The performance data for the validated method is presented, followed by a discussion of other common extraction procedures.
Method 1: UPLC-MS/MS with Salting-Out Liquid-Liquid Extraction
A sensitive and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been established for the simultaneous quantification of celecoxib and its metabolites, including this compound, in rat blood.[1]
Performance Data
The table below summarizes the validation parameters for this compound using this method.[1]
| Validation Parameter | Performance Characteristics | FDA Acceptance Criteria |
| Linearity Range | 0.3 - 20,000 nM | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.3 nM | Signal-to-noise ratio ≥ 5; acceptable accuracy and precision |
| Intra-day Accuracy (% Bias) | Within ± 15% | ± 15% of nominal value (± 20% at LLOQ) |
| Inter-day Accuracy (% Bias) | Within ± 15% | ± 15% of nominal value (± 20% at LLOQ) |
| Intra-day Precision (% CV) | < 12% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (% CV) | < 12% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | > 70% | Consistent, precise, and reproducible |
| Matrix Effect | No obvious effect observed | Consistent and reproducible |
Alternative Sample Preparation Methods
While the above method utilizes a salting-out liquid-liquid extraction, other techniques are commonly employed for the extraction of celecoxib and its metabolites from biological matrices. The choice of method can impact recovery, matrix effects, and overall method performance.
| Sample Preparation Technique | General Principle | Potential Advantages | Potential Disadvantages |
| Protein Precipitation (PPT) | A water-miscible organic solvent (e.g., methanol (B129727), acetonitrile) is added to the plasma sample to precipitate proteins. | Simple, fast, and suitable for high-throughput analysis. | May result in less clean extracts and significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between the aqueous biological matrix and an immiscible organic solvent based on its solubility. | Provides cleaner extracts than PPT, reducing matrix effects. | Can be more time-consuming and may have lower recovery for some analytes. |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid stationary phase from the liquid sample, and then eluted with a suitable solvent. | Offers the cleanest extracts, minimizing matrix effects and potentially concentrating the analyte. | More complex and costly than PPT and LLE. |
III. Experimental Protocols
Method 1: UPLC-MS/MS with Salting-Out Liquid-Liquid Extraction for this compound [1]
1. Sample Preparation:
-
To 100 µL of rat blood, add an internal standard solution.
-
Add 300 µL of acetonitrile (B52724) and vortex vigorously for 1 minute. This step also serves to precipitate proteins.
-
Add an inorganic salt to induce phase separation (salting-out effect).
-
Centrifuge at 12,000 x g for 15 minutes.
-
Transfer the supernatant (acetonitrile layer) to a new tube.
-
Repeat the extraction process on the remaining sample pellet and combine the supernatants.
-
Evaporate the combined supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 25% acetonitrile containing 0.1% formic acid.
-
Centrifuge at 12,000 x g for 15 minutes and inject the supernatant into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions:
-
Chromatographic System: UPLC system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[1]
-
Ionization Mode: Negative Ion Mode TurboIonSpray™.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transition for this compound: Specific precursor and product ions for this compound would be monitored.
Alternative Protocol: Protein Precipitation for Celecoxib (Adaptable for this compound)
1. Sample Preparation:
-
To a 100 µL plasma sample, add an internal standard.
-
Add 300 µL of methanol to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at a high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
Alternative Protocol: Liquid-Liquid Extraction for Celecoxib (Adaptable for this compound)
1. Sample Preparation:
-
To a plasma sample, add an internal standard.
-
Add an immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortex to ensure thorough mixing and partitioning of the analyte into the organic layer.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase for injection.
IV. Signaling Pathway
The quantification of this compound is essential for understanding the metabolism of celecoxib, which primarily occurs via the cytochrome P450 enzyme system, specifically CYP2C9.
Caption: Metabolic pathway of Celecoxib to this compound and Carboxy Celecoxib.
References
A Researcher's Guide to Inter-Laboratory Quantification of Hydroxy Celecoxib
Quantitative Method Performance
The two most prevalent techniques for the quantification of celecoxib (B62257) and its metabolites in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1] The choice between these methods often hinges on the required sensitivity, selectivity, and the complexity of the biological matrix.[1] LC-MS/MS, in particular, offers superior sensitivity and selectivity, making it the preferred method for studies requiring low detection limits.[1]
Below is a summary of typical performance characteristics for these methods based on published validation data for celecoxib and its metabolites.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 10 - 500 ng/mL[2] | 0.3 - 20000 nM (for Hydroxy Celecoxib)[3] |
| Limit of Quantification (LOQ) | 10 ng/mL[2][4] | 0.3 nM (for this compound)[3] |
| Intra-day Precision (%RSD) | 4.0 - 12.6%[2] | < 12%[3] |
| Inter-day Precision (%RSD) | 4.9 - 14.2%[2] | < 12%[3] |
| Intra-day Accuracy (%Bias) | Within ±15% | 85 - 115%[3] |
| Inter-day Accuracy (%Bias) | Within ±15% | 85 - 115%[3] |
| Recovery | > 70% | > 70%[3] |
| Selectivity | Moderate | High[1] |
Metabolic Pathway of Celecoxib
Celecoxib is primarily metabolized in the liver to form this compound.[5][6] This phase I metabolic reaction is catalyzed by the cytochrome P450 enzyme, specifically the CYP2C9 isoform.[5] this compound is then further oxidized to carboxycelecoxib.[3] None of the metabolites of celecoxib are considered pharmacologically active.[5]
Metabolic Pathway of Celecoxib.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of quantitative assays. Below are representative protocols for sample preparation and analysis using LC-MS/MS, the most common and sensitive method for this compound quantification.
Sample Preparation
The goal of sample preparation is to extract the analyte from the biological matrix (e.g., plasma, blood) and remove interfering substances.
-
Protein Precipitation: This is a simple and rapid method.
-
To a 200 µL plasma sample, add an internal standard.
-
Add 600 µL of cold acetonitrile (B52724) to precipitate plasma proteins.[1]
-
Vortex the mixture for 2 minutes.[1]
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[1]
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[1]
-
-
Liquid-Liquid Extraction (LLE): This method offers a cleaner extract than protein precipitation.
-
To a 0.5 mL plasma sample, add an internal standard and a buffer solution.
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol).[4]
-
Vortex the mixture for 1 minute to ensure thorough mixing.[4]
-
Centrifuge at 3,000 rpm for 15 minutes to separate the organic and aqueous layers.[4]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness.[4]
-
Reconstitute the residue in the mobile phase.[4]
-
-
Solid-Phase Extraction (SPE): This technique provides the cleanest samples and can be automated.
-
To a 200 µL plasma sample, add an internal standard and 500 µL of water.[7]
-
Condition an SPE cartridge with methanol (B129727) followed by water.[7]
-
Load the sample mixture onto the conditioned SPE cartridge.[7]
-
Wash the cartridge with water to remove interferences.[7]
-
Elute the analyte with the mobile phase and inject it into the LC-MS/MS system.[7]
-
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reverse-phase column is commonly used.[1]
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile or methanol) is typically employed.[1][7]
-
Flow Rate: A flow rate of around 0.4 - 0.9 mL/min is common.[1][7]
-
Ionization Mode: Electrospray Ionization (ESI) is generally used, often in the negative ion mode for celecoxib and its metabolites.[7]
-
Mass Spectrometry: Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[3] The precursor and product ion transitions for this compound are optimized for the specific instrument.
Generalized Experimental Workflow
The overall process for the quantification of this compound in a research setting follows a standardized workflow to ensure data quality and integrity.
A Generalized Workflow for this compound Quantification.
This guide offers a foundational understanding of the methods employed for this compound quantification. For researchers, it is imperative to perform in-house validation of any analytical method to ensure it meets the specific requirements of their study.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous determination of celecoxib, hydroxycelecoxib, and carboxycelecoxib in human plasma using gradient reversed-phase liquid chromatography with ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
Hydroxy Celecoxib vs. Carboxy Celecoxib: A Comparative Guide to Their Roles as Metabolic Indicators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of hydroxy celecoxib (B62257) and carboxy celecoxib as metabolic indicators of celecoxib, a widely prescribed nonsteroidal anti-inflammatory drug (NSAID). Understanding the formation and pharmacokinetic profiles of these metabolites is crucial for interpreting drug metabolism studies, assessing drug-drug interactions, and personalizing medicine based on pharmacogenetic profiles. This document summarizes key experimental data, details relevant analytical methodologies, and illustrates the metabolic pathways involved.
At a Glance: Hydroxy Celecoxib vs. Carboxy Celecoxib
| Feature | This compound | Carboxy Celecoxib |
| Metabolic Role | Primary, intermediate metabolite | Terminal, major metabolite |
| Formation Enzyme | Cytochrome P450 2C9 (CYP2C9) | Alcohol Dehydrogenase (ADH) |
| Pharmacological Activity | Inactive | Inactive |
| Utility as a Biomarker | Direct indicator of CYP2C9 activity | Indicator of overall celecoxib clearance |
Metabolic Pathway and Pharmacokinetics
Celecoxib is extensively metabolized in the liver, with less than 3% of the parent drug excreted unchanged.[1][2] The primary metabolic route involves a two-step oxidation process.
Step 1: Hydroxylation
The initial and rate-limiting step is the hydroxylation of the methyl group of celecoxib to form this compound. This reaction is predominantly catalyzed by the cytochrome P450 isoenzyme CYP2C9, with a minor contribution from CYP3A4.[2][3] The formation of this compound is therefore a direct measure of CYP2C9 activity. Genetic variations in the CYP2C9 gene can significantly impact the rate of this compound formation. For instance, individuals with the CYP2C93/*3 genotype exhibit a marked reduction in the formation of this metabolite.[4]
Step 2: Oxidation
This compound is subsequently and rapidly oxidized by cytosolic alcohol dehydrogenases (ADH1 and ADH2) to form the pharmacologically inactive carboxy celecoxib.[3] This carboxylic acid metabolite is the major metabolite found in both plasma and excreta.[5]
Further Metabolism and Excretion
Carboxy celecoxib can then be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form its 1-O-glucuronide, which is then excreted in the urine and feces.[3][5] Due to its position as the terminal and most abundant metabolite, carboxy celecoxib levels are indicative of the overall clearance of celecoxib from the body.
The metabolic cascade of celecoxib is illustrated in the following diagram:
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of celecoxib and its metabolites are significantly influenced by the genetic makeup of the individual, particularly their CYP2C9 genotype. The following table summarizes key pharmacokinetic parameters for celecoxib and its major metabolite, carboxy celecoxib, in individuals with different CYP2C9 metabolizer statuses. While specific pharmacokinetic data for the transient intermediate, this compound, is limited, its formation rate is directly impacted by CYP2C9 activity.
Table 1: Pharmacokinetic Parameters of Celecoxib and Carboxy Celecoxib by CYP2C9 Genotype
| Parameter | Celecoxib (CYP2C9 Normal Metabolizer) | Celecoxib (CYP2C9 Intermediate Metabolizer) | Celecoxib (CYP2C9 Poor Metabolizer) | Carboxy Celecoxib |
| Cmax (ng/mL) | ~705 | Increased | 3- to 7-fold higher systemic levels[1] | Decreased in CYP2C9 poor metabolizers |
| Tmax (hr) | ~3 | Unchanged | Unchanged | - |
| AUC (ng·h/mL) | ~4000-6000 | 1.63-fold increase[6] | Markedly higher | Decreased in CYP2C9 poor metabolizers |
| Half-life (hr) | ~11[7] | Prolonged | Prolonged | - |
| Oral Clearance (CL/F) | ~30 L/hr[7] | Decreased by 39.6%[6] | Markedly lower | - |
Note: Specific values can vary between studies. The data presented is a synthesis from multiple sources for comparative purposes.
Experimental Protocols
The quantification of celecoxib and its metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the most common and robust analytical method employed for this purpose.
A Representative UPLC-MS/MS Protocol for the Quantification of Celecoxib, this compound, and Carboxy Celecoxib in Human Plasma
This protocol is a composite of methodologies described in the scientific literature.[6][8][9]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled analog of celecoxib).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
2. UPLC Conditions
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes, for example:
-
0-0.5 min: 95% A
-
0.5-2.5 min: Linear gradient to 5% A
-
2.5-3.0 min: Hold at 5% A
-
3.0-3.1 min: Return to 95% A
-
3.1-4.0 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. MS/MS Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for celecoxib and its metabolites.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each analyte and the internal standard should be optimized.
The following diagram illustrates a typical workflow for this type of analysis:
Conclusion
Both this compound and carboxy celecoxib are valuable indicators of celecoxib metabolism, each providing distinct insights.
-
This compound serves as a direct and sensitive biomarker for CYP2C9 activity. Its formation rate is a critical parameter in pharmacogenetic studies and for assessing potential drug-drug interactions involving the CYP2C9 enzyme.
-
Carboxy celecoxib , as the major and terminal metabolite, reflects the overall clearance of celecoxib. Its quantification is essential for comprehensive pharmacokinetic profiling and for understanding the complete disposition of the drug.
The choice of which metabolite to prioritize as an indicator depends on the specific research question. For studies focused on the influence of CYP2C9, monitoring this compound is paramount. For a broader understanding of celecoxib's fate in the body, the analysis of carboxy celecoxib is indispensable. In most comprehensive drug metabolism and pharmacokinetic studies, the simultaneous quantification of the parent drug and both metabolites provides the most complete picture.
References
- 1. Celecoxib Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of celecoxib by polymorphic cytochrome P450 2C9 and alcohol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of Celecoxib, Erlotinib, and its Metabolite Desmethyl-Erlotinib (OSI-420) in Rat Plasma by Liquid chromatography/Tandem Mass Spectrometry with Positive/Negative Ion-Switching Electrospray Ionisation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Celecoxib Metabolism in Human vs. Rat Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro metabolism of celecoxib (B62257), a nonsteroidal anti-inflammatory drug, in human and rat liver microsomes. Understanding species-specific metabolic differences is crucial for the extrapolation of preclinical data to human clinical outcomes in drug development. This analysis is supported by experimental data from published literature, focusing on metabolic pathways, enzyme kinetics, and experimental methodologies.
Metabolic Pathways and Key Enzymes
Celecoxib undergoes similar phase I metabolic transformations in both human and rat liver microsomes. The primary metabolic pathway involves the oxidation of the methyl group on the p-tolyl moiety.[1] This process occurs in two main steps:
-
Hydroxylation: The methyl group is first hydroxylated to form hydroxycelecoxib (M3).
-
Oxidation: The resulting alcohol is further oxidized to a carboxylic acid, forming carboxycelecoxib (M2).
In humans, the initial hydroxylation step is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9 , with a minor contribution from CYP3A4 . The subsequent oxidation of hydroxycelecoxib to carboxycelecoxib is carried out by cytosolic alcohol dehydrogenases.
While the specific P450 isoforms responsible for celecoxib hydroxylation in rats have not been as extensively characterized in the available literature, the overall pathway is consistent with that observed in humans.[1] The rat homolog of human CYP2C9 is generally considered to be CYP2C11.
Enzyme Kinetics of Celecoxib Hydroxylation
The efficiency of the primary metabolic step, the hydroxylation of celecoxib, can be quantitatively compared using Michaelis-Menten kinetic parameters (K'm' and V'max'). These parameters describe the substrate concentration at which the reaction rate is half of the maximum (K'm') and the maximum rate of the reaction (V'max').
| Parameter | Human Liver Microsomes | Rat Liver Microsomes |
| K'm' (μM) | 3.8 ± 0.95 | Data not available in cited literature |
| V'max' (nmol/min/mg protein) | 0.70 ± 0.45 | Data not available in cited literature |
| Primary Enzyme | CYP2C9 | Homologs of CYP2C family likely involved |
Data for human liver microsomes represents the mean ± S.D. from a study involving four different liver samples.
The provided data indicates the affinity and maximum velocity of celecoxib hydroxylation in human liver microsomes. A direct quantitative comparison with rat liver microsomes is not possible due to the lack of available kinetic data for the rat in the reviewed literature.
Experimental Protocols
The following methodologies are representative of in vitro studies of celecoxib metabolism using liver microsomes.
Incubation of Celecoxib with Liver Microsomes
This protocol is designed to determine the formation of celecoxib metabolites.
Materials:
-
Pooled human or rat liver microsomes
-
Celecoxib
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
NADPH (cofactor)
-
Acetonitrile or other organic solvent (for reaction termination)
-
Incubator/water bath (37°C)
-
Centrifuge
Procedure:
-
Prepare a stock solution of celecoxib in a suitable solvent (e.g., acetonitrile).
-
In a microcentrifuge tube, combine liver microsomes (final concentration typically 0.5-1 mg/mL), potassium phosphate buffer, and the celecoxib stock solution.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the substrate to interact with the enzymes.
-
Initiate the metabolic reaction by adding a pre-warmed solution of NADPH.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding a cold organic solvent, such as acetonitrile. This step also serves to precipitate the microsomal proteins.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis of metabolites.
Quantification of Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of drugs and their metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an appropriate ionization source (e.g., electrospray ionization - ESI)
Procedure:
-
Chromatographic Separation:
-
Inject the supernatant from the incubation experiment onto an appropriate HPLC/UPLC column (e.g., C18).
-
Use a mobile phase gradient (e.g., a mixture of water with a small amount of acid like formic acid and an organic solvent like acetonitrile) to separate celecoxib and its metabolites based on their physicochemical properties.
-
-
Mass Spectrometric Detection:
-
The eluent from the chromatography system is introduced into the mass spectrometer.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion). This highly selective detection method allows for accurate quantification even in complex biological matrices.
-
Develop a calibration curve using known concentrations of authentic standards of celecoxib and its metabolites to quantify the amounts formed in the microsomal incubations.
-
Visualizations
References
Validation of a UPLC-MS/MS method for simultaneous quantification of celecoxib and hydroxy celecoxib
For researchers, scientists, and drug development professionals, the accurate quantification of drug compounds and their metabolites is paramount for pharmacokinetic and toxicokinetic studies. This guide provides a detailed comparison of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the simultaneous quantification of the nonsteroidal anti-inflammatory drug celecoxib (B62257) and its primary active metabolite, hydroxy celecoxib.
This comparison guide delves into the performance characteristics of each method, supported by experimental data, to assist researchers in selecting the most appropriate analytical technique for their specific needs. Key validation parameters, including linearity, sensitivity, precision, accuracy, and recovery, are presented in a clear, comparative format.
Method Performance: A Head-to-Head Comparison
The choice of analytical methodology can significantly impact the quality and reliability of bioanalytical data. Below is a summary of the performance characteristics of a validated UPLC-MS/MS method and an HPLC-UV method for the simultaneous determination of celecoxib and this compound.
| Validation Parameter | UPLC-MS/MS Method | HPLC-UV Method |
| Linearity Range | ||
| Celecoxib | 0.3–20,000 nM | 10–500 ng/mL |
| This compound | 0.3–20,000 nM | 10–500 ng/mL |
| Lower Limit of Quantification (LLOQ) | ||
| Celecoxib | 0.3 nM | 10 ng/mL |
| This compound | 0.3 nM | 10 ng/mL |
| Intra-day Precision (%CV) | <12% | 4.0–12.6% |
| Inter-day Precision (%CV) | <12% | 4.9–14.2% |
| Intra-day Accuracy | 85–115% | Not explicitly stated |
| Inter-day Accuracy | 85–115% | Not explicitly stated |
| Recovery | >70% | Not explicitly stated |
The UPLC-MS/MS method demonstrates superior sensitivity with a significantly lower LLOQ compared to the HPLC-UV method.[1] This is a critical advantage for studies requiring the detection of low concentrations of the analytes, particularly at early and late time points in pharmacokinetic profiling. Both methods exhibit acceptable linearity and precision within their respective validation ranges.
Experimental Protocols
UPLC-MS/MS Method for Simultaneous Quantification in Rat Blood
This protocol outlines a validated method for the simultaneous quantification of celecoxib and this compound in a biological matrix.
1. Sample Preparation (Salting-Out Liquid-Liquid Extraction)
-
To 100 µL of rat blood, add an internal standard.
-
Add 300 µL of acetonitrile (B52724) and 50 mg of sodium chloride.
-
Vortex for 5 minutes.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the UPLC-MS/MS system.
2. Chromatographic Conditions
-
System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions
-
System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Ionization Mode: Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Celecoxib: m/z 382.1 → 316.1
-
This compound: m/z 398.1 → 316.1
-
Visualizing the Workflow and Metabolic Pathway
To better illustrate the processes involved, the following diagrams were generated using the Graphviz DOT language.
Caption: Experimental workflow for UPLC-MS/MS analysis.
Caption: Metabolic pathway of Celecoxib.
Concluding Remarks
The UPLC-MS/MS method offers significant advantages in terms of sensitivity and speed for the simultaneous quantification of celecoxib and this compound in biological matrices. Its lower limit of quantification makes it particularly suitable for pharmacokinetic studies where low drug concentrations are expected. While the HPLC-UV method provides a viable alternative, its lower sensitivity may limit its application in certain research contexts.[2] The choice between these methods will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and available instrumentation. This guide provides the necessary data and protocols to make an informed decision for your bioanalytical needs.
References
- 1. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of celecoxib, hydroxycelecoxib, and carboxycelecoxib in human plasma using gradient reversed-phase liquid chromatography with ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of Analytical Methods for Hydroxy Celecoxib
For researchers, scientists, and drug development professionals engaged in the pharmacokinetic and metabolic studies of celecoxib (B62257), the accurate and precise quantification of its primary metabolite, hydroxy celecoxib, is paramount. This guide provides a comparative overview of various analytical methods, presenting supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate technique for specific research needs.
The primary analytical methods employed for the quantification of this compound in biological matrices are Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. This guide will delve into the performance characteristics of these methods.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its quantitative performance. The following table summarizes the key validation parameters for the UPLC-MS/MS method, which has been extensively validated for the analysis of this compound.
| Parameter | UPLC-MS/MS | HPLC-UV (for Celecoxib) |
| Analyte | This compound (M3) | Celecoxib |
| Linear Range | 0.3-20000 nM[1][2] | 10-1000 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 0.3 nM[1] | 10 ng/mL[4][5] |
| Intra-day Precision (%CV) | <12%[1][2] | <4%[6] |
| Inter-day Precision (%CV) | <12%[1][2] | <4%[6] |
| Accuracy | 85-115%[1][2] | 99.4-107.3%[7] |
| Recovery | >70%[1][2] | 70-80%[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the highly sensitive UPLC-MS/MS method for this compound quantification.
UPLC-MS/MS Method for this compound in Rat Blood
This method provides high sensitivity and specificity for the simultaneous quantification of celecoxib and its metabolites.
1. Sample Preparation (Salting-out Liquid-Liquid Extraction) [1][2]
-
To a 100 µL rat blood sample, add an internal standard.
-
Precipitate proteins with the addition of a suitable organic solvent.
-
Perform a salting-out liquid-liquid extraction.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
2. UPLC Conditions [1]
-
Column: Waters BEH C18, 1.7µm, 100mm × 2.1mm
-
Mobile Phase A: 2.5mM NH4Ac in water, pH 4.5
-
Mobile Phase B: 100% acetonitrile
-
Gradient: A time-programmed gradient is used to ensure optimal separation.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 10 µL
3. Mass Spectrometry (MS/MS) Conditions [1][2]
-
Instrument: API 5500 Qtrap mass spectrometer
-
Ionization Mode: Multiple Reaction Monitoring (MRM)
-
Specific precursor-to-product ion transitions are monitored for this compound and the internal standard to ensure high selectivity and sensitivity.
Methodology and Workflow Visualizations
To further elucidate the experimental processes and logical flows, the following diagrams have been generated using the DOT language.
Caption: Workflow for UPLC-MS/MS analysis of this compound.
Caption: Metabolic pathway of celecoxib to this compound.
Conclusion
The UPLC-MS/MS method stands out for its superior sensitivity, specificity, and well-documented high accuracy and precision for the quantification of this compound. While HPLC-UV methods are viable, particularly in resource-limited settings, they may lack the sensitivity required for studies with low analyte concentrations. The choice of an internal standard, especially a stable isotope-labeled version of the analyte, is crucial for mitigating matrix effects and ensuring the highest quality data in any LC-MS-based bioanalysis. This guide provides the foundational information for researchers to make an informed decision on the most suitable analytical methodology for their this compound quantification needs.
References
- 1. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated HPLC method for the determination of celecoxib in human serum and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Simple and rapid high-performance liquid chromatographic method for determination of celecoxib in plasma using UV detection: application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatographic-mass spectrometric determination of celecoxib in plasma using single-ion monitoring and its use in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of CYP2C9 and CYP3A4 contribution to hydroxy celecoxib formation
Introduction
Celecoxib (B62257), a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID).[1][2] Its therapeutic efficacy and safety are significantly influenced by its rate of metabolism and clearance from the body. Celecoxib is extensively metabolized in the liver, with less than 3% of the drug being excreted unchanged.[3][4] The primary metabolic pathway is the hydroxylation of the methyl group to form hydroxy celecoxib.[3][5] This initial and rate-limiting step is predominantly catalyzed by cytochrome P450 enzymes, specifically CYP2C9 and, to a lesser extent, CYP3A4.[1][3] Understanding the relative contributions and enzymatic kinetics of these two enzymes is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and optimizing dosing strategies, particularly in individuals with genetic variants of these enzymes.
This guide provides a comparative study of the roles of CYP2C9 and CYP3A4 in the formation of this compound, supported by quantitative data and detailed experimental protocols.
Metabolic Pathway of Celecoxib
Celecoxib undergoes a two-step oxidative metabolism. The first step is the conversion of celecoxib to this compound, which is primarily mediated by CYP2C9 with a minor contribution from CYP3A4. Subsequently, cytosolic alcohol dehydrogenases (ADH1 and ADH2) further oxidize this compound to carboxy celecoxib, the major metabolite found in plasma.[6][7] None of the resulting metabolites are pharmacologically active.[3][4]
Data Presentation: Quantitative Comparison
The following table summarizes the quantitative data from in vitro studies comparing the contribution of CYP2C9 and CYP3A4 to this compound formation.
| Parameter | CYP2C9 | CYP3A4 | Reference |
| Relative Contribution | Major contributor | Minor contributor (<25%) | [3][4][8] |
| Apparent Km (μM) | 5.9 | 18.2 | [9] |
| Vmax (pmol/min/pmol CYP) | 21.7 | 1.42 | [9] |
| Inhibition by Sulfaphenazole (SPZ) | ~60-70% inhibition | - | [6] |
| Inhibition by Triacetyloleandomycin (TAO) | - | ~22-24% inhibition | [6] |
| Effect of CYP2C9*3 Allele | Markedly reduced metabolism (up to 5.3-fold) | No direct effect, but may have a larger relative role in poor metabolizers | [6][10] |
Key Findings from Data:
-
Enzyme Kinetics: Recombinant enzyme studies show that CYP2C9 has a significantly higher affinity (lower Km) and a much greater metabolic capacity (higher Vmax) for celecoxib hydroxylation compared to CYP3A4.[9]
-
Chemical Inhibition: Experiments using selective chemical inhibitors in human liver microsomes confirm the dominant role of CYP2C9. Sulfaphenazole (a CYP2C9 inhibitor) dramatically reduces this compound formation, whereas triacetyloleandomycin (a CYP3A4 inhibitor) has a much smaller effect.[6][10]
-
Genetic Polymorphisms: The functional consequences of the CYP2C9*3 allele, which leads to decreased enzyme activity, further underscore the primary role of CYP2C9 in celecoxib clearance.[6][10] Individuals with this variant exhibit significantly reduced formation of this compound.[6]
Experimental Protocols
The data presented above were derived from in vitro experiments designed to identify and characterize the enzymes responsible for celecoxib metabolism.
1. Enzyme Contribution using Human Liver Microsomes (HLMs)
-
Objective: To determine the relative contribution of different CYP enzymes in a biological matrix that represents the human liver.
-
Methodology:
-
Preparation: Pooled or individual human liver microsomes (from genotyped donors) are prepared.[6][10]
-
Incubation: Microsomes are incubated with celecoxib (at various concentrations, e.g., 1 µM and 20 µM) in the presence of an NADPH-generating system at 37°C.[6]
-
Selective Inhibition: To parse the contribution of specific enzymes, parallel incubations are run with the addition of selective chemical inhibitors:
-
Reaction Termination: The reaction is stopped after a set time by adding a solvent like acetonitrile.
-
Analysis: The formation of this compound is quantified using High-Performance Liquid Chromatography (HPLC).[6][10] The reduction in metabolite formation in the presence of a specific inhibitor indicates the contribution of that enzyme.
-
2. Kinetic Analysis using Recombinant Enzymes
-
Objective: To determine the specific kinetic parameters (Km and Vmax) for each enzyme in isolation.
-
Methodology:
-
Enzyme Source: Recombinant human CYP2C9 or CYP3A4 co-expressed with NADPH-cytochrome P450 reductase in a system like yeast or insect cells.[6][9]
-
Incubation: The recombinant enzyme is incubated with a range of celecoxib concentrations and an NADPH-generating system.
-
Analysis: The rate of this compound formation is measured at each substrate concentration.
-
Data Modeling: The data are fitted to the Michaelis-Menten equation to calculate the apparent Km and Vmax values.[9]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro study to compare the roles of CYP2C9 and CYP3A4 in metabolizing a drug substrate like celecoxib.
The experimental data from kinetic, chemical inhibition, and genetic polymorphism studies consistently demonstrate that CYP2C9 is the principal enzyme responsible for the metabolic conversion of celecoxib to this compound .[6][10] While CYP3A4 contributes to this pathway, its role is minor , estimated to be less than 25%.[3][8] The high affinity and catalytic efficiency of CYP2C9 for celecoxib solidify its primary role. This understanding is critical for clinical practice, as factors affecting CYP2C9 activity, such as co-administered inhibitory drugs or the presence of low-function genetic alleles like CYP2C9*3, can significantly increase celecoxib exposure and the potential for adverse effects.[4][11]
References
- 1. ClinPGx [clinpgx.org]
- 2. Celecoxib - Wikipedia [en.wikipedia.org]
- 3. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. suhanibansal.com [suhanibansal.com]
- 6. Oxidation of celecoxib by polymorphic cytochrome P450 2C9 and alcohol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. Oxidation of celecoxib by polymorphic cytochrome P450 2C9 and alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Celecoxib Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Linearity and Range of Analytical Methods for Hydroxy Celecoxib: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is critical for pharmacokinetic and metabolism studies. This guide provides a detailed comparison of analytical methods for determining the linearity and range of hydroxy celecoxib (B62257), a primary metabolite of celecoxib. We will explore a highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and compare its performance with alternative High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method hinges on factors such as sensitivity, selectivity, and the desired concentration range. Below is a summary of the performance characteristics of two common methods for the analysis of celecoxib and its metabolites.
| Analytical Method | Analyte | Linearity Range | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) |
| UPLC-MS/MS | Hydroxy Celecoxib (M3) | 0.3–20000 nM | Not explicitly stated, but linearity is implied | 0.3 nM [1] |
| UPLC-MS/MS | Celecoxib | 0.3–20000 nM | Not explicitly stated, but linearity is implied | 0.3 nM[1] |
| HPLC-UV | Celecoxib | 2-28 µg/mL (equivalent to ~5.2-73.3 µM) | 0.9995[2] | Not explicitly stated, but the range suggests a higher LLOQ than MS methods. |
| HPLC-UV | Celecoxib | 14000-26000 mcg (in dosage form) | Not explicitly stated | Not applicable for biological samples |
| LC-MS/MS | Celecoxib | 10-2000 ng/mL | >0.9995[3][4] | 10 ng/mL[3][4] |
| LC-MS/MS | Celecoxib | 50-1000 ng/mL | >0.994[5] | 20 ng/mL[5] |
Note: The UPLC-MS/MS method demonstrates a significantly wider linear range and a much lower LLOQ for this compound compared to the typical ranges observed for celecoxib with HPLC-UV methods. This highlights the superior sensitivity of mass spectrometry-based detection for metabolite quantification.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Here are the protocols for the UPLC-MS/MS method for this compound and a general HPLC-UV method for celecoxib.
This method is validated for the quantification of celecoxib and its metabolites in rat blood.[1]
-
Sample Preparation:
-
A salting-out liquid-liquid extraction method is employed to extract the analytes from blood samples.[1]
-
-
Chromatography:
-
Detection:
-
Mode: Multiple Reaction Monitoring (MRM).[1]
-
-
Quantification:
-
Standard samples are prepared to establish a calibration curve.
-
The peak area ratios of this compound to the internal standard are calculated.
-
A least-squares linear regression with a 1/x² weighting is used to correlate the peak area ratios with the concentrations.[1]
-
The Lower Limit of Quantification (LLOQ) is determined as the concentration where the signal-to-noise ratio is at least 10:1.[1]
-
This method is a more accessible alternative to LC-MS/MS, though with limitations in sensitivity.
-
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): A volume of plasma is mixed with an extraction solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).[6]
-
Centrifugation: The mixture is vortexed and then centrifuged to separate the organic and aqueous layers.[6]
-
The organic layer is transferred and evaporated to dryness.
-
The residue is reconstituted in the mobile phase.[6]
-
-
Chromatography:
-
Detection:
-
Detector: UV detector set at the maximum absorbance wavelength for celecoxib (approximately 254 nm).[6]
-
-
Quantification:
Workflow for Assessing Linearity and Range
The following diagram illustrates the key steps involved in validating the linearity and range of a bioanalytical method.
Caption: Experimental workflow for linearity and range assessment.
Logical Progression of a Bioanalytical Method
The diagram below outlines the logical flow from sample acquisition to the final concentration result in a typical bioanalytical workflow for celecoxib and its metabolites.
Caption: Logical flow of a bioanalytical method for quantification.[6]
References
- 1. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatographic-mass spectrometric determination of celecoxib in plasma using single-ion monitoring and its use in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Hydroxy Celecoxib Levels: A Comparative Analysis in CYP2C9 Poor and Extensive Metabolizers
For Immediate Release: December 17, 2025
A comprehensive analysis of pharmacokinetic data reveals significant differences in the levels of hydroxy celecoxib (B62257), the primary metabolite of the nonsteroidal anti-inflammatory drug celecoxib, between individuals classified as poor and extensive metabolizers of the cytochrome P450 2C9 (CYP2C9) enzyme. This guide provides a detailed comparison of hydroxy celecoxib and parent drug concentrations, outlines the experimental protocols utilized in these findings, and visualizes the metabolic pathway and study workflow for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The metabolism of celecoxib is predominantly mediated by the CYP2C9 enzyme. Genetic variations in the CYP2C9 gene can lead to classifications of individuals as extensive (normal) metabolizers (EM), intermediate metabolizers (IM), or poor metabolizers (PM), resulting in varied drug exposure and response.
A key clinical study investigated the pharmacokinetic parameters of celecoxib and its metabolites, including this compound, in healthy volunteers with different CYP2C9 genotypes. The results highlight a clear distinction in metabolic activity between extensive metabolizers (CYP2C9 1/1) and poor metabolizers (homozygous for the CYP2C9 *3 allele).
As anticipated, individuals who are poor metabolizers exhibit a significantly reduced capacity to metabolize celecoxib, leading to higher plasma concentrations of the parent drug.[1] Conversely, this impaired metabolism results in decreased formation of the this compound metabolite.[1] The following table summarizes the key pharmacokinetic parameters from a single-dose clinical study.
| Genotype (Metabolizer Status) | Analyte | Cmax (ng/mL) | AUC (ng·h/mL) |
| CYP2C91/1 (Extensive Metabolizer) | Celecoxib | 705 ± 204 | 4338 ± 1414 |
| This compound | 108 ± 36 | 1342 ± 419 | |
| CYP2C93/3 (Poor Metabolizer) | Celecoxib | 1183 ± 293 | 10897 ± 2568 |
| This compound | 58 ± 15 | 884 ± 229 |
Data represents mean ± standard deviation.
Experimental Protocols
The presented data is based on a clinical study with a robust experimental design to assess the influence of CYP2C9 genotype on the pharmacokinetics of celecoxib and its metabolites.
Subject Selection and Genotyping
Healthy adult volunteers were recruited for the study. Participants underwent genotyping for the CYP2C9 gene to identify individuals with the 1/1 (extensive metabolizer) and 3/3 (poor metabolizer) genotypes. DNA was extracted from whole blood, and genotyping was performed using a polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP) based method.
Pharmacokinetic Study Protocol
-
Drug Administration: Following an overnight fast, subjects received a single oral dose of 200 mg celecoxib.
-
Blood Sampling: Venous blood samples were collected into heparinized tubes at predose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 32, 48, and 72 hours).
-
Plasma Preparation: Plasma was separated by centrifugation and stored at -20°C until analysis.
Bioanalytical Method
The concentrations of celecoxib and this compound in plasma samples were determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection.
-
Sample Preparation: Plasma samples were subjected to a liquid-liquid extraction procedure to isolate the analytes of interest.
-
Chromatographic Separation: The extracted samples were injected into a C18 reverse-phase HPLC column.
-
Quantification: The concentrations of celecoxib and this compound were quantified by comparing their peak areas to those of a known concentration of an internal standard. The lower limit of quantification was established to be sufficiently sensitive for the measured concentrations.
Visualizing the Metabolic Pathway and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the metabolic conversion of celecoxib and the workflow of the pharmacokinetic study.
Caption: Metabolic pathway of celecoxib.
Caption: Experimental workflow for the pharmacokinetic study.
References
Unveiling the Inactivity of Hydroxy Celecoxib: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of hydroxy celecoxib (B62257) as a pharmacologically non-active metabolite of celecoxib. Through a detailed comparison of inhibitory activities against cyclooxygenase (COX) enzymes, supported by experimental data and methodologies, this document establishes the negligible role of hydroxy celecoxib in the therapeutic effects of its parent drug.
Celecoxib, a selective COX-2 inhibitor, exerts its anti-inflammatory and analgesic effects by blocking the synthesis of prostaglandins.[1] The biotransformation of celecoxib in the liver is a critical aspect of its pharmacology, leading to the formation of metabolites, primarily this compound. Understanding the activity of these metabolites is paramount for a complete pharmacological profile and for regulatory assessment. This guide focuses on the experimental evidence that substantiates the classification of this compound as a non-active metabolite.
Comparative Analysis of COX Inhibition
The primary mechanism of action for celecoxib is the selective inhibition of the COX-2 enzyme. To validate the non-active status of its principal metabolite, a direct comparison of their inhibitory potency against both COX-1 and COX-2 is essential. The following table summarizes the key quantitative data from in vitro studies.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 15 | 0.04 | 375 |
| This compound | > 100 | > 100 | Not Applicable |
| Carboxy Celecoxib | > 100 | > 100 | Not Applicable |
Data sourced from Penning et al. (1997) and corroborated by FDA regulatory documents.
The data unequivocally demonstrates that while celecoxib is a potent and selective inhibitor of COX-2, both of its primary metabolites, this compound and carboxy celecoxib, are devoid of inhibitory activity against either COX isoform at concentrations exceeding 100 µM. This lack of activity confirms that the therapeutic effects of celecoxib are attributable to the parent compound and not its metabolites.
Metabolic Pathway of Celecoxib
Celecoxib undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[1][2] The metabolic cascade involves a two-step oxidation process.
Caption: Metabolic pathway of celecoxib.
Initially, the methyl group on the p-tolyl substituent of celecoxib is hydroxylated to form this compound.[3] Subsequently, this primary alcohol is further oxidized by cytosolic dehydrogenases to the corresponding carboxylic acid, known as carboxy celecoxib.[3] This carboxylic acid metabolite can then undergo glucuronidation before excretion.[3] The lack of pharmacological activity of these metabolites is a key feature of celecoxib's pharmacokinetic profile.[1][2]
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity was conducted using established in vitro enzyme assays. The following is a detailed description of the methodology adapted from the foundational studies.
Objective: To determine the 50% inhibitory concentration (IC50) of celecoxib and its metabolites against human COX-1 and COX-2.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (celecoxib, this compound, carboxy celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Enzyme immunoassay (EIA) kit for prostaglandin (B15479496) E2 (PGE2) detection
Procedure:
Caption: Experimental workflow for COX inhibition assay.
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes were used to ensure the specificity of the assay.
-
Compound Preparation: Celecoxib and its metabolites were dissolved in DMSO to create stock solutions, from which serial dilutions were made.
-
Assay Reaction: The assay was performed in a microplate format. Each well contained the assay buffer, cofactors, and either the COX-1 or COX-2 enzyme.
-
Inhibition: The test compounds at various concentrations were pre-incubated with the enzyme for a defined period to allow for binding.
-
Reaction Initiation: The enzymatic reaction was initiated by the addition of arachidonic acid.
-
Incubation: The reaction mixture was incubated at 37°C for a specific time to allow for the production of prostaglandins.
-
Quantification of Prostaglandin Production: The reaction was terminated, and the amount of PGE2 produced was quantified using a competitive enzyme immunoassay.
-
Data Analysis: The percentage of inhibition of COX activity at each concentration of the test compound was calculated relative to a control (without inhibitor). The IC50 value was then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
References
- 1. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cyclooxygenase-2 Inhibitory Effects of Celecoxib and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of the nonsteroidal anti-inflammatory drug (NSAID) celecoxib (B62257) and its primary metabolites on the cyclooxygenase-2 (COX-2) enzyme. The information presented herein, supported by experimental data, is intended to be a valuable resource for researchers and professionals in the field of drug development and pharmacology.
Introduction to Celecoxib and its Metabolism
Celecoxib is a selective COX-2 inhibitor that exerts its anti-inflammatory, analgesic, and antipyretic effects by blocking the synthesis of prostaglandins.[1][2] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, into two major metabolites: hydroxycelecoxib and carboxycelecoxib.[3][4][5][6] This metabolic process is a critical determinant of the drug's pharmacokinetic profile and overall pharmacological activity.
Quantitative Comparison of COX-2 Inhibition
The primary measure of a compound's inhibitory effect on an enzyme is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
Extensive in vitro studies have demonstrated that celecoxib is a potent inhibitor of the COX-2 enzyme. In contrast, its primary metabolites, hydroxycelecoxib and carboxycelecoxib, are considered to be pharmacologically inactive as inhibitors of both COX-1 and COX-2.[1][3][4][5][6]
Table 1: Comparative Inhibitory Potency (IC50) against COX-2
| Compound | COX-2 IC50 | Data Source |
| Celecoxib | 0.091 µM (91 nM) | [7] |
| Hydroxycelecoxib | Inactive | [1][3][4][5][6] |
| Carboxycelecoxib | Inactive | [1][3][4][5][6] |
Note: The IC50 value for celecoxib can vary depending on the specific in vitro assay conditions. The value presented here is from a study using human dermal fibroblasts.[7] For the metabolites, "Inactive" indicates that no significant inhibition of COX-2 was observed at physiologically relevant concentrations in preclinical studies.
Metabolic Pathway of Celecoxib
The metabolic conversion of celecoxib to its inactive metabolites is a two-step process that occurs primarily in the liver.
Caption: Metabolic pathway of celecoxib to its inactive metabolites.
Experimental Protocols
The determination of the inhibitory effects of celecoxib and its metabolites on COX-2 involves in vitro enzyme assays. The following is a representative protocol for a whole-cell-based COX-2 inhibition assay.
Whole-Cell Assay for COX-2 Inhibitory Activity
1. Cell Culture and Induction of COX-2 Expression:
-
Human monocytes or other suitable cell lines are cultured in an appropriate medium.
-
To induce the expression of the COX-2 enzyme, the cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) for a specified period.
2. Incubation with Test Compounds:
-
The COX-2 induced cells are then incubated with various concentrations of the test compounds (celecoxib, hydroxycelecoxib, or carboxycelecoxib) or a vehicle control.
3. Initiation of Prostaglandin (B15479496) Synthesis:
-
Arachidonic acid, the substrate for COX enzymes, is added to the cell cultures to initiate the synthesis of prostaglandins.
4. Measurement of Prostaglandin E2 (PGE2) Production:
-
After a defined incubation period, the cell culture supernatant is collected.
-
The concentration of prostaglandin E2 (PGE2), a primary product of COX-2 activity, is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or other sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis and IC50 Determination:
-
The percentage of inhibition of PGE2 production is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: A generalized workflow for a whole-cell COX-2 inhibition assay.
Conclusion
The available scientific evidence and regulatory assessments consistently demonstrate that while celecoxib is a potent and selective inhibitor of the COX-2 enzyme, its primary metabolites, hydroxycelecoxib and carboxycelecoxib, are pharmacologically inactive in this regard. This metabolic inactivation is a key feature of celecoxib's disposition in the body. For researchers in drug development, this highlights the importance of not only evaluating the primary pharmacological activity of a drug candidate but also thoroughly characterizing the activity of its major metabolites to fully understand its in vivo effects.
References
- 1. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Hydroxy Celecoxib: A Guide for Laboratory Professionals
The proper disposal of hydroxy celecoxib (B62257), an active metabolite of celecoxib, is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.[1] Due to its classification as a hazardous substance with reproductive toxicity, potential for organ damage upon repeated exposure, and high toxicity to aquatic life, stringent disposal protocols are required.[1][2] This guide provides essential, step-by-step procedural information for the safe handling and disposal of hydroxy celecoxib in a research environment.
Immediate Safety and Disposal Plan
1. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its specific hazards. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Toxic to Reproduction (Category 1B) : May damage fertility or the unborn child.[1][2]
-
Specific Target Organ Toxicity (Repeated Exposure, Category 2) : May cause damage to organs through prolonged or repeated exposure.[1][2]
-
Hazardous to the Aquatic Environment (Chronic, Category 1) : Very toxic to aquatic life with long-lasting effects.[1][2]
Therefore, appropriate PPE must be worn at all times:
-
Gloves : Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection : Safety glasses with side shields or goggles.
-
Lab Coat : To protect skin and clothing.
-
Respiratory Protection : Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust particles.
2. Waste Identification and Segregation
All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Pure this compound powder.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, weighing paper, vials).
-
Spill cleanup materials.
It is critical to segregate this compound waste from other waste streams to prevent incompatible mixtures and ensure proper disposal.[3][4]
3. Step-by-Step Disposal Procedure
The disposal of this compound must adhere to institutional, local, and national regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3]
-
Step 1: Containerization :
-
Place solid waste (e.g., contaminated weighing paper, pipette tips) and small amounts of pure compound into a designated, sealable, and clearly labeled hazardous waste container.[3]
-
For liquid waste, use a compatible, leak-proof container.[3] The container should be kept closed except when adding waste.[3][4][5]
-
Do not mix incompatible chemicals.[4]
-
-
Step 2: Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Step 3: Storage :
-
Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[3]
-
Ensure the storage area is secure and away from drains and sources of ignition.
-
-
Step 4: Disposal Request :
-
Step 5: Decontamination of Empty Containers :
-
If a container held pure this compound, it must be triple-rinsed with a suitable solvent (e.g., methanol (B129727) or acetone) before being disposed of as non-hazardous waste.[4][5]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[4][5]
-
Data Presentation: Properties of this compound
The following table summarizes key quantitative data for this compound, aiding in its proper handling and risk assessment.
| Property | Value | Source |
| Chemical Formula | C₁₇H₁₄F₃N₃O₃S | [7][8] |
| Molecular Weight | 397.4 g/mol | [7][8] |
| CAS Number | 170571-00-3 | [7][8] |
| Appearance | Solid | [8] |
| Solubility | DMSO: slightly soluble, Methanol: slightly soluble | [8] |
| Storage Temperature | 2-8°C (refrigerator) for long-term storage | [9] |
| GHS Hazard Statements | H360 (Reproductive Toxicity), H373 (Organ Toxicity), H410 (Aquatic Toxicity) | [1][2] |
Experimental Protocols: Forced Degradation Study
To understand the stability of this compound and identify potential degradation products, a forced degradation study can be performed. This is a key component of stability testing as outlined by the International Council for Harmonisation (ICH) guidelines.[10]
Objective : To assess the stability of this compound under various stress conditions (hydrolysis, oxidation, and photolysis).
Methodology :
-
Preparation of Stock Solution : Prepare a stock solution of this compound in a suitable solvent, such as methanol or acetonitrile, at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions :
-
Acidic Hydrolysis : Mix the stock solution with 0.1 N HCl and heat at 80°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.
-
Basic Hydrolysis : Mix the stock solution with 0.1 N NaOH and heat at 80°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.
-
Oxidative Degradation : Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period (e.g., 24 hours).
-
Photolytic Degradation : Expose the stock solution to UV light (e.g., 254 nm) for a specified duration. A control sample should be kept in the dark.
-
-
Sample Analysis :
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
A common setup involves a C18 column with a mobile phase of phosphate (B84403) buffer and acetonitrile, and UV detection at an appropriate wavelength (e.g., 250 nm).
-
The method must be able to separate the parent this compound peak from any degradation product peaks.
-
-
Data Evaluation :
-
Calculate the percentage of degradation of this compound in each condition.
-
Identify and characterize any significant degradation products using techniques like mass spectrometry (LC-MS).
-
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste generated in a laboratory setting.
Caption: Disposal workflow for this compound waste in a laboratory.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. vumc.org [vumc.org]
- 6. acs.org [acs.org]
- 7. 4'-Hydroxycelecoxib | C17H14F3N3O3S | CID 9908776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. clearsynth.com [clearsynth.com]
- 10. database.ich.org [database.ich.org]
Essential Safety and Logistical Information for Handling Hydroxy Celecoxib
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Hydroxy celecoxib (B62257), including personal protective equipment (PPE), operational plans, and disposal procedures.
Chemical Identifier:
-
Name: Hydroxy celecoxib
-
Synonym: 4-[5-[4-(hydroxymethyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide[1]
-
CAS Number: 170571-00-3[1]
Hazard Identification and Classification
This compound is a derivative of Celecoxib and presents several health and environmental hazards.[2] It is classified as:
-
Toxic to Reproduction (Category 1B): May damage fertility or the unborn child.[1]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[1]
-
Hazardous to the Aquatic Environment (Chronic, Category 1): Very toxic to aquatic life with long-lasting effects.[1]
| Hazard Statement | GHS Classification |
| H360: May damage fertility or the unborn child. | Toxic to Reproduction 1B |
| H373: May cause damage to organs through prolonged/repeated exposure. | Specific Target Organ Toxicity — Repeated Exposure 2 |
| H410: Very toxic to aquatic life with long lasting effects. | Aquatic Chronic 1 |
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is necessary to create a sufficient barrier against the potential hazards of this compound. The following table summarizes the recommended PPE for various laboratory operations.[6]
| Exposure Route | Required PPE | Specifications & Best Practices |
| Dermal (Skin) Contact | Chemical-resistant gloves | Nitrile or Viton™ gloves are recommended. Double-gloving is advised for handling potent compounds. Regularly inspect gloves for tears or punctures and change them frequently.[6] |
| Protective clothing | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[6][7] | |
| Inhalation | Respiratory Protection | For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is essential.[6][8] All handling of powdered this compound should ideally be conducted within a certified chemical fume hood.[5][6] |
| Eye Contact | Eye Protection | Chemical safety goggles or safety glasses with side shields are mandatory to protect against splashes and airborne particles.[3][6][9] |
Operational and Disposal Plans
Safe Handling Protocol
A systematic workflow is crucial for minimizing risk when handling this compound.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Don PPE: Before attempting any cleanup, don the full recommended PPE, including respiratory protection.[6]
-
Contain and Clean:
-
For powdered spills, gently cover with an absorbent material to prevent dust from becoming airborne.[6]
-
Carefully scoop or vacuum the material using a HEPA-filtered vacuum cleaner.[7]
-
Place the collected material into a clearly labeled hazardous waste container.[3]
-
Decontaminate the spill area with an appropriate solvent.
-
-
Do Not Use Water: Do not flush spilled material into the sewer system.[7]
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical due to its high toxicity to aquatic life.[1]
-
Waste Segregation: All waste materials, including unused product, contaminated PPE, and cleaning materials, must be collected in a designated, sealed, and properly labeled hazardous waste container.[3]
-
Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations.[1] Do not dispose of with household garbage or allow the product to reach the sewage system.[1]
-
Professional Disposal: Excess and expired materials should be offered to a licensed hazardous material disposal company.
This guide provides a framework for the safe handling and disposal of this compound. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information and consult with your institution's Environmental Health and Safety (EHS) department for specific procedural requirements.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. sciegenpharm.com [sciegenpharm.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. fishersci.com [fishersci.com]
- 9. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
